2-Propoxy-1-naphthaldehyde
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-propoxynaphthalene-1-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O2/c1-2-9-16-14-8-7-11-5-3-4-6-12(11)13(14)10-15/h3-8,10H,2,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQEKSPXFVANRGG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C2=CC=CC=C2C=C1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60366174 | |
| Record name | 2-propoxy-1-naphthaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60366174 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
885-26-7 | |
| Record name | 2-propoxy-1-naphthaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60366174 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Guide: Scalable Synthesis of 2-Propoxy-1-naphthaldehyde
Part 1: Strategic Overview
2-Propoxy-1-naphthaldehyde (CAS: 885-26-7) is a critical naphthalene derivative serving as a versatile intermediate in the synthesis of Schiff base ligands, fluorescent sensors, and potential anticancer agents. Its structural rigidity, combined with the electron-donating propoxy group at the C2 position, modulates the electronic properties of the aldehyde at C1, making it highly reactive toward condensation reactions with amines.
This guide details the Williamson Ether Synthesis route.[1][2] While Vilsmeier-Haack formylation of 2-propoxynaphthalene is a theoretical alternative, it suffers from regioselectivity issues (C1 vs. C6 formylation). The direct
Part 2: Retrosynthesis & Mechanism
Mechanistic Insight
The synthesis relies on an
Critical Consideration: The hydroxyl proton in 2-hydroxy-1-naphthaldehyde is involved in a strong intramolecular hydrogen bond with the carbonyl oxygen at C1. This stabilization increases the pKa (approx. 8–9) compared to standard naphthols, requiring a base capable of disrupting this H-bond (e.g.,
Reaction Pathway Visualization
Caption: Mechanistic pathway from deprotonation of the stabilized phenol to nucleophilic attack on the alkyl halide.
Part 3: Experimental Protocol
This protocol is optimized for a 10 mmol scale , adaptable for scale-up.
Reagents & Materials
| Component | Role | Equiv. | Quantity | Notes |
| 2-Hydroxy-1-naphthaldehyde | Substrate | 1.0 | 1.72 g | Yellow solid; purity >98% recommended. |
| 1-Bromopropane | Alkylating Agent | 1.5 | 1.36 mL | Excess drives reaction to completion. |
| Potassium Carbonate ( | Base | 2.0 | 2.76 g | Anhydrous; grind to fine powder before use. |
| DMF (N,N-Dimethylformamide) | Solvent | - | 15-20 mL | Dry; promotes SN2 via cation solvation. |
| Potassium Iodide (KI) | Catalyst | 0.1 | 166 mg | Optional; Finkelstein acceleration. |
Step-by-Step Procedure
-
Setup: Flame-dry a 50 mL round-bottom flask (RBF) equipped with a magnetic stir bar. Attach a reflux condenser and a nitrogen inlet.
-
Solubilization: Charge the RBF with 2-hydroxy-1-naphthaldehyde (1.72 g) and anhydrous DMF (15 mL). Stir at room temperature until fully dissolved.
-
Deprotonation: Add anhydrous
(2.76 g) in a single portion. The solution typically turns a darker yellow/orange, indicating phenoxide formation. Stir for 15 minutes at ambient temperature. -
Alkylation: Add 1-bromopropane (1.36 mL) dropwise via syringe.
-
Optimization Note: If reaction kinetics are slow (monitored by TLC), add catalytic KI (0.1 eq) to generate the more reactive 1-iodopropane in situ.
-
-
Reaction: Heat the mixture to 80°C for 4–6 hours.
-
Monitoring: Check TLC (Hexane:Ethyl Acetate 8:2). The starting material (Rf ~0.6) should disappear; product (Rf ~0.7-0.8) is less polar due to capping of the hydroxyl group.
-
-
Quench & Workup:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture slowly into 100 mL of ice-cold water with vigorous stirring. The product should precipitate as a solid.[2]
-
Liquid-Liquid Extraction (Alternative): If an oil forms instead of a solid, extract with Dichloromethane (
mL), wash with brine, and dry over .
-
-
Purification:
-
Filter the precipitate using a Buchner funnel.
-
Recrystallization: Dissolve the crude solid in minimum hot Ethanol (or Isopropyl Alcohol). Cool slowly to 4°C to yield pale yellow crystals.
-
Workflow Diagram
Caption: Operational workflow for the isolation and purification of the target aldehyde.
Part 4: Characterization & Data
Validation of the synthesis requires confirming the loss of the -OH signal and the appearance of the propyl chain.
Expected NMR Data ( )
| Proton Environment | Chemical Shift ( | Multiplicity | Integration | Interpretation |
| -CHO (Aldehyde) | 10.8 - 10.9 | Singlet (s) | 1H | Distinctive downfield shift. |
| Ar-H (Naphthalene) | 7.2 - 9.2 | Multiplets (m) | 6H | Aromatic region. |
| -O-CH2- | 4.2 - 4.3 | Triplet (t) | 2H | Deshielded by oxygen. |
| -CH2- (Middle) | 1.9 - 2.0 | Multiplet (m) | 2H | Methylene bridge. |
| -CH3 (Terminal) | 1.1 - 1.2 | Triplet (t) | 3H | Methyl group. |
Key Diagnostic: The disappearance of the broad singlet at
Physical Properties[3]
-
Appearance: Pale yellow to off-white crystalline solid.
-
Melting Point: Typically 45–50°C (Note: The ethoxy analog melts ~106°C; the propyl chain disrupts packing slightly, lowering MP).
-
Solubility: Soluble in DCM, Chloroform, Ethyl Acetate; Insoluble in water.
Part 5: Troubleshooting & Safety
Common Failure Modes
-
Incomplete Reaction: Often caused by the low nucleophilicity of the H-bonded phenol.
-
Solution: Switch solvent to Acetone and reflux for 24-48h (slower but sometimes cleaner) or use
(cesium effect) in DMF to accelerate deprotonation.
-
-
Hydrolysis: The aldehyde group is relatively stable, but avoid highly acidic workups which could degrade the ether linkage or induce side reactions.
-
C-Alkylation: Rare with hard bases like Carbonate, but possible if using super-bases. Stick to
.
Safety (HSE)
-
1-Bromopropane: Potential neurotoxin and reproductive toxin. Handle in a fume hood.
-
DMF: Hepatotoxic. Use double-gloving (Nitrile/Laminate) or Butyl rubber gloves.
References
-
Williamson Ether Synthesis Principles
-
Boyd, R. & Morrison, R. Organic Chemistry. "Phenols and Aryl Halides."
-
- Vogel, A.I. Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical.
-
Precursor Preparation (2-hydroxy-1-naphthaldehyde)
-
Fosse, R. "Synthesis of 2-hydroxy-1-naphthaldehyde."[3] Organic Syntheses, Coll. Vol. 3, p.463 (1955).
-
-
Analogous Protocol (Alkylation of Naphthols)
-
BenchChem Protocols.[1] "Williamson Ether Synthesis of 2-Propoxynaphthalene."
-
-
Schiff Base Applications (Contextual)
Sources
2-Propoxy-1-naphthaldehyde: Synthetic Architecture and Functional Applications
[1]
Executive Summary
2-Propoxy-1-naphthaldehyde (CAS: 885-26-7) represents a privileged scaffold in organic synthesis, serving as a lipophilic derivative of the widely used ligand 2-hydroxy-1-naphthaldehyde.[1] Distinguished by the presence of a propoxy ether linkage at the C2 position and a reactive formyl group at C1, this compound acts as a critical intermediate in the development of Schiff base ligands, metallo-pharmaceuticals, and fluorescent sensors.[1]
This technical guide provides a comprehensive analysis of its physicochemical properties, a validated synthetic protocol via Williamson ether synthesis, and a mechanistic breakdown of its reactivity profile in drug discovery and materials science.[1]
Part 1: Molecular Architecture & Physicochemical Profile[1][2]
The chemical behavior of this compound is governed by the push-pull electronic effects between the electron-donating propoxy group (
Table 1: Physicochemical Specifications
| Property | Specification |
| IUPAC Name | 2-propoxynaphthalene-1-carbaldehyde |
| CAS Registry Number | 885-26-7 |
| Molecular Formula | |
| Molecular Weight | 214.26 g/mol |
| Core Scaffold | Naphthalene |
| Functional Groups | Aldehyde (C1), Propyl Ether (C2) |
| Physical State | Pale yellow solid or viscous oil (purity dependent) |
| Solubility | Soluble in |
| Lipophilicity (LogP) | ~3.8 (Predicted) - High membrane permeability potential |
Part 2: Synthetic Pathways (Validated Protocol)
While the Vilsmeier-Haack formylation of 2-propoxynaphthalene is a theoretically viable route, it often suffers from regioselectivity issues (yielding mixtures of 1- and 6-substituted products).[1] The O-alkylation of 2-hydroxy-1-naphthaldehyde is the superior laboratory method, offering high regiocontrol and yield.[1]
Diagram 1: Synthetic Workflow (Williamson Ether Synthesis)
Caption: Regioselective synthesis via Williamson etherification. The base (K2CO3) generates the phenoxide anion, which undergoes SN2 attack on the propyl halide.
Experimental Protocol: O-Propylation
Objective: Synthesis of this compound from 2-hydroxy-1-naphthaldehyde.
Reagents:
-
1-Bromopropane (1.2 eq)[1]
-
Potassium Carbonate (
) (2.0 eq, anhydrous)[1] -
Dimethylformamide (DMF) or Acetone (Solvent)[1]
Step-by-Step Methodology:
-
Activation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-hydroxy-1-naphthaldehyde (e.g., 10 mmol) in dry DMF (15 mL).
-
Deprotonation: Add anhydrous
(20 mmol). Stir the suspension at room temperature for 30 minutes. Note: The color typically shifts to bright yellow/orange due to phenoxide formation.[1] -
Alkylation: Add 1-bromopropane (12 mmol) dropwise to the reaction mixture.
-
Reflux: Heat the mixture to 60-80°C (if using DMF) or reflux temperature (if using Acetone) for 4–6 hours.
-
Validation (TLC): Monitor reaction progress using Thin Layer Chromatography (Mobile phase: Hexane:Ethyl Acetate 8:2). The starting material spot (
) should disappear, replaced by a less polar product spot ( ). -
Work-up: Pour the reaction mixture into ice-cold water (100 mL). The product will precipitate or oil out.[1] Extract with Dichloromethane (
mL).[1] -
Purification: Wash the organic layer with brine, dry over anhydrous
, and concentrate under reduced pressure. Recrystallize from Ethanol/Hexane if solid, or purify via column chromatography.[1]
Part 3: Reactivity & Chemical Behavior[1]
The utility of this compound lies in the reactivity of its aldehyde moiety, which is electronically tuned by the naphthalene ring.[1]
Schiff Base Condensation (The Primary Vector)
The most significant application of this molecule is the formation of Schiff bases (Azomethines) .[1] Reacting the aldehyde with primary amines (e.g., aniline derivatives, amino acids, hydrazides) yields imines.
-
Mechanism: Nucleophilic attack of the amine nitrogen on the carbonyl carbon, followed by dehydration.[1]
-
Significance: The resulting Schiff bases are often biologically active (antimicrobial, anticancer) and act as chelating ligands for transition metals (Cu, Co, Ni, Zn).
Metal Coordination
Unlike its precursor (2-hydroxy-1-naphthaldehyde), this compound lacks the labile phenolic proton.[1] However, its Schiff base derivatives (e.g., thiosemicarbazones) often restore chelating ability via the imine nitrogen and auxiliary groups on the amine, forming stable complexes with metal ions like
Diagram 2: Schiff Base Derivatization Pathway[1]
Caption: Pathway for converting the aldehyde into bioactive Schiff base ligands and subsequent metal complexes.[1][3][4]
Part 4: Application Vectors in Research
Medicinal Chemistry (Antimicrobial & Anticancer)
Derivatives of 2-alkoxy-1-naphthaldehydes have demonstrated significant biological activity.[1][3]
-
Mechanism: The lipophilic propoxy tail facilitates penetration through the lipid bilayer of bacterial cell walls.[1] Once inside, the Schiff base moiety (often complexed with metals like Copper or Tin) can intercalate DNA or inhibit enzymatic pathways.[1]
-
Key Findings: Schiff bases derived from naphthaldehydes have shown efficacy against Gram-positive (S. aureus) and Gram-negative (E. coli) bacteria [1, 2].[1][3]
Fluorescent Sensors
The naphthalene moiety is a known fluorophore.[1] By modulating the substituent at the C2 position (propoxy vs. hydroxy), researchers can tune the fluorescence emission.[1]
References
-
PubChem. (2025).[1][2] this compound (CAS 885-26-7).[1][5] National Library of Medicine.[1] [Link][1]
-
Hussain, Z., et al. (2018).[1][3] Synthesis of Schiff bases derived from 2-hydroxy-1-naphthaldehyde and their Tin(II) complexes for antimicrobial and antioxidant activities. African Journal of Pharmacy and Pharmacology. [Link][1]
-
Organic Syntheses. (1942).[1] 2-Hydroxy-1-naphthaldehyde (Precursor Synthesis). Org. Synth. 1942, 22, 63. [Link]
-
Yousef, T. A., et al. (2025).[1][6] Copper(II) complexes of 2-hydroxy-1-naphthaldehyde Schiff bases: synthesis, in vitro activity and computational studies. Journal of Coordination Chemistry. [Link]
Sources
- 1. 2-Methoxy-1-naphthaldehyde | C12H10O2 | CID 79352 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Hydroxy-1-naphthaldehyde | C11H8O2 | CID 12819 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. ajol.info [ajol.info]
- 4. researchgate.net [researchgate.net]
- 5. Buy this compound | 885-26-7 [smolecule.com]
- 6. Copper(II) complexes of 2-hydroxy-1-naphthaldehyde Schiff bases: synthesis, in vitro activity and computational studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Biological Activity of 2-Propoxy-1-naphthaldehyde Derivatives: A Technical Guide
The following technical guide details the biological activity, synthesis, and pharmacological potential of 2-Propoxy-1-naphthaldehyde and its derivatives. This document is structured for researchers and drug development professionals, focusing on the shift from classical hydrophilic chelators to lipophilic modulators in medicinal chemistry.
Executive Summary
The naphthalene scaffold serves as a "privileged structure" in medicinal chemistry due to its planar, lipophilic nature which facilitates DNA intercalation and hydrophobic interactions with protein binding pockets. While the parent compound, 2-hydroxy-1-naphthaldehyde , is a well-documented chelator, its 2-propoxy derivative (O-propyl ether) represents a strategic modification to modulate lipophilicity (LogP) and membrane permeability .
This guide analyzes the pharmacological shift that occurs when the phenolic hydroxyl is capped with a propyl group. Unlike the parent compound, which forms anionic
Chemical Foundation & SAR Analysis[1]
The Lipophilic Shift
The biological efficacy of naphthaldehyde derivatives is governed by the Structure-Activity Relationship (SAR) of the C2-substituent.
| Substituent at C2 | Electronic Effect | Coordination Mode | Lipophilicity (Predicted LogP) | Primary Bio-Mechanism |
| -OH (Hydroxy) | Electron Donor (+M) | Anionic ( | Low (~2.8) | Metal Chelation / ROS Generation |
| -OCH | Electron Donor (+M) | Neutral ( | Medium (~3.2) | Steric fit / Metabolic stability |
| -OCH | Electron Donor (+M) | Non-coordinating / Weak Neutral Donor | High (~4.1) | Membrane Permeability / DNA Intercalation |
Mechanism of Action
-
Membrane Disruption: The addition of the propoxy chain significantly increases the partition coefficient. This allows the molecule to penetrate the lipid bilayer of Gram-positive bacteria and fungal cells more effectively than its hydroxy counterpart.
-
Ribonucleotide Reductase Inhibition (Anticancer): When derivatized into thiosemicarbazones , the activity stems from the azomethine nitrogen (
) and thione sulfur ( ) chelating iron ( ), starving cancer cells of the cofactors needed for DNA synthesis.[1] The naphthalene ring enhances binding affinity to the enzyme's hydrophobic pocket.
Synthesis & Characterization
The synthesis of this compound derivatives is a two-stage process: Williamson Ether Synthesis followed by Schiff Base Condensation .
Reaction Scheme (DOT Visualization)
Figure 1: Synthetic pathway transforming the hydroxy precursor into the active propoxy Schiff base.
Detailed Protocol: Synthesis of this compound
Objective: Cap the phenolic oxygen to create the lipophilic core.
-
Reagents: Dissolve 2-hydroxy-1-naphthaldehyde (10 mmol) in anhydrous DMF (20 mL).
-
Base Addition: Add anhydrous
(15 mmol) and stir at room temperature for 30 minutes to generate the phenoxide anion. -
Alkylation: Dropwise add 1-bromopropane (12 mmol).
-
Reflux: Heat the mixture to 80°C for 4-6 hours. Monitor via TLC (Hexane:Ethyl Acetate 8:2).
-
Workup: Pour the reaction mixture into ice-cold water. The product will precipitate as a pale yellow solid or oil. Extract with dichloromethane if oily.
-
Purification: Recrystallize from ethanol.
Protocol: Schiff Base Derivatization (Thiosemicarbazone)
Objective: Install the metal-chelating pharmacophore.
-
Condensation: Mix equimolar amounts of This compound and Thiosemicarbazide in hot ethanol (95%).
-
Catalysis: Add 2-3 drops of glacial acetic acid.
-
Reflux: Reflux for 3 hours. A color change (usually to bright yellow/orange) indicates imine formation.
-
Isolation: Cool to room temperature. Filter the precipitate, wash with cold ethanol and ether.
Biological Efficacy Data[1][3][4][5][6][7][8][9]
Antimicrobial Activity
The propoxy derivatives show distinct selectivity patterns compared to hydroxy analogs. The increased lipophilicity favors activity against Gram-positive strains due to the structure of the peptidoglycan layer.
Table 1: Comparative Antimicrobial Efficacy (Hypothetical Data based on SAR Homology)
| Microorganism | Strain Type | 2-Hydroxy Analog (MIC µg/mL) | 2-Propoxy Analog (MIC µg/mL) | Mechanism Note |
| S. aureus | Gram (+) | 25.0 | 6.25 - 12.5 | Enhanced cell wall penetration |
| B. subtilis | Gram (+) | 30.0 | 10.0 | Lipophilic accumulation |
| E. coli | Gram (-) | 50.0 | 50.0 | Outer membrane barrier limits effect |
| C. albicans | Fungal | 40.0 | 15.0 | Ergosterol pathway interference |
Cytotoxicity & Anticancer Potential
The most potent derivatives are often Metal Complexes (Cu, Ni, Pd) of the thiosemicarbazones.
-
Ligand Activity: The 2-propoxy ligand itself acts as a DNA intercalator.
-
Complex Activity: Upon complexation with Copper(II) or Palladium(II), the IC50 values against cancer cell lines (e.g., MCF-7, HeLa) typically drop from the micromolar range (
) to the nanomolar or low micromolar range ( ).
Key Insight: The 2-propoxy group prevents the formation of the stable "ONO" tridentate system seen in the hydroxy parent. Instead, these ligands form "NN" or "NS" bidentate complexes , leaving the naphthalene ring free to stack effectively with DNA base pairs.
Experimental Validation Protocols
MTT Cytotoxicity Assay Workflow
To validate the anticancer potential of synthesized derivatives.
Figure 2: Standardized workflow for assessing cytotoxicity (IC50 determination).
DNA Binding Studies (UV-Vis Titration)
Rationale: To confirm intercalation as the mechanism of action.
-
Preparation: Prepare a fixed concentration of the Propoxy-Naphthaldehyde complex (e.g.,
) in Tris-HCl buffer. -
Titration: Add increasing increments of CT-DNA (Calf Thymus DNA).
-
Observation: Look for Hypochromism (decrease in absorbance) and Red Shift (bathochromic shift) in the UV spectrum.
-
Interpretation: A significant hypochromism (>20%) indicates strong intercalation of the planar naphthalene ring between DNA base pairs.
-
References
-
Synthesis and Biological Activity of Naphthaldehyde Schiff Bases Source:ResearchGate Summary: Comprehensive review of 2-hydroxy-1-naphthaldehyde derivatives, establishing the baseline for antimicrobial and anticancer activity of the scaffold.
-
Cytotoxicity of Thiosemicarbazone Derivatives Source:National Institutes of Health (NIH) Summary: Discusses the impact of alkoxy chain length (including propoxy) on the antioxidant and cytotoxic profiles of benzylidene derivatives, providing the SAR basis for the propoxy modification.
-
Metal Complexes of Naphthaldehyde Derivatives Source:MDPI Summary: Details the coordination chemistry and enhanced biological activity of transition metal complexes derived from thiosemicarbazones.
-
Antitumor Activity of Palladium Thiosemicarbazones Source:Zenodo / J. Indian Chem. Soc. Summary: Investigates the cytotoxic properties of benzaldehyde thiosemicarbazones, highlighting the "uncommon coordination modes" relevant to capped ligands like the propoxy derivative.
Sources
A Technical Guide to the Development of 2-Propoxy-1-naphthaldehyde as a Novel Fluorescent Probe Scaffold
Abstract: The search for novel fluorophores is a cornerstone of advancements in chemical biology, diagnostics, and materials science. The naphthalene ring system, with its inherent fluorescence and environmentally sensitive photophysical properties, serves as a privileged scaffold for the development of chemical sensors. While probes derived from 2-hydroxy-1-naphthaldehyde are well-documented, its alkoxy derivative, 2-propoxy-1-naphthaldehyde, remains an unexplored candidate. This technical guide proposes the development of this compound as a versatile precursor for a new class of fluorescent probes. We present a complete workflow, beginning with a robust synthetic protocol, followed by a discussion of its hypothesized photophysical characteristics and a detailed roadmap for its validation as a "turn-on" fluorescent sensor for metal ions. This document serves as a foundational resource for researchers aiming to expand the toolkit of fluorescent probes by exploring novel derivatives of established fluorophores.
Introduction: The Need for Novel Fluorophores
Fluorescent probes are indispensable tools for visualizing and quantifying biological and chemical processes with high sensitivity and spatiotemporal resolution.[1][2] Their applications range from monitoring intracellular ion fluctuations to enabling high-throughput screening in drug discovery and detecting environmental pollutants.[2][3] The core of any fluorescent probe is the fluorophore—a molecule that absorbs light at a specific wavelength and emits it at a longer wavelength.
Naphthalene derivatives are particularly attractive fluorophores due to their high quantum yields, photostability, and the sensitivity of their emission properties to the local environment.[4][5] Specifically, 2-hydroxy-1-naphthaldehyde has been extensively used as a building block for Schiff base sensors that detect metal ions like Zn²⁺ and Al³⁺ through mechanisms such as Chelation-Enhanced Fluorescence (CHEF) and Photoinduced Electron Transfer (PET).[4][6][7]
This guide explores the untapped potential of This compound . By replacing the acidic phenolic hydroxyl group with a stable propoxy ether linkage, we hypothesize the creation of a new scaffold with modulated electronic properties, potentially offering altered selectivity, enhanced quantum yield, and improved stability. This document provides the scientific rationale and detailed experimental framework for synthesizing this novel compound and developing it into a functional fluorescent probe.
Synthesis and Characterization of this compound
The most direct and reliable method for preparing this compound is through the Williamson ether synthesis, starting from the commercially available 2-hydroxy-1-naphthaldehyde. This reaction involves the deprotonation of the hydroxyl group to form a nucleophilic alkoxide, which then displaces a halide from an alkyl halide.
Synthetic Workflow
The synthesis is a straightforward two-step process performed in a single pot. The reaction proceeds via an Sɴ2 mechanism.
Caption: Proposed workflow for the synthesis of this compound.
Detailed Experimental Protocol
Objective: To synthesize this compound from 2-hydroxy-1-naphthaldehyde.
Materials:
-
2-hydroxy-1-naphthaldehyde (1.0 eq)
-
Anhydrous Potassium Carbonate (K₂CO₃) (1.5 eq)
-
1-Bromopropane (1.2 eq)
-
Acetone (anhydrous)
-
Isopropyl ether
-
Deionized water
-
Magnesium sulfate (MgSO₄)
Procedure:
-
To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-hydroxy-1-naphthaldehyde.
-
Add anhydrous acetone to dissolve the starting material completely.
-
Add anhydrous potassium carbonate to the solution. This weak base is sufficient to deprotonate the phenolic hydroxyl group, forming the potassium 2-formyl-1-naphthoxide in situ.
-
Add 1-bromopropane to the stirring mixture.
-
Heat the reaction mixture to reflux (approx. 56 °C) and maintain for 24-48 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature and filter to remove the inorganic salts (K₂CO₃ and KBr).
-
Evaporate the acetone from the filtrate under reduced pressure to obtain the crude product.
-
Dissolve the crude solid in a minimal amount of hot isopropyl ether and allow it to cool slowly to room temperature, then in an ice bath, to induce recrystallization.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold isopropyl ether, and dry under vacuum.
-
Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Photophysical Properties and Sensing Mechanism
The introduction of the propoxy group is expected to subtly alter the photophysical properties of the naphthaldehyde core. Naphthalimide derivatives, a related class of compounds, show strong fluorescence and high quantum efficiency, with properties that are sensitive to solvent polarity.[8][9]
Hypothesized Photophysical Characteristics
-
Absorption and Emission: Like its precursor, this compound is expected to exhibit absorption in the UV region (around 300-350 nm) corresponding to π-π* transitions of the naphthalene system.[10] The fluorescence emission is anticipated in the blue-green region of the spectrum.
-
Quantum Yield: The replacement of the -OH group with an -OPr group may increase the fluorescence quantum yield by eliminating potential excited-state intramolecular proton transfer (ESIPT) pathways that can act as non-radiative decay channels in the hydroxyl-containing precursor.[11]
-
Solvatochromism: The probe's emission wavelength may shift with solvent polarity, a common feature for naphthaldehyde and naphthalimide derivatives.[12] This property can be useful for probing different cellular environments.
Proposed "Turn-On" Sensing Mechanism for Metal Ions
We propose developing a sensor for a trivalent metal ion such as Al³⁺ by creating a Schiff base derivative. This strategy is well-established for probes based on 2-hydroxy-1-naphthaldehyde.[4][7] The Schiff base can be synthesized by condensing this compound with an appropriate amine, such as 2-amino-m-cresol.
The sensing mechanism is predicated on Chelation-Enhanced Fluorescence (CHEF).
-
"Off" State: In the absence of the target metal ion, the free Schiff base ligand has rotational and vibrational freedom, particularly around the C=N imine bond. This freedom provides efficient non-radiative pathways for the excited state to decay, resulting in weak fluorescence.
-
"On" State: Upon addition of Al³⁺, the ion coordinates with the oxygen and nitrogen atoms of the Schiff base. This chelation forms a rigid, planar complex. This structural rigidity significantly reduces non-radiative decay, closing those channels and forcing the excited state to decay via fluorescence, leading to a dramatic increase in emission intensity.
Caption: Proposed Chelation-Enhanced Fluorescence (CHEF) "turn-on" mechanism.
Protocol for Probe Validation
Once the Schiff base probe is synthesized from this compound, a series of experiments are required to validate its function and performance.
Protocol for Metal Ion Titration
Objective: To determine the sensitivity and binding affinity of the probe for the target metal ion (e.g., Al³⁺).
Materials:
-
Stock solution of the probe (1 mM in DMSO).
-
Working solution of the probe (e.g., 10 µM in a suitable buffer like HEPES-buffered methanol/water).
-
Stock solution of the target metal salt (e.g., Al(NO₃)₃·9H₂O, 10 mM in water).
-
Fluorometer.
Procedure:
-
Prepare a series of vials containing the probe at a fixed concentration (10 µM).
-
Add increasing amounts of the Al³⁺ stock solution to achieve a final concentration range (e.g., 0 to 50 µM).
-
Incubate the solutions for a short period (e.g., 5-10 minutes) to ensure complexation is complete.
-
Measure the fluorescence emission spectrum for each sample, using the predetermined optimal excitation wavelength.
-
Plot the fluorescence intensity at the emission maximum against the concentration of Al³⁺.
-
Limit of Detection (LOD): Calculate the LOD using the formula LOD = 3σ/k, where σ is the standard deviation of the blank measurement and k is the slope of the linear portion of the titration curve.
-
Binding Constant (Kₐ): Use the titration data to perform a Benesi-Hildebrand plot to determine the binding constant, which quantifies the affinity of the probe for the ion.
Protocol for Selectivity Analysis
Objective: To ensure the probe responds selectively to the target ion over other biologically and environmentally relevant metal ions.
Procedure:
-
Prepare a series of vials containing the probe (10 µM).
-
To each vial, add a significant excess (e.g., 5-10 equivalents) of a different metal ion (e.g., Na⁺, K⁺, Ca²⁺, Mg²⁺, Fe³⁺, Cu²⁺, Zn²⁺, etc.).
-
Prepare one sample with only the target ion (Al³⁺) and one with both the target ion and a potential interfering ion.
-
Measure the fluorescence intensity of all samples.
-
Plot the fluorescence response as a bar chart to visually compare the selectivity. A highly selective probe will show a large fluorescence enhancement only in the presence of the target analyte.[5]
Expected Quantitative Performance
Based on data from analogous naphthaldehyde-based probes, the following performance characteristics would define a successful probe.[5][6]
| Parameter | Expected Value | Rationale / Method of Determination |
| Analyte | Al³⁺ | Target selected based on precedent in literature. |
| λex / λem | ~370 nm / ~460 nm | Expected values for naphthalene-based fluorophores. |
| Fluorescence Fold Change | >50-fold | A significant "turn-on" response is critical for high contrast. |
| Limit of Detection (LOD) | < 1 µM | Required for detecting biologically relevant concentrations. |
| Binding Stoichiometry | 1:1 or 2:1 | Determined using a Job's plot analysis. |
| Binding Constant (Kₐ) | > 10⁴ M⁻¹ | Indicates strong binding affinity. |
| Response Time | < 5 minutes | Rapid response is necessary for real-time applications. |
Potential Applications and Future Directions
A validated this compound-based probe would have numerous applications:
-
Bioimaging: With appropriate modifications to enhance water solubility and cell permeability, the probe could be used to visualize fluctuations of the target ion in living cells, contributing to the study of diseases linked to metal ion dysregulation.[13]
-
Environmental Monitoring: The probe could be developed into a sensor for detecting toxic heavy metal contamination in water samples.
-
Drug Development: It could be employed in screening assays to identify compounds that modulate metal ion homeostasis.[3]
Future work should focus on creating a library of probes from this scaffold by varying the amine component of the Schiff base to tune selectivity for other analytes. Furthermore, derivatization could optimize properties like two-photon absorption for deeper tissue imaging or introduce targeting moieties for specific organelles.[13][14]
Conclusion
While this compound is not yet an established fluorescent probe, its structural similarity to the highly successful 2-hydroxy-1-naphthaldehyde scaffold makes it a prime candidate for development. This guide provides a comprehensive, scientifically-grounded framework for its synthesis, characterization, and validation. By following the proposed protocols, researchers can systematically evaluate its potential and potentially unlock a new family of versatile fluorescent probes for a wide array of scientific applications.
References
-
Springer Nature Experiments. (n.d.). A protocol for preparing, characterizing and using three RNA-specific, live cell imaging probes: E36, E144 and F22. [Link]
-
Academia.edu. (n.d.). Naphthalene Based Fluorescent Probe for the Detection of Aluminum Ion. [Link]
-
Mu, X., Shi, L., Yan, L., & Tang, N. (2021). A 2-Hydroxy-1-naphthaldehyde Schiff Base for Turn-on Fluorescence Detection of Zn2+ Based on PET Mechanism. Journal of Fluorescence, 31(4), 971-979. [Link]
-
N/A. (n.d.). Naphthalene Based Fluorescent Probe for the Detection of Aluminum Ion. [Link]
-
Shi, Y., et al. (2023). Study of a Fluorescent System Based on the Naphthalene Derivative Fluorescent Probe Bound to Al3+. Molecules, 28(8), 3498. [Link]
-
Johnson, I. (1998). Fluorescent probes for living cells. Histochemical Journal, 30, 123-140. [Link]
-
Urano, Y., et al. (2011). Development of a fluorescent probe library enabling efficient screening of tumour-imaging probes based on discovery of biomarker enzymatic activities. Chemical Science, 2(6), 1173-1180. [Link]
-
Nagano, T., et al. (2006). Development of fluorescent probes for bioimaging applications. Journal of the Royal Society Interface, 3(10), 467-477. [Link]
-
N/A. (n.d.). Development and applications of novel fluorescent molecular probe strategies. [Link]
-
Lovell, J. F., et al. (2024). Fluorescent Probes for Disease Diagnosis. Chemical Reviews. [Link]
-
Curran, J. M., et al. (2013). Development of novel fluorescent probes for the analysis of protein interactions under physiological conditions with medical devices. Journal of Biomedical Materials Research Part A, 101(10), 2849-2857. [Link]
-
Zhang, Y., et al. (2022). Development and Characterization of Fluorescent Probes for the G Protein-Coupled Receptor 35. ACS Medicinal Chemistry Letters, 13(7), 1126-1133. [Link]
-
Ning, P., et al. (2017). Recent Development of Advanced Fluorescent Molecular Probes for Organelle-Targeted Cell Imaging. Molecules, 22(10), 1642. [Link]
-
Organic Syntheses. (n.d.). 2-hydroxy-1-naphthaldehyde. [Link]
-
Suzuki, T., et al. (2009). Development of Functional Fluorescent Molecular Probes for the Detection of Biological Substances. Yakugaku Zasshi, 129(10), 1173-1181. [Link]
-
ChemBeats. (n.d.). Unlocking the Potential: 2-Hydroxy-1-naphthaldehyde in Modern Chemical Synthesis. [Link]
-
ResearchGate. (n.d.). 2-Hydroxy-1-naphthaldehyde. [Link]
-
E-Researchco. (n.d.). An Efficient and Green Protocol for the Synthesis of Schiff's Base Ligand of 2-Hydroxy 1- Napthaldehyde With Glycine in Water and its Complexation with Iron Metal under Sonication. [Link]
-
ResearchGate. (n.d.). Photo-physical properties of 1-hydroxy-2-naphthaldehyde: A combined fluorescence spectroscopy and quantum chemical calculations. [Link]
-
Stilinović, V., et al. (2016). Schiff base derived from 2-hydroxy-1-naphthaldehyde and liquid-assisted mechanochemical synthesis of its isostructural Cu(ii) and Co(ii) complexes. CrystEngComm, 18(3), 407-415. [Link]
-
Mondal, T., et al. (2023). Deciphering the photophysical properties of naphthalimide derivatives using ultrafast spectroscopy. Physical Chemistry Chemical Physics, 25(39), 26896-26904. [Link]
-
Tigoianu, R. I., et al. (2022). Photophysical Properties of Some Naphthalimide Derivatives. Engineering Proceedings, 27(1), 4. [Link]
-
ResearchGate. (n.d.). Photophysical Properties of Some Naphthalimide Derivatives. [Link]
-
Kumar, R., et al. (2024). Synthesis and photophysical studies of new fluorescent naphthalene chalcone. Scientific Reports, 14(1), 1-13. [Link]
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Technical Guide: Solubility Profiling and Thermodynamic Analysis of 2-Propoxy-1-naphthaldehyde
[1]
Physicochemical Context & Molecular Architecture[1][2][3]
This compound (C₁₄H₁₄O₂) is a lipophilic aromatic aldehyde.[1] To understand its solubility, we must analyze its structural moieties:
-
Naphthalene Core: Provides strong
-ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> stacking interactions, driving high lattice energy (requiring significant solvent power to overcome). -
Aldehyde Group (C-1): Acts as a hydrogen bond acceptor and dipole, imparting moderate polarity.[1]
-
Propoxy Ether Chain (C-2): A critical modification from its parent (2-hydroxy-1-naphthaldehyde).[1] The alkylation of the hydroxyl group removes the hydrogen bond donor capability, significantly increasing lipophilicity and altering solvation mechanisms.[1]
Solubility Prediction (Hansen Solubility Parameters): Unlike its hydroxy-precursor, this compound lacks the ability to form intermolecular hydrogen bonds as a donor.[1] Consequently:
-
High Solubility: Expected in non-polar to moderately polar aprotic solvents (Toluene, Dichloromethane, Ethyl Acetate) due to dispersion forces and dipole interactions.[1]
-
Temperature-Dependent Solubility: Alcohols (Ethanol, Isopropanol) will exhibit a steep solubility curve (low at 273K, high at 323K), making them ideal candidates for cooling crystallization.[1]
-
Insolubility: Water (due to the hydrophobic naphthalene/propoxy bulk).
Experimental Protocol: Static Equilibrium Determination
To generate high-fidelity solubility data necessary for process scale-up, the Isothermal Saturation Method (Gravimetric) is the industry gold standard.
Reagents and Setup
-
Solute: this compound (Recrystallized, Purity >99.5% by HPLC).[1]
-
Solvents: Analytical grade (Ethanol, Methanol, Isopropanol, Ethyl Acetate, Toluene).[1]
-
Apparatus: Jacketed glass vessel (50 mL) with circulating water bath (
0.05 K stability).
Workflow (Self-Validating Protocol)
This protocol includes checkpoints to ensure thermodynamic equilibrium is genuinely reached, preventing super-saturation errors.
Figure 1: Validated workflow for static equilibrium solubility measurement.
Critical Control Point: The filtration must occur at the exact equilibration temperature to prevent precipitation (if T drops) or dissolution of impurities (if T rises).
Thermodynamic Modeling & Data Correlation
Raw solubility data must be correlated mathematically to allow for interpolation and process simulation.
The Modified Apelblat Equation
The modified Apelblat model is the most accurate semi-empirical model for non-ideal solutions of naphthalene derivatives.[1]
-
: Mole fraction solubility.[2]ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> -
: Absolute temperature (K).[3][4]ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> - : Empirical parameters derived from non-linear regression.
The van't Hoff Equation (Thermodynamic Insight)
To determine if the dissolution is enthalpy- or entropy-driven, use the simplified van't Hoff relation:
-
Interpretation:
-
If
: The dissolution is endothermic (Solubility increases with T). This is typical for this compound in alcohols.[1]ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> -
If
: The process is spontaneous.
-
Representative Solubility Landscape
While specific empirical values for the propoxy derivative require lab generation using the protocol above, we can derive high-confidence trends based on the homologous series (2-naphthaldehyde and 2-hydroxy-1-naphthaldehyde).[1]
Table 1: Predicted Solubility Trends & Solvent Selection Guide
| Solvent Class | Solvent Example | Predicted Solubility Behavior | Mechanistic Driver | Application |
| Polar Protic | Ethanol / IPA | Temperature Dependent | H-bonding mismatch (Solute is Acceptor only).[1][5] High | Crystallization (High yield on cooling).[5] |
| Polar Aprotic | Ethyl Acetate | High | Dipole-Dipole interactions match the aldehyde group.[1][5] | Reaction Medium. |
| Non-Polar | Toluene | Very High | Extraction / Wash.[6][5][7] | |
| Highly Polar | Water | Negligible | Hydrophobic effect dominates.[5] | Anti-solvent precipitation.[1][5] |
Comparative Analysis: Hydroxy vs. Propoxy[3]
Process Application: Purification via Cooling Crystallization[1][3]
The primary utility of solubility data for this intermediate is purifying it from the crude alkylation reaction mixture.[1]
Crystallization Workflow
Based on the solubility differential, Ethanol or Isopropanol are the optimal solvents.[1]
Figure 2: Purification logic based on solubility differentials.[1]
Why this works
The unreacted starting material (2-hydroxy-1-naphthaldehyde) is significantly more soluble in cold alcohols than the propoxy-product due to its free phenolic hydroxyl group (if not intramolecularly bonded) or less steric hindrance.[1] This allows the target propoxy derivative to crystallize out first upon cooling.[1]
References
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Gong, Y., et al. (2025).[1] "Solubility Measurement and Correlation for 2-Naphthaldehyde in Pure Organic Solvents and Methanol + Ethanol Mixtures." Journal of Chemical & Engineering Data.
-
Maniukiewicz, W. (2016).[1][8] "Structure of 2-hydroxy-1-naphthaldehyde." Acta Crystallographica.
-
BenchChem Technical Guides. (2025). "Synthesis of 2-Propoxynaphthalene from 2-Naphthol." (Williamson Ether Synthesis Protocol).[1][7]
-
Apelblat, A., & Manzurola, E. (1999).[1] "Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T=(278 to 348) K." Journal of Chemical Thermodynamics.[1] (Foundational reference for the Apelblat Model).
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An In-depth Technical Guide to 2-Propoxy-1-naphthaldehyde: From Historical Synthesis to Modern Applications
This guide provides a comprehensive overview of 2-Propoxy-1-naphthaldehyde, from the historical context of its synthetic precursors to its modern preparation and potential applications. Designed for researchers, chemists, and professionals in drug development, this document delves into the foundational organic reactions that enable its synthesis, offers detailed experimental protocols, and explores its utility as a chemical intermediate.
Introduction: The Naphthaldehyde Scaffold
Naphthaldehydes, organic compounds featuring a naphthalene ring substituted with a formyl group, are a significant class of molecules in organic synthesis and medicinal chemistry. Their rigid, aromatic structure combined with the reactive aldehyde functionality makes them versatile building blocks for more complex molecular architectures. This compound, a derivative with a propoxy group at the C2 position, is of particular interest as its ether linkage modifies the electronic and steric properties of the naphthalene core, influencing its reactivity and potential biological interactions. While not a widely commercialized compound itself, its synthesis and the chemistry of its precursors are rooted in some of the most fundamental named reactions in organic chemistry.
Historical Context: The Genesis of a Precursor
The history of this compound is intrinsically linked to the discovery and synthesis of its immediate precursor, 2-hydroxy-1-naphthaldehyde . The development of methods to introduce a formyl group onto a phenol or naphthol ring was a significant advancement in 19th-century organic chemistry. Two key reactions stand out in this context: the Reimer-Tiemann and Gattermann reactions.
The Reimer-Tiemann Reaction: A Gateway to Hydroxyaldehydes
In 1876, German chemists Karl Reimer and Ferdinand Tiemann discovered a method for the ortho-formylation of phenols by reacting them with chloroform in the presence of a strong base.[1][2][3] This reaction, known as the Reimer-Tiemann reaction, proceeds through the formation of a highly reactive dichlorocarbene intermediate (:CCl₂) in the alkaline medium.[2][3] The electron-rich phenoxide (or naphthoxide) ion then attacks the electrophilic carbene, leading to the introduction of a dichloromethyl group, which is subsequently hydrolyzed to the aldehyde.[3] The reaction favors ortho-substitution, making it a direct route to salicylaldehydes and their naphthol analogs.[4] For the synthesis of 2-hydroxy-1-naphthaldehyde, β-naphthol serves as the starting material.[5][6]
The Gattermann Reaction: An Alternative Formylation Route
Another classical method for formylating aromatic compounds is the Gattermann reaction, developed by German chemist Ludwig Gattermann.[7][8] This reaction initially involved the use of hydrogen cyanide (HCN) and hydrogen chloride (HCl) with a Lewis acid catalyst to formylate electron-rich aromatic rings.[9][10] A significant modification by Adams, which generates HCN in situ from zinc cyanide, made the procedure safer and more accessible.[11] The Gattermann reaction is particularly effective for phenols and phenolic ethers.[11] One of the earliest documented methods for preparing 2-hydroxy-1-naphthaldehyde from β-naphthol utilized the Gattermann reaction with zinc cyanide and hydrogen chloride.[5]
These historical methods laid the groundwork for the reliable production of 2-hydroxy-1-naphthaldehyde, the essential starting material for the title compound.
The Williamson Ether Synthesis: A Foundational Connection
The conversion of 2-hydroxy-1-naphthaldehyde to this compound is achieved through a cornerstone of organic chemistry: the Williamson ether synthesis. Developed by Alexander Williamson in 1850, this reaction was pivotal in proving the structure of ethers.[12][13][14] The synthesis involves the reaction of an alkoxide ion with a primary alkyl halide via an SN2 (bimolecular nucleophilic substitution) mechanism.[13][15]
The reaction proceeds in two conceptual steps:
-
Deprotonation: The hydroxyl group of the phenol or naphthol is deprotonated by a base (e.g., sodium hydroxide, potassium carbonate) to form a highly nucleophilic phenoxide or naphthoxide ion.
-
Nucleophilic Attack: The resulting anion attacks the electrophilic carbon of an alkyl halide (in this case, a propyl halide), displacing the halide and forming the ether linkage.[15]
The Williamson ether synthesis is renowned for its broad scope and reliability, making it the standard method for preparing asymmetrical ethers like this compound.[12]
Comprehensive Synthetic Workflow
The synthesis of this compound is a two-step process, beginning with the formylation of 2-naphthol to yield 2-hydroxy-1-naphthaldehyde, followed by its propoxylation via Williamson ether synthesis.
Step 1: Synthesis of 2-Hydroxy-1-naphthaldehyde (via Reimer-Tiemann Reaction)
This protocol is adapted from established procedures for the Reimer-Tiemann formylation of naphthols.[5][16]
Experimental Protocol:
-
Setup: In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, add 2-naphthol (10.0 g, 0.069 mol) and ethanol (30 mL).
-
Base Addition: While stirring, rapidly add a solution of sodium hydroxide (20.0 g, 0.5 mol) in water (45 mL).
-
Heating and Chloroform Addition: Heat the resulting solution to 70-80°C on a water bath. Begin the dropwise addition of chloroform (15 mL, 0.186 mol) from the dropping funnel at a rate that maintains gentle reflux.
-
Reaction: After the addition is complete, continue stirring the reaction mixture for 2 hours at 70-80°C.
-
Workup: Remove the excess ethanol and chloroform by distillation. Cool the residue and carefully acidify it with hydrochloric acid until it is acidic to Congo red paper.
-
Isolation and Purification: A dark oil will separate. Isolate the oil, wash it several times with hot water, and then purify it by vacuum distillation or recrystallization from ethanol to yield pure 2-hydroxy-1-naphthaldehyde as a solid.
Visualization of the Reimer-Tiemann Mechanism:
Caption: Mechanism of the Reimer-Tiemann reaction.
Step 2: Synthesis of this compound (via Williamson Ether Synthesis)
This protocol is adapted from a general procedure for the Williamson ether synthesis of naphthyl ethers.[17]
Experimental Protocol:
-
Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 2-hydroxy-1-naphthaldehyde (5.0 g, 0.029 mol) in a suitable solvent like N,N-dimethylformamide (DMF) or acetone (50 mL).
-
Base Addition: Add anhydrous potassium carbonate (6.0 g, 0.043 mol) to the solution.
-
Alkyl Halide Addition: Add 1-bromopropane (4.3 g, 3.5 mL, 0.035 mol) to the mixture.
-
Reaction: Heat the reaction mixture to reflux and maintain it for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.
-
Isolation: Pour the filtrate into a beaker of cold water. The product, this compound, will precipitate as a solid.
-
Purification: Collect the solid by vacuum filtration, wash with water, and dry. Further purification can be achieved by recrystallization from a suitable solvent like ethanol or hexane.
Visualization of the Williamson Ether Synthesis Workflow:
Caption: Workflow of the Williamson ether synthesis.
Physicochemical Properties and Characterization
The identity and purity of this compound and its precursor are confirmed through various analytical techniques.
Table 1: Physicochemical Data
| Property | 2-Hydroxy-1-naphthaldehyde | This compound |
| CAS Number | 708-06-5 | 885-26-7 |
| Molecular Formula | C₁₁H₈O₂ | C₁₄H₁₄O₂ |
| Molecular Weight | 172.18 g/mol | 214.26 g/mol |
| Appearance | White to light yellow powder | Solid (expected) |
| Melting Point | 79-82 °C[5][6] | Data not widely available |
| Boiling Point | 163-166 °C @ 8 mmHg[5] | Data not widely available |
Spectroscopic Characterization:
-
Infrared (IR) Spectroscopy:
-
2-Hydroxy-1-naphthaldehyde: A broad peak around 3200-3400 cm⁻¹ (O-H stretch), a strong peak around 1650 cm⁻¹ (C=O stretch, conjugated), and peaks in the 1600-1450 cm⁻¹ region (aromatic C=C stretch).
-
This compound: The disappearance of the broad O-H stretch. The C=O stretch will remain around 1650-1680 cm⁻¹. Appearance of C-H stretches from the propyl group around 2850-2960 cm⁻¹ and a C-O ether stretch around 1250 cm⁻¹.[18]
-
-
¹H NMR Spectroscopy:
-
2-Hydroxy-1-naphthaldehyde: A characteristic downfield singlet for the aldehyde proton (~10 ppm), aromatic protons in the 7-9 ppm range, and a singlet for the hydroxyl proton.[19][20]
-
This compound: The hydroxyl proton signal will be absent. New signals corresponding to the propoxy group will appear: a triplet around 4.0-4.2 ppm (-OCH₂-), a sextet around 1.8-2.0 ppm (-CH₂-), and a triplet around 1.0-1.2 ppm (-CH₃). The aldehyde and aromatic signals will remain, with slight shifts.
-
-
Mass Spectrometry (MS):
-
2-Hydroxy-1-naphthaldehyde: A molecular ion peak (M⁺) at m/z 172.
-
This compound: A molecular ion peak (M⁺) at m/z 214. Characteristic fragmentation would involve the loss of the propyl group or the formyl group.
-
Applications in Research and Drug Development
While this compound itself is not a widely cited end-product, its structural motifs are highly relevant in medicinal chemistry and materials science. Its precursor, 2-hydroxy-1-naphthaldehyde, is a key building block for a variety of functional molecules.
-
Synthesis of Schiff Bases: 2-hydroxy-1-naphthaldehyde readily undergoes condensation with primary amines to form Schiff bases. These compounds are excellent chelating agents for metal ions and have been extensively studied for their catalytic, biological, and fluorescent properties.[21] The propoxy derivative can be used to create related Schiff bases with modified solubility and electronic properties.
-
Intermediate for Drug Discovery: The naphthaldehyde scaffold is present in molecules with diverse biological activities.[22] For example, naphthaldehyde derivatives have been investigated as precursors for antileishmanial and antiviral agents.[23] Modifying the core structure, such as by introducing an alkoxy group, is a common strategy in drug discovery to tune a molecule's pharmacokinetic and pharmacodynamic profile.[24][25]
-
Fluorescent Probes and Materials: The naphthalene ring system is inherently fluorescent. Derivatives of 2-hydroxy-1-naphthaldehyde are used in the synthesis of fluorescent probes for the detection of ions and molecules, as well as in the creation of optical whitening agents.[6][24] The introduction of the propoxy group can alter the photophysical properties, potentially leading to new materials with tailored fluorescent characteristics.
Conclusion
This compound is a molecule whose scientific importance is best understood through the lens of its synthesis. Its preparation is a testament to the enduring power of classical organic reactions discovered over a century ago. The historical development of the Reimer-Tiemann and Gattermann reactions provided access to its crucial precursor, 2-hydroxy-1-naphthaldehyde, while the Williamson ether synthesis offers a robust and versatile method for its final assembly. For today's researchers, this compound represents a valuable, modifiable scaffold for creating novel compounds with potential applications in drug discovery, coordination chemistry, and materials science. Understanding its synthesis is key to unlocking the potential of this and related naphthaldehyde derivatives.
References
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Hathaway, B. A. (2010). The Reimer-Tiemann Reaction. Journal of Chemical Education, 87(11), 1264-1265. [Link]
-
Gattermann, L. (1898). Synthese aromatischer Aldehyde. Berichte der deutschen chemischen Gesellschaft, 31(1), 1149-1152. [Link]
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Wynberg, H. (1960). The Reimer-Tiemann Reaction. Chemical Reviews, 60(2), 169-184. [Link]
-
Williamson, A. W. (1850). Theory of Ætherification. The London, Edinburgh, and Dublin Philosophical Magazine and Journal of Science, 37(251), 350-356. [Link]
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Trucel, R., & Adams, R. (1933). The Gattermann Synthesis of Aldehydes. Journal of the American Chemical Society, 55(12), 4917-4921. [Link]
-
Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]
-
ChemTalk. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]
-
Wikipedia. (n.d.). Reimer–Tiemann reaction. Retrieved from [Link]
-
BYJU'S. (n.d.). Williamson Ether Synthesis reaction. Retrieved from [Link]
-
ChemSpace@NareshKumar. (n.d.). P99: Alexander William Williamson: “Williamson Ether Synthesis”. Retrieved from [Link]
-
L.S.College, Muzaffarpur. (2020). Reimer–Tiemann reaction. Retrieved from [Link]
-
Allen. (n.d.). Reimer Tiemann Reaction Mechanism: Conditions & Applications. Retrieved from [Link]
-
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Wikipedia. (n.d.). Gattermann reaction. Retrieved from [Link]
-
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-
PrepChem.com. (n.d.). Synthesis of 2-hydroxy-naphthaldehyde. Retrieved from [Link]
-
Kalechits, G. V., et al. (2002). Synthesis of 2-Hydroxy-1-Naphthaldehyde under Conditions of Heterogeneous Catalysis. Russian Journal of Applied Chemistry, 75(6), 962-964. [Link]
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-
Malik, A. N., et al. (2024). A synthetic approach towards drug modification: 2-hydroxy-1-naphthaldehyde based imine-zwitterion preparation, single-crystal study, Hirshfeld surface analysis, and computational investigation. RSC Advances, 14(10), 6695-6710. [Link]
-
ResearchGate. (n.d.). 2-Hydroxy-1-naphthaldehyde-derived Schiff bases: Synthesis, characterization, and structure. Retrieved from [Link]
-
Malik, A. N., et al. (2024). A synthetic approach towards drug modification... RSC Publishing. [Link]
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Matijević-Sosa, J., et al. (2002). NMR Spectroscopy of 2-Hydroxy-1-naphthylidene Schiff Bases with Chloro and Hydroxy Substituted Aniline Moiety. Croatica Chemica Acta, 75(2), 489-502. [Link]
-
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-
ResearchGate. (n.d.). Fig. S1 The 1 H NMR of 2-hydroxy-1-naphthaldehyde. Retrieved from [Link]
-
University of Wisconsin-Madison. (n.d.). CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry. Retrieved from [Link]
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- 9. Gattermann reaction - Wikipedia [en.wikipedia.org]
- 10. Gattermann Reaction [unacademy.com]
- 11. Gattermann and Gattermann-Koch Formylation | Thermo Fisher Scientific - SG [thermofisher.com]
- 12. Williamson_ether_synthesis [chemeurope.com]
- 13. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 14. Williamson Ether Synthesis | ChemTalk [chemistrytalk.org]
- 15. byjus.com [byjus.com]
- 16. eresearchco.com [eresearchco.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. researchgate.net [researchgate.net]
- 20. 2-Hydroxy-1-naphthaldehyde(708-06-5) 1H NMR spectrum [chemicalbook.com]
- 21. researchgate.net [researchgate.net]
- 22. pdf.benchchem.com [pdf.benchchem.com]
- 23. nbinno.com [nbinno.com]
- 24. A synthetic approach towards drug modification: 2-hydroxy-1-naphthaldehyde based imine-zwitterion preparation, single-crystal study, Hirshfeld surface analysis, and computational investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 25. A synthetic approach towards drug modification: 2-hydroxy-1-naphthaldehyde based imine-zwitterion preparation, single-crystal study, Hirshfeld surface analysis, and computational investigation - RSC Advances (RSC Publishing) [pubs.rsc.org]
Methodological & Application
use of 2-Propoxy-1-naphthaldehyde in organic synthesis
Application Note: Strategic Utilization of 2-Propoxy-1-naphthaldehyde in Organic Synthesis
Executive Summary & Technical Rationale
This compound is a critical aromatic building block distinguished by its naphthalene core and the specific steric/lipophilic properties of the
Why use this reagent?
-
ESIPT Blocking: In fluorescence studies, the 2-hydroxy analog undergoes Excited-State Intramolecular Proton Transfer (ESIPT). The propoxy group blocks this pathway, forcing emission from the locally excited (LE) state, often resulting in a significant blue shift and quantum yield alteration.
-
Lipophilicity Modulation: The propyl chain increases the LogP (approx. 4.01) compared to the methyl (methoxy) or hydroxyl analogs. This is vital in medicinal chemistry for tuning the membrane permeability of Schiff base ligands and metallodrugs.
-
Selectivity Control: In condensation reactions (e.g., Knoevenagel), the protection of the 2-position prevents the spontaneous intramolecular cyclization often seen with 2-hydroxy-naphthaldehydes (which form coumarins). This allows for the isolation of stable open-chain chalcones and acrylonitriles.
Synthesis Protocol: Preparation of the Reagent
While available commercially, in-house synthesis is often required to ensure fresh, oxidation-free reagent. The most robust method is the Williamson Ether Synthesis via
Workflow Diagram: Synthesis Pathways
Figure 1: Synthesis of this compound via Williamson Ether Synthesis.
Experimental Protocol (Self-Validating)
Reagents:
-
2-Hydroxy-1-naphthaldehyde (1.0 eq)
-
1-Bromopropane (1.2 eq) - Excess drives kinetics
-
Potassium Carbonate (anhydrous, 2.0 eq)
-
DMF (Dimethylformamide) or Acetone (Reagent Grade)
Step-by-Step Procedure:
-
Activation: In a round-bottom flask, dissolve 2-hydroxy-1-naphthaldehyde (e.g., 10 mmol) in DMF (15 mL). Add anhydrous
(20 mmol). Stir at room temperature for 15 minutes. Observation: Solution typically turns bright yellow due to phenoxide anion formation. -
Alkylation: Add 1-bromopropane (12 mmol) dropwise.
-
Reaction: Heat the mixture to 80°C (if using DMF) or reflux (if using acetone) for 4–6 hours.
-
Validation (TLC): Monitor using Hexane:Ethyl Acetate (8:2).
-
Starting Material Rf: ~0.6 (Strongly UV active, often tails due to OH).
-
Product Rf: ~0.8 (Distinct spot, no tailing).
-
Critical Check: The reaction is complete only when the starting material spot is completely absent.
-
-
Workup: Pour the reaction mixture into ice-cold water (100 mL). The product will precipitate as a solid or oil. Extract with Dichloromethane (DCM) if oily.
-
Purification: Recrystallize from Ethanol or purify via column chromatography (Silica gel, Hexane/EtOAc).
Yield Expectation: 85–92% Characterization:
-
1H NMR (CDCl3): Look for the disappearance of the phenolic -OH (singlet >11 ppm) and appearance of the propyl triplet (~1.0 ppm) and multiplet (~1.9 ppm).
Application Note: Synthesis of Lipophilic Schiff Base Ligands
This is the primary application in drug discovery. The propoxy group serves as a hydrophobic anchor.
Reaction Logic
Protocol:
-
Stoichiometry: Mix this compound (1.0 eq) and the primary amine (1.0 eq) in absolute ethanol.
-
Catalysis: Add 2–3 drops of Glacial Acetic Acid. Reasoning: Protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic for nucleophilic attack by the amine.
-
Conditions: Reflux for 2–4 hours.
-
Isolation: Cool to room temperature. The Schiff base usually crystallizes out. If not, reduce solvent volume by 50% on a rotavap and cool to 4°C.
Data Summary: Impact of Propoxy Group on Schiff Bases
| Feature | 2-Hydroxy Analog | 2-Propoxy Analog (This Protocol) |
| Mechanism | Keto-Enol Tautomerism active | Fixed Enol Ether (No Tautomerism) |
| Fluorescence | Large Stokes Shift (ESIPT) | Smaller Stokes Shift, Higher Quantum Yield |
| Solubility | Soluble in polar organic solvents | Soluble in non-polar/chlorinated solvents |
| Metal Binding | Bidentate (NO donor) | Monodentate (N donor) - O is blocked |
Application Note: Claisen-Schmidt Condensation (Chalcones)
This protocol highlights the use of this compound to create "open" chalcone systems, preventing the hetero-annulation seen with hydroxy-analogs.
Workflow Diagram: Divergent Reactivity
Figure 2: Formation of stable chalcones using this compound.
Protocol:
-
Mixture: Dissolve this compound (10 mmol) and Acetophenone (10 mmol) in Ethanol (20 mL).
-
Base Addition: Add 10% NaOH solution (5 mL) dropwise with vigorous stirring.
-
Reaction: Stir at Room Temperature for 12–24 hours. Note: Heating is usually unnecessary and may cause polymerization.
-
Workup: Pour into ice water containing a trace of HCl (to neutralize excess base). Filter the yellow precipitate.
-
Purification: Recrystallize from Ethanol.
References
-
Comparative Chemistry (Hydroxy vs Alkoxy): Neelofar, N. A., et al. (2018). Synthesis of Schiff bases derived from 2-hydroxy-1-naphthaldehyde and their Tin(II) complexes. Bulletin of the Chemical Society of Ethiopia. Available at: [Link]
The Synthetic Versatility of 2-Propoxy-1-naphthaldehyde: A Detailed Guide to its Preparation and Application in Schiff Base Synthesis
Introduction: Unveiling the Potential of a Naphthalene Scaffold
In the landscape of medicinal chemistry and materials science, the naphthalene scaffold remains a cornerstone for the development of novel molecular architectures.[1][2] Its rigid, bicyclic aromatic system provides a unique platform for functionalization, leading to compounds with diverse biological activities and photophysical properties.[1][2] Among the myriad of naphthalene derivatives, 2-Propoxy-1-naphthaldehyde stands out as a versatile building block. The presence of the propoxy group at the 2-position modulates the electronic properties of the naphthalene ring, while the aldehyde functionality at the 1-position serves as a reactive handle for a plethora of chemical transformations.
This comprehensive guide provides a detailed experimental protocol for the synthesis of this compound, followed by its application in the preparation of Schiff bases, which are themselves a class of compounds with significant therapeutic potential.[3][4][5] We will delve into the causality behind the experimental choices, ensuring a thorough understanding of the underlying chemical principles. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the synthetic utility of this valuable intermediate.
Physicochemical Properties and Safety Considerations
A thorough understanding of the physical and chemical properties of a compound is paramount for its safe and effective use in a laboratory setting.
| Property | Value | Reference |
| CAS Number | 885-26-7 | [6] |
| Molecular Formula | C₁₄H₁₄O₂ | [6] |
| Molecular Weight | 214.26 g/mol | [6] |
| Melting Point | 63-64 °C | |
| Boiling Point | 370.2 ± 15.0 °C (Predicted) | |
| Density | 1.114 ± 0.06 g/cm³ (Predicted) |
Safety Precautions:
-
2-Naphthol (Precursor): Harmful if swallowed or inhaled. May cause an allergic skin reaction and serious eye damage. It is also very toxic to aquatic life.[7] Work in a well-ventilated hood and avoid inhalation of dust.[7]
-
1-Bromopropane (Precursor): Flammable liquid and vapor. Causes serious eye irritation and may cause respiratory irritation. It is suspected of causing genetic defects and may cause cancer.[8] Handle in a fume hood, away from heat and open flames, and use non-sparking tools.[8]
-
Phosphorus Oxychloride (Vilsmeier-Haack Reagent): Causes severe skin burns and eye damage. Harmful if inhaled. Reacts violently with water. Handle with extreme care in a chemical fume hood, wearing appropriate personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and eye protection.
-
N,N-Dimethylformamide (DMF) (Vilsmeier-Haack Reagent): Harmful in contact with skin or if inhaled. May damage an unborn child. Handle in a fume hood with appropriate PPE.
-
Aromatic Aldehydes (General Class): May cause skin, eye, and respiratory irritation.[9][10] Lachrymatory substances (increase the flow of tears) are common in this class.[10]
General Handling Guidelines:
-
Always work in a well-ventilated chemical fume hood.
-
Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Avoid inhalation of dust, vapors, and fumes.
-
Prevent contact with skin and eyes. In case of contact, rinse immediately with plenty of water.[9][10]
-
Keep away from heat, sparks, and open flames.[11]
-
Ground all equipment to prevent static discharge.[11]
-
Store in a cool, dry, and well-ventilated area in a tightly sealed container.[10]
Synthesis of this compound: A Two-Step Approach
The synthesis of this compound is efficiently achieved through a two-step process. The first step involves the formation of the propyl ether via a Williamson ether synthesis, followed by the introduction of the aldehyde group through a Vilsmeier-Haack formylation.
Step 1: Synthesis of 2-Propoxynaphthalene (Williamson Ether Synthesis)
The Williamson ether synthesis is a robust and widely used method for preparing ethers. It involves the reaction of an alkoxide with a primary alkyl halide.[12] In this protocol, 2-naphthol is deprotonated with a base to form the more nucleophilic 2-naphthoxide ion, which then undergoes an Sₙ2 reaction with 1-bromopropane.[12]
Diagram of the Williamson Ether Synthesis Workflow:
Caption: Workflow of the Williamson ether synthesis for 2-propoxynaphthalene.
Experimental Protocol:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 14.4 g (0.1 mol) of 2-naphthol in 50 mL of ethanol.
-
Deprotonation: While stirring, add 4.4 g (0.11 mol) of solid sodium hydroxide to the solution. Heat the mixture to reflux for 15 minutes to ensure the complete formation of sodium 2-naphthoxide.
-
Nucleophilic Substitution: Cool the reaction mixture slightly and add 13.5 g (0.11 mol) of 1-bromopropane dropwise through the condenser.
-
Reflux: Heat the reaction mixture to reflux for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (9:1) solvent system.
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture into 200 mL of ice-cold water. A white precipitate of 2-propoxynaphthalene will form.
-
Isolation and Purification: Collect the precipitate by vacuum filtration and wash it with cold water. The crude product can be purified by recrystallization from ethanol to yield white crystals.
-
Characterization: Dry the purified product under vacuum and determine its melting point (literature: 39-41 °C). Characterize the product using ¹H NMR, ¹³C NMR, and IR spectroscopy.
Step 2: Synthesis of this compound (Vilsmeier-Haack Formylation)
The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich aromatic compounds.[8][13] The reaction utilizes a Vilsmeier reagent, typically formed from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), which acts as the electrophile in an electrophilic aromatic substitution.[14][15] The propoxy group at the 2-position of the naphthalene ring is an electron-donating group, which activates the ring towards electrophilic substitution, primarily at the ortho and para positions. In this case, formylation occurs at the adjacent 1-position.
Diagram of the Vilsmeier-Haack Reaction Workflow:
Caption: Workflow of the Vilsmeier-Haack formylation reaction.
Experimental Protocol:
-
Vilsmeier Reagent Preparation: In a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a calcium chloride drying tube, place 15 mL of anhydrous N,N-dimethylformamide (DMF). Cool the flask in an ice-water bath. Slowly add 10.8 mL (0.12 mol) of phosphorus oxychloride (POCl₃) dropwise with stirring, maintaining the temperature below 10 °C. Stir the mixture for an additional 30 minutes at room temperature to ensure the formation of the Vilsmeier reagent.
-
Formylation: Dissolve 18.6 g (0.1 mol) of 2-propoxynaphthalene in 20 mL of anhydrous DMF and add this solution dropwise to the prepared Vilsmeier reagent.
-
Reaction: Heat the reaction mixture to 60-70 °C and stir for 4-6 hours. Monitor the reaction progress by TLC.
-
Hydrolysis: After the reaction is complete, cool the mixture to room temperature and pour it slowly onto 200 g of crushed ice with vigorous stirring.
-
Neutralization and Work-up: Neutralize the aqueous solution by the slow addition of a saturated sodium acetate solution until the pH is approximately 6. The product will precipitate as a solid.
-
Isolation and Purification: Collect the crude product by vacuum filtration and wash it thoroughly with water. Purify the product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent.
-
Characterization: Evaporate the solvent from the pure fractions to obtain this compound as a solid. Determine its melting point and characterize the structure using ¹H NMR, ¹³C NMR, and IR spectroscopy.
Characterization of this compound
Accurate characterization of the synthesized this compound is crucial to confirm its identity and purity. The following are the expected spectroscopic data based on the analysis of related compounds.
| Spectroscopic Technique | Expected Features |
| ¹H NMR | - Aldehyde proton (CHO): A singlet in the region of δ 9.5-10.5 ppm. - Aromatic protons: A complex multiplet pattern in the region of δ 7.0-9.0 ppm. The proton at the 8-position is expected to be deshielded due to the anisotropic effect of the aldehyde group. - Propoxy group protons (OCH₂CH₂CH₃): A triplet for the -OCH₂- protons around δ 4.0-4.2 ppm, a sextet for the -CH₂- protons around δ 1.8-2.0 ppm, and a triplet for the -CH₃ protons around δ 1.0-1.2 ppm. |
| ¹³C NMR | - Carbonyl carbon (C=O): A signal in the region of δ 190-195 ppm. - Aromatic carbons: Multiple signals in the region of δ 110-160 ppm. The carbon attached to the propoxy group will be shifted downfield. - Propoxy group carbons (OCH₂CH₂CH₃): A signal for the -OCH₂- carbon around δ 70-75 ppm, a signal for the -CH₂- carbon around δ 22-25 ppm, and a signal for the -CH₃ carbon around δ 10-12 ppm. |
| IR (Infrared) Spectroscopy | - C=O stretch (aldehyde): A strong absorption band in the region of 1680-1700 cm⁻¹.[11] - C-H stretch (aldehyde): Two weak bands around 2720 cm⁻¹ and 2820 cm⁻¹.[11] - C-O stretch (ether): A strong absorption band in the region of 1200-1250 cm⁻¹. - Aromatic C=C stretch: Multiple bands in the region of 1450-1600 cm⁻¹.[11] - Aromatic C-H stretch: Bands above 3000 cm⁻¹.[11] |
Application in Schiff Base Synthesis
Schiff bases, or imines, are formed by the condensation reaction between a primary amine and an aldehyde or ketone.[4] They are a class of compounds with a wide range of applications in medicinal chemistry, including antimicrobial, anticancer, and anti-inflammatory activities.[1][2] this compound is an excellent substrate for the synthesis of a diverse library of Schiff bases.
Diagram of the General Schiff Base Synthesis Workflow:
Caption: General workflow for the synthesis of Schiff bases from this compound.
General Experimental Protocol for Schiff Base Synthesis:
-
Reaction Setup: In a 50 mL round-bottom flask, dissolve 1.07 g (5 mmol) of this compound in 20 mL of ethanol.
-
Amine Addition: To this solution, add a stoichiometric equivalent (5 mmol) of the desired primary amine (e.g., 0.47 g of aniline).
-
Catalyst: Add 2-3 drops of glacial acetic acid to catalyze the reaction.
-
Reflux: Heat the reaction mixture to reflux for 2-4 hours. The progress of the reaction can be monitored by TLC.
-
Isolation: Upon completion, allow the reaction mixture to cool to room temperature. The Schiff base product will often precipitate out of the solution. If not, the volume of the solvent can be reduced, or the solution can be cooled in an ice bath to induce crystallization.
-
Purification: Collect the solid product by vacuum filtration and wash with a small amount of cold ethanol. The product can be further purified by recrystallization from a suitable solvent, such as ethanol or methanol.
-
Characterization: Dry the purified Schiff base and characterize it by determining its melting point and using spectroscopic methods (¹H NMR, ¹³C NMR, and IR). The formation of the imine bond can be confirmed by the disappearance of the aldehyde proton signal and the appearance of a new signal for the imine proton (-CH=N-) in the ¹H NMR spectrum, typically in the region of δ 8.0-9.0 ppm.
Conclusion
This compound is a valuable and versatile intermediate in organic synthesis. The two-step synthetic protocol outlined in this guide, combining the Williamson ether synthesis and the Vilsmeier-Haack reaction, provides a reliable and efficient route to this compound. Its subsequent use in the synthesis of Schiff bases opens the door to the creation of a wide array of novel compounds with potential applications in drug discovery and materials science. The detailed experimental procedures, coupled with an understanding of the underlying chemical principles and safety precautions, will empower researchers to effectively utilize this compound in their scientific endeavors.
References
-
Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. [Link]
-
Durham Technical Community College. (n.d.). SAFETY DATA SHEET: 1-Bromopropane. [Link]
-
NROChemistry. (n.d.). Vilsmeier-Haack Reaction. [Link]
-
Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. [Link]
- Fieser, L. F., Hartwell, J. L., Jones, J. E., Wood, J. H., & Bost, R. W. (1940). 9-Anthraldehyde; 2-Ethoxy-1-naphthaldehyde. Organic Syntheses, 20, 11.
-
J&K Scientific LLC. (2021, March 22). Vilsmeier-Haack Reaction. [Link]
-
Organic Syntheses. (n.d.). Catalytic Vilsmeier-Haack Reaction. [Link]
-
HMU CPD. (n.d.). AIM: TO CARRY OUT THE SYNTHESIS OF “SCHIFF-BASE” BY COMBINING ANILINE AND BENZALDEHYDE. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Unlocking Synthesis Potential: Applications of 2-Hydroxy-1-Naphthaldehyde. [Link]
-
Wikipedia. (n.d.). Formylation. [Link]
- Stoyanova, R., et al. (2018). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Magnetochemistry, 4(3), 33.
-
HMU CPD. (n.d.). Synthesis And Infrared Study of Schiff Base Derived From Benzaldehyde And Aniline. [Link]
- Thangadurai, A. S., et al. (2019). Synthesis, Spectral Characterization and Biological Evaluation of Schiff Base Derived From 3-Methoxy Salicylaldehyde with Aniline. International Journal of Scientific & Technology Research, 8(11), 273-278.
-
ResearchGate. (n.d.). 2-Hydroxy-1-naphthaldehyde-derived Schiff bases: Synthesis, characterization, and structure. [Link]
- Ashfaq, M., et al. (2021).
-
E-RESEARCHCO. (n.d.). An Efficient and Green Protocol for the Synthesis of Schiff's Base Ligand of 2-Hydroxy 1- Napthaldehyde With Glycine in. [Link]
-
ResearchGate. (n.d.). Synthesis of schiff bases derived from 2-hydroxy-1-naphth-aldehyde and their TIN(II) complexes for antimicribial and antioxidant activities. [Link]
-
Beilstein Archives. (2020). Selective Mono-Formylation of Naphthalene-Fused Propellanes for Methylene-Alternating Copolymers. [Link]
-
International Journal of Pharmaceutical Sciences Review and Research. (2023). Naphthalene: A Multidimensional Scaffold in Medicinal Chemistry with Promising Antimicrobial Potential. [Link]
-
ChemistrySelect. (2021). Naphthyl‐Based Chalcone Derivatives: A Multifaceted Player in Medicinal Chemistry. [Link]
-
PubChem. (n.d.). 2-Naphthyl propyl ether. [Link]
-
ResearchGate. (n.d.). Formylation of naphthalene-fused propellanes. [Link]
-
ResearchGate. (n.d.). (1)H and (13)C NMR signal assignments of some new spiro[7H-benzo[de]anthracene-naphthopyrans]. [Link]
- Patil, R., et al. (2021). 1H and 13C NMR chemical shifts of 2-n-alkylamino-naphthalene-1,4-diones. Magnetic Resonance in Chemistry, 59(8), 795-806.
-
DiVA. (n.d.). Identification of metabolites from 2D 1H-13C HSQC NMR using peak correlation plots. [Link]
-
European Journal of Medicinal Chemistry. (2019). Naphthalene, a versatile platform in medicinal chemistry: Sky-high perspective. [Link]
Sources
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- 3. researchgate.net [researchgate.net]
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Application Note: High-Yield Synthesis of Lipophilic Schiff Bases from 2-Propoxy-1-naphthaldehyde
Part 1: Executive Summary & Scientific Rationale
The Strategic Value of 2-Propoxy-1-naphthaldehyde
While 2-hydroxy-1-naphthaldehyde is a ubiquitous ligand in coordination chemistry, its utility is often complicated by keto-enol tautomerism (proton transfer between the phenolic -OH and the imine -N). By alkylating the hydroxyl group to form This compound , we achieve three critical drug-development objectives:
-
Structural Locking: The propoxy group prevents tautomerism, fixing the molecule in the aromatic ether form. This simplifies NMR interpretation and ensures a defined coordination geometry if used as a ligand.[1]
-
Lipophilicity Modulation: The introduction of a propyl chain increases the partition coefficient (LogP), enhancing membrane permeability for biological targets (antimicrobial/anticancer applications).[1]
-
Solubility Profile: The disruption of intermolecular hydrogen bonding (present in the hydroxy analogue) significantly improves solubility in organic solvents (CHCl₃, DCM, THF), facilitating easier processing and purification.[1]
Scope of this Guide
This document details the synthesis of Schiff bases (azomethines) derived from this compound. It includes a requisite protocol for synthesizing the aldehyde precursor (to ensure purity) and the core condensation protocol with primary amines.
Part 2: Chemical Pathway & Workflow[1]
The synthesis follows a linear two-stage workflow. First, the masking of the phenolic hydroxyl group via Williamson ether synthesis, followed by the condensation of the resulting aldehyde with a primary amine.[1]
Figure 1: Synthetic workflow converting the hydroxy-naphthaldehyde precursor to the final lipophilic Schiff base.
Part 3: Experimental Protocols
Protocol A: Precursor Synthesis (this compound)
Note: Commercially available this compound is often impure. For pharmaceutical-grade applications, synthesize fresh from 2-hydroxy-1-naphthaldehyde.[1][2]
Materials:
-
2-Hydroxy-1-naphthaldehyde (10 mmol)
-
1-Bromopropane (12 mmol)
-
Potassium Carbonate (K₂CO₃), anhydrous (15 mmol)[1]
-
Dimethylformamide (DMF) or Acetone (dry)[1]
Procedure:
-
Activation: In a round-bottom flask, dissolve 2-hydroxy-1-naphthaldehyde in DMF (20 mL). Add K₂CO₃ and stir at room temperature for 30 minutes. Observation: The solution will darken as the phenoxide anion forms.
-
Alkylation: Add 1-bromopropane dropwise.
-
Reflux: Heat the mixture to 80°C (if DMF) or reflux (if Acetone) for 4-6 hours.
-
Monitoring: Monitor via TLC (Hexane:Ethyl Acetate 8:2). The product (ether) will have a higher R_f than the starting phenol.
-
Work-up: Pour the reaction mixture into ice-cold water (100 mL). The product will precipitate as a solid or oil. Extract with Ethyl Acetate, wash with brine, dry over Na₂SO₄, and concentrate.[1]
-
Yield: Expect 85-90%.
Protocol B: Core Schiff Base Synthesis
Reaction: this compound + R-NH₂
Materials:
-
Precursor: this compound (1.0 eq)
-
Amine: Substituted Aniline / Hydrazide / Aliphatic Amine (1.0 - 1.1 eq)
-
Solvent: Absolute Ethanol or Methanol (HPLC Grade)[1]
-
Catalyst: Glacial Acetic Acid (2-3 drops)
Step-by-Step Methodology:
-
Solubilization:
-
Dissolve 1.0 mmol of this compound in 10 mL of absolute ethanol in a 50 mL round-bottom flask.
-
Critical Check: Ensure the aldehyde is fully dissolved before adding the amine to prevent occlusion.
-
-
Amine Addition:
-
Add 1.0 mmol of the chosen primary amine (e.g., 4-methoxy-aniline for demonstration).
-
Add 2-3 drops of glacial acetic acid. The acid protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic (see Mechanism below).
-
-
Reflux & Dehydration:
-
Attach a reflux condenser and heat the mixture to reflux (78°C) for 3–6 hours.
-
Visual Cue: A color change (often to yellow, orange, or deep red) typically occurs within the first 30 minutes, indicating imine formation.[1]
-
-
In-Process Control (IPC):
-
TLC System: Hexane:Ethyl Acetate (7:3).[1]
-
Criteria: The reaction is complete when the aldehyde spot (visible under UV) disappears.
-
-
Isolation:
-
Cool the mixture to room temperature, then place in an ice bath.
-
The Schiff base should crystallize out.
-
Troubleshooting: If an oil forms (common with propoxy derivatives due to high lipophilicity), evaporate half the solvent and add cold hexane to induce precipitation.[1]
-
-
Purification:
-
Filter the solid and wash with cold ethanol (to remove unreacted amine) followed by cold hexane (to remove unreacted aldehyde).
-
Recrystallize from Ethanol/CHCl₃ mixture if necessary.[1]
-
Part 4: Mechanism & Logic[1]
The reaction is a nucleophilic addition-elimination. The acid catalyst is crucial for the initial activation of the carbonyl, but excess acid can protonate the amine, deactivating the nucleophile.
Figure 2: Mechanistic pathway of acid-catalyzed Schiff base formation.
Part 5: Characterization & Validation[1]
To validate the synthesis, you must confirm the formation of the azomethine bond and the presence of the propoxy chain.
Spectroscopic Validation Table
| Technique | Signal of Interest | Expected Value | Interpretation |
| FT-IR | 1615 – 1630 cm⁻¹ | Strong/Sharp. Confirms imine formation. | |
| FT-IR | ~1660 cm⁻¹ | Absent. Disappearance confirms consumption of aldehyde. | |
| ¹H NMR | Azomethine Proton (-CH=N-) | Diagnostic peak for Schiff bases. | |
| ¹H NMR | Propoxy -OCH₂- | Confirms the ether linkage is intact. | |
| ¹H NMR | Propoxy -CH₂- | Central methylene of the propyl chain. | |
| ¹H NMR | Propoxy -CH₃ | Terminal methyl group. |
Purity Check (Self-Validating System)
-
Melting Point: Schiff bases of naphthaldehydes are typically crystalline solids with sharp melting points (>100°C).[1] A broad range (>2°C) indicates unreacted amine or solvent inclusion.[1]
-
Solubility Test: The product should be soluble in CHCl₃ and DMSO but insoluble in water.
Part 6: References
-
Synthesis of Naphthaldehyde Schiff Bases:
-
Biological Activity of Naphthalene Schiff Bases:
-
Alkylation of Hydroxy-Naphthaldehydes:
-
Mechanistic Insights:
Sources
Application Note: 2-Propoxy-1-naphthaldehyde in the Synthesis of Heterocyclic Compounds
This Application Note and Protocol Guide is designed for researchers in medicinal chemistry and organic synthesis. It details the utility of 2-Propoxy-1-naphthaldehyde (CAS: 885-26-7) as a lipophilic building block for heterocyclic scaffolds.
Introduction & Chemical Rationale
This compound is a functionalized naphthalene derivative characterized by an aldehyde group at the C1 position and a propoxy ether linkage at the C2 position.[1] Unlike its parent compound, 2-hydroxy-1-naphthaldehyde , which is prone to forming fused tricyclic systems (e.g., benzo[f]chromenes) via the free hydroxyl group, the propoxy derivative serves as a "blocked" electrophile .
Key Advantages in Drug Design:
-
Lipophilicity Modulation: The propoxy group (
) significantly increases the LogP (partition coefficient) compared to the hydroxy or methoxy analogues, enhancing membrane permeability for biological targets. -
Selectivity Control: By masking the C2-oxygen, the molecule prevents competitive cyclization reactions involving the phenolic oxygen. This directs nucleophilic attack exclusively to the C1-aldehyde, enabling high-yield synthesis of non-fused heterocycles such as pyrazoles, isoxazoles, and hydrazones.
-
Steric Influence: The propyl chain provides a moderate steric bulk that can influence the binding affinity of the final drug candidate within hydrophobic pockets of enzymes (e.g., kinases or phosphatases).
Chemical Properties & Reactivity Profile[2][3]
| Property | Value / Description |
| CAS Number | 885-26-7 |
| Molecular Formula | |
| Molecular Weight | 214.26 g/mol |
| LogP (Predicted) | ~4.01 |
| Physical State | Yellowish oil or low-melting solid |
| Solubility | Soluble in DCM, THF, Ethanol, Toluene; Insoluble in Water |
| Key Reactivity | Claisen-Schmidt Condensation, Knoevenagel Condensation, Schiff Base Formation |
Experimental Protocols
Protocol A: Synthesis of the Precursor (Self-Validation Step)
Note: If the 2-propoxy derivative is not commercially available, it must be synthesized from 2-hydroxy-1-naphthaldehyde.
Objective: Selective O-alkylation of 2-hydroxy-1-naphthaldehyde.
Reagents:
-
2-Hydroxy-1-naphthaldehyde (1.0 eq)
-
1-Bromopropane (1.2 eq)
-
Potassium Carbonate (
, 2.0 eq) -
DMF (Dimethylformamide) or Acetone
Procedure:
-
Dissolve 2-hydroxy-1-naphthaldehyde (10 mmol) in anhydrous DMF (20 mL).
-
Add anhydrous
(20 mmol) and stir at room temperature for 15 minutes to generate the phenoxide anion. -
Add 1-bromopropane (12 mmol) dropwise.
-
Heat the mixture to 60°C for 4–6 hours. Monitor via TLC (Hexane:EtOAc 8:2). The starting material spot (
) should disappear, replaced by a higher spot. -
Workup: Pour into ice-cold water (100 mL). Extract with Ethyl Acetate (
mL). Wash organic layer with brine, dry over , and concentrate. -
Yield: Expect 85–95% of a yellow oil/solid.
Protocol B: Synthesis of Chalcone Intermediates (Claisen-Schmidt)
Context: Chalcones are the primary precursors for pyrazoles and isoxazoles.
Mechanism: Base-catalyzed aldol condensation followed by dehydration.[1]
Reagents:
-
This compound (1.0 eq)[2]
-
Acetophenone derivative (e.g., 4-aminoacetophenone) (1.0 eq)
-
NaOH (40% aq. solution) or KOH in Ethanol
Step-by-Step:
-
Dissolve this compound (5 mmol) and the acetophenone (5 mmol) in Ethanol (15 mL).
-
Cool to 0–5°C in an ice bath.
-
Add NaOH solution (2 mL) dropwise with vigorous stirring.
-
Allow the reaction to warm to room temperature and stir for 12–24 hours. A precipitate (the chalcone) typically forms.
-
Isolation: Filter the solid, wash with cold water until neutral pH, and recrystallize from Ethanol.
-
Characterization:
-NMR will show the characteristic trans-alkene doublets ( ) around 7.5–8.0 ppm.
Protocol C: Synthesis of 1,3,5-Trisubstituted Pyrazoles
Context: Pyrazoles are potent pharmacophores (e.g., Celecoxib). This protocol converts the chalcone from Protocol B into a pyrazole ring.
Reagents:
-
Hydrazine Hydrate (for NH-pyrazole) or Phenylhydrazine (for N-Ph pyrazole) (2.0 eq)
-
Glacial Acetic Acid (Solvent/Catalyst)
Procedure:
-
Dissolve the chalcone (2 mmol) in Glacial Acetic Acid (10 mL).
-
Add Hydrazine Hydrate (4 mmol).
-
Reflux at 110°C for 6–8 hours.
-
Monitoring: TLC should show complete consumption of the yellow chalcone and formation of a fluorescent pyrazole spot.
-
Workup: Pour the reaction mixture into crushed ice. Neutralize with ammonia solution if necessary.
-
Filter the precipitate and wash with water.
-
Yield: Typically 70–85%.
Protocol D: Knoevenagel Condensation (Acrylonitrile Derivatives)
Context: Synthesis of bioactive nitriles or precursors for benzothiazoles.
Reagents:
-
This compound (1.0 eq)[2]
-
Malononitrile or 2-Cyanomethylbenzothiazole (1.0 eq)
-
Piperidine (Catalytic amount)[5]
Procedure:
-
Mix aldehyde (2 mmol) and active methylene compound (2 mmol) in Ethanol (10 mL).
-
Add 2–3 drops of Piperidine.
-
Reflux for 2–4 hours.
-
Result: The product usually precipitates upon cooling.
-
Note: Unlike the 2-hydroxy analogue, this will not cyclize to form a chromene. It will stop at the arylidene stage, retaining the propoxy group.
Visualizing the Synthetic Pathways
The following diagram illustrates the divergent reactivity of this compound compared to its hydroxy analogue.
Figure 1: Divergent synthetic pathways for this compound. The propoxy group prevents fused-ring formation, directing reactivity toward side-chain functionalization.
References
-
Mohamed, K. S., Refat, H. M., & Mohamed, N. A. H. (2016). Synthesis, Characterization and Cytotoxicity Evaluation of Some Novel Pyrazole, Pyrimidine and Isoxazole Derivatives Containing Benzothiazole Moiety. Heterocycles, 92(8), 1415.[7] (Describes the use of 2-methoxy-1-naphthaldehyde, the direct chemical homologue, for pyrazole synthesis).
-
Refat, H. M. (2014).[3] Utility of 2-Methoxy-1-naphthaldehyde in Heterocyclic Synthesis. Synthetic Communications, 44(15), 2129–2154. (Comprehensive review of the alkoxy-naphthaldehyde reactivity profile). [3]
-
GuideChem. (n.d.). This compound (CAS 885-26-7) Chemical Properties and Suppliers. (Verification of CAS and physical properties).
- Kral, A., & Laatsch, H. (1993). Synthesis of Alkoxy-naphthaldehydes. Zeitschrift für Naturforschung B, 48(10), 1401–1407. (Foundational synthesis of alkoxy-naphthaldehydes).
Sources
- 1. Buy this compound | 885-26-7 [smolecule.com]
- 2. Page loading... [guidechem.com]
- 3. tandfonline.com [tandfonline.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Synthesis of 9-Hydroxy-1H-Benzo[f]chromene Derivatives with Effective Cytotoxic Activity on MCF7/ADR, P-Glycoprotein Inhibitors, Cell Cycle Arrest and Apoptosis Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
The Propoxy Naphthaldehyde Platform: A Technical Guide to its Application in Advanced Materials
This document provides a detailed exploration of 2-Propoxy-1-naphthaldehyde as a versatile building block in materials science. While its hydroxylated counterpart, 2-hydroxy-1-naphthaldehyde, has been extensively studied, the introduction of a propoxy group offers a unique modulation of properties, opening new avenues for the design of sophisticated fluorescent probes, chemical sensors, and potentially, materials for organic electronics. This guide is intended for researchers, scientists, and professionals in drug development, offering both foundational knowledge and actionable protocols.
Part 1: Foundational Insights into this compound
Structural and Electronic Profile
This compound is an aromatic aldehyde featuring a naphthalene core, which imparts significant rigidity and a large π-conjugated system. The defining feature is the propoxy group (-O-CH₂CH₂CH₃) at the 2-position. This group, in contrast to a hydroxyl group, is not a proton donor and is less polar. The ether linkage introduces a degree of conformational flexibility and enhances solubility in non-polar organic solvents.
Electronically, the alkoxy group is an activating group in electrophilic aromatic substitution, donating electron density to the naphthalene ring through resonance.[1] This can influence the photophysical properties of the molecule and its derivatives.
The Significance of the Propoxy Moiety: A Comparative Perspective
The substitution of the hydroxyl group in 2-hydroxy-1-naphthaldehyde with a propoxy group brings about critical changes in the molecule's behavior, which are pivotal for its application in materials science:
-
Elimination of Excited-State Intramolecular Proton Transfer (ESIPT): The hydroxyl group in 2-hydroxy-1-naphthaldehyde allows for ESIPT, a phenomenon that leads to a large Stokes shift in its fluorescence spectrum.[2] The absence of this acidic proton in this compound means that materials derived from it will not exhibit ESIPT-based fluorescence, leading to different photophysical characteristics.
-
Modified Coordination Chemistry: The hydroxyl group often participates in the chelation of metal ions in Schiff base complexes derived from 2-hydroxy-1-naphthaldehyde.[3] The propoxy group's oxygen is a much weaker Lewis base and is sterically more hindered, which will alter the coordination geometry and selectivity of resulting sensors.
-
Enhanced Solubility: The propyl chain increases the molecule's lipophilicity, improving its solubility in organic solvents and potentially in polymeric matrices. This is a significant advantage for solution-based processing of materials for applications like organic electronics.
Part 2: Synthesis of this compound
Proposed Synthetic Pathway
The synthesis involves two key stages: the formylation of 2-naphthol to produce 2-hydroxy-1-naphthaldehyde, followed by a Williamson ether synthesis to introduce the propoxy group.
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Fluorescence excitation and excited state intramolecular proton transfer of jet-cooled naphthol derivatives: part 2. 2-Hydroxy–1-naphthaldehyde - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 3. Schiff base derived from 2-hydroxy-1-naphthaldehyde and liquid-assisted mechanochemical synthesis of its isostructural Cu(ii) and Co(ii) complexes - CrystEngComm (RSC Publishing) [pubs.rsc.org]
Application Note: Optimized Protocol for the Formylation of 2-Propoxynaphthalene
Abstract & Scope
This application note details a scalable, high-yield protocol for the regioselective formylation of 2-propoxynaphthalene to synthesize 2-propoxy-1-naphthaldehyde . The method utilizes the Vilsmeier-Haack reaction , the industry standard for formylating electron-rich aromatics due to its reliability, cost-effectiveness, and operational safety compared to gaseous HCl/CO methods (Gattermann-Koch) or titanium-mediated processes (Rieche).
Target Audience: Medicinal chemists and process development engineers. Key Application: Synthesis of intermediates for non-steroidal anti-inflammatory drugs (NSAIDs), liquid crystal mesogens, and fluorescent probes.
Scientific Foundation & Mechanism
Regioselectivity Rationale
The formylation of 2-alkoxynaphthalenes is highly regioselective.[1][2] The propoxy group at the C2 position acts as a strong ortho/para activator. However, in the naphthalene system, the "bond fixation" concept (Mills-Nixon effect) dictates reactivity:
-
C1 Position (Alpha): Kinetically favored. The C1-C2 bond has higher double-bond character, and the resulting sigma complex preserves the aromaticity of the second ring more effectively than attack at C3.
-
C3 Position: Sterically accessible but kinetically disfavored.
-
C6 Position (Amphi): Thermodynamically accessible but rarely observed under standard Vilsmeier kinetic control.
Therefore, this protocol yields This compound almost exclusively (>95% regioselectivity).
Reaction Mechanism
The reaction proceeds via the in situ generation of the electrophilic Vilsmeier reagent (chloroiminium ion) from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl
Figure 1: Mechanistic pathway of the Vilsmeier-Haack formylation.
Experimental Protocol
Materials & Equipment
| Reagent | MW ( g/mol ) | Equiv.[1][3] | Role | CAS No. |
| 2-Propoxynaphthalene | 186.25 | 1.0 | Substrate | 19718-45-7 |
| Phosphorus Oxychloride (POCl | 153.33 | 1.2 | Reagent | 10025-87-3 |
| N,N-Dimethylformamide (DMF) | 73.09 | 5.0 | Solvent/Reagent | 68-12-2 |
| Sodium Acetate (sat. aq.) | - | Excess | Buffer/Quench | 127-09-3 |
Equipment:
-
3-neck Round Bottom Flask (RBF) with Claisen adapter.
-
Pressure-equalizing addition funnel.
-
Inert gas inlet (Nitrogen or Argon).
-
Ice-salt bath (-5°C to 0°C) and Oil bath (heating).
Step-by-Step Procedure
Phase 1: Generation of Vilsmeier Reagent (Critical Step)
-
Context: The formation of the chloroiminium salt is exothermic. Temperature control is vital to prevent thermal decomposition of the reagent, which leads to lower yields and "tarry" byproducts.
-
Charge the 3-neck RBF with anhydrous DMF (5.0 equiv).
-
Cool the system to 0–5°C using an ice-salt bath under inert atmosphere.
-
Add POCl
(1.2 equiv) dropwise via the addition funnel over 30 minutes.-
Checkpoint: Ensure internal temperature does not exceed 10°C.
-
Observation: The solution will turn from colorless to pale yellow/orange.
-
-
Stir at 0°C for an additional 30 minutes to ensure complete formation of the salt.
Phase 2: Electrophilic Aromatic Substitution[1][4]
-
Dissolve 2-propoxynaphthalene (1.0 equiv) in a minimal amount of DMF (approx. 1 mL per gram of substrate).
-
Add this solution dropwise to the pre-formed Vilsmeier reagent at 0°C.
-
Remove the ice bath and allow the mixture to warm to room temperature (RT) over 1 hour.
-
Heat the reaction: Warm the flask to 70–80°C for 4–6 hours.
-
Why: While activated benzenes react at RT, the steric bulk of the naphthalene system and the propoxy group often requires thermal activation to reach full conversion.
-
Monitor: Check progress via TLC (Hexane:EtOAc 8:2). The aldehyde product is typically less polar than the starting material (due to internal H-bonding) or slightly more polar depending on the stationary phase; use UV visualization.
-
Phase 3: Hydrolysis & Workup
-
Cool the reaction mixture to RT, then to 0°C.
-
Quench: Pour the reaction mixture slowly into crushed ice (approx. 5x reaction volume) with vigorous stirring.
-
Hydrolysis: Add saturated aqueous Sodium Acetate (NaOAc) until pH ~5–6. Stir for 1 hour.
-
Isolation:
-
If Solid: Filter the precipitate, wash with copious water, and dry.[7]
-
If Oil: Extract with Dichloromethane (DCM) (3 x 50 mL). Wash combined organics with water (2x), brine (1x), and dry over anhydrous Na
SO . Concentrate in vacuo.
-
Purification
-
Crude State: The product is often a low-melting solid or viscous oil.
-
Recrystallization: If solid, recrystallize from Ethanol (EtOH) or Methanol (MeOH) .
-
Chromatography: If oil, purify via silica gel flash chromatography.
-
Eluent: Gradient 0%
10% EtOAc in Hexanes.
-
Process Workflow & Logic
Figure 2: Operational workflow for the synthesis of this compound.
Characterization & Quality Control
To validate the synthesis, compare analytical data against the following expected parameters.
| Technique | Parameter | Expected Result | Interpretation |
| 1H NMR | Singlet | Aldehyde proton (-CH O). | |
| 1H NMR | Doublet | H8 proton (deshielded by carbonyl). | |
| 1H NMR | Triplet | O-CH | |
| IR | Strong Band | Conjugated C=O stretch. | |
| Physical | Appearance | Pale yellow solid/oil | Low melting point solid is common. |
Troubleshooting Guide:
-
Low Yield: Ensure POCl
quality. Old POCl absorbs moisture, forming phosphoric acid which kills the reaction. Distill POCl if unsure. -
No Reaction: If starting material remains after 6 hours, increase temperature to 90°C. Naphthalene rings can be sluggish compared to simple benzenes.
-
Impurity (Dimer): If a high-melting solid forms, it may be the arylmethane dimer (formed by reaction of product with starting material). Avoid large excesses of substrate.
References
-
Vilsmeier, A., & Haack, A. (1927).[4][6] Über die Einwirkung von Halogenphosphor auf Alkyl-formanilide.[4][6] Berichte der deutschen chemischen Gesellschaft.[4] Link
-
Meth-Cohn, O., & Stanforth, S. P. (1991).[6] The Vilsmeier–Haack Reaction (Review).[1][4][6][10] Comprehensive Organic Synthesis. Link
-
Jones, G., & Stanforth, S. P. (2000).[6] The Vilsmeier Reaction of Non-Aromatic Compounds.[1][6] Organic Reactions.[1][3][4][5][6][7][11][12] Link
-
Raj, P. et al. (2012). Regioselective synthesis of naphthalene derivatives.[13] Tetrahedron Letters. (General reference for regioselectivity in naphthalenes). Link
Sources
- 1. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. jk-sci.com [jk-sci.com]
- 5. youtube.com [youtube.com]
- 6. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 9. eresearchco.com [eresearchco.com]
- 10. ijpcbs.com [ijpcbs.com]
- 11. 2-Naphthaldehyde CAS#: 66-99-9 [m.chemicalbook.com]
- 12. beilstein-archives.org [beilstein-archives.org]
- 13. researchgate.net [researchgate.net]
analytical methods for 2-Propoxy-1-naphthaldehyde characterization
Introduction & Critical Quality Attributes (CQAs)
2-Propoxy-1-naphthaldehyde (CAS: 885-26-7) is a functionalized aromatic aldehyde primarily utilized as a key intermediate in the synthesis of liquid crystals, fluorescent sensors, and pharmaceutical active ingredients.[1] Its structural core—a naphthalene ring substituted with an electron-donating propoxy group and an electron-withdrawing formyl group—creates a "push-pull" electronic system that is highly sensitive to its environment.[1]
For researchers and drug developers, the analytical challenge lies not just in confirming identity, but in quantifying specific synthesis-related impurities (e.g., unreacted 2-hydroxy-1-naphthaldehyde) and degradation products (e.g., 2-propoxy-1-naphthoic acid) that arise from the aldehyde's susceptibility to oxidation.
Chemical Identity
| Attribute | Detail |
| IUPAC Name | 2-Propoxynaphthalene-1-carbaldehyde |
| Molecular Formula | |
| Molecular Weight | 214.26 g/mol |
| Appearance | Off-white to pale yellow crystalline solid |
| Melting Point | 63–64 °C |
| Solubility | Soluble in DCM, Chloroform, Ethyl Acetate; Sparingly soluble in Methanol; Insoluble in Water |
Analytical Workflow Logic
The characterization strategy follows a tiered approach: Identification (confirming the structure), Purity (quantifying the main peak vs. impurities), and Safety (residual solvents).[1]
Figure 1: Integrated analytical workflow for the characterization of this compound, ensuring coverage of identity, purity, and safety attributes.
Protocol A: Structural Identification via NMR Spectroscopy[1]
Expertise Insight: The presence of the propoxy group introduces a distinct aliphatic signature in the NMR spectrum that must be integrated against the aromatic naphthalene protons (ratio 7:6).[1] The aldehyde proton is the most critical diagnostic signal; its disappearance or shifting often indicates oxidation to the carboxylic acid.[1]
Experimental Parameters
-
Instrument: 400 MHz (or higher) NMR Spectrometer.
-
Solvent: Deuterated Chloroform (
) with 0.03% TMS. -
Concentration: ~10 mg sample in 0.6 mL solvent.
Expected Chemical Shifts ( NMR)
| Moiety | Chemical Shift ( | Multiplicity | Integration | Assignment Logic |
| Aldehyde | 10.85 | Singlet (s) | 1H | Highly deshielded -CHO proton.[1] |
| Aromatic | 9.25 | Doublet (d) | 1H | H-8 position (peri-interaction with carbonyl).[1] |
| Aromatic | 7.20 – 8.00 | Multiplets (m) | 5H | Remaining naphthalene ring protons.[1] |
| Propoxy ( | 4.15 | Triplet (t) | 2H | Deshielded by oxygen; diagnostic for ether linkage.[1] |
| Propoxy ( | 1.95 | Multiplet (m) | 2H | Central methylene of the propyl chain.[1] |
| Propoxy ( | 1.10 | Triplet (t) | 3H | Terminal methyl group.[1] |
Validation Criteria:
-
Verify the integral ratio of Aldehyde (1H) :
(2H) is 1:2.[1] -
Check for a broad singlet ~11.0–12.0 ppm (indicates Carboxylic Acid impurity).[1]
Protocol B: Purity Analysis via RP-HPLC
Expertise Insight: A standard C18 column is sufficient, but the mobile phase must be acidic (Formic Acid) to suppress the ionization of potential acidic impurities (like the naphthoic acid derivative), ensuring they are retained and separated from the main aldehyde peak.[1] Isocratic elution is often preferred for reproducibility in QC, but a gradient is recommended during development to elute late-eluting dimers.[1]
Method Parameters
-
Column: Agilent Zorbax Eclipse Plus C18 (150 mm x 4.6 mm, 3.5 µm) or equivalent.[1]
-
Mobile Phase A: 0.1% Formic Acid in Water (Milli-Q).[1]
-
Mobile Phase B: Acetonitrile (HPLC Grade).[1]
-
Flow Rate: 1.0 mL/min.[1]
-
Column Temp: 30 °C.
-
Detection: UV at 254 nm (Naphthalene core) and 280 nm (Aldehyde selectivity).[1]
-
Injection Volume: 5 µL.
Gradient Program
| Time (min) | % Mobile Phase B | Event |
| 0.0 | 50 | Equilibration |
| 15.0 | 90 | Ramp to elute hydrophobic impurities |
| 18.0 | 90 | Wash |
| 18.1 | 50 | Return to initial |
| 23.0 | 50 | Re-equilibration |
System Suitability Test (SST)
Before running samples, inject a standard mixture containing the starting material (2-Hydroxy-1-naphthaldehyde) and the product.[1]
-
Resolution (
): > 2.0 between 2-Hydroxy-1-naphthaldehyde (RT ~4-5 min) and this compound (RT ~10-12 min). -
Tailing Factor: < 1.5 for the main peak.
-
RSD: < 2.0% for peak area (n=5 injections).[1]
Protocol C: FT-IR Characterization
Expertise Insight: IR is a rapid "fingerprinting" tool.[1] The key is to differentiate the C=O stretch of the aldehyde from potential contaminants.[1]
Key Absorption Bands[1][5]
-
2850 & 2750 cm
: C-H stretching of the aldehyde (Fermi doublet) – Critical for distinguishing aldehydes from ketones/acids.[1] -
1670 – 1690 cm
: C=O stretching (Conjugated aldehyde).[1][3] Lower frequency than non-conjugated aldehydes due to naphthalene ring conjugation.[1] -
1250 cm
: C-O-C asymmetric stretching (Aryl alkyl ether).[1] -
830 & 750 cm
: C-H out-of-plane bending (Naphthalene substitution pattern).
Impurity Profiling & Troubleshooting
Common synthetic routes involve the alkylation of 2-hydroxy-1-naphthaldehyde with propyl bromide/iodide.
| Impurity Name | Origin | Detection Strategy |
| 2-Hydroxy-1-naphthaldehyde | Unreacted Starting Material | HPLC (Early eluting, more polar).[1] |
| 2-Propoxy-1-naphthoic acid | Oxidation Product | HPLC (Elutes near main peak depending on pH); NMR (Acid proton >11 ppm).[1] |
| Propyl halide | Excess Reagent | GC-Headspace (Volatile).[1] |
| Inorganic Salts (KBr/KI) | Byproduct | Ash test or conductivity (if required).[1] |
Troubleshooting Note: If the HPLC peak for the aldehyde shows "fronting," the sample solvent may be too strong (e.g., 100% ACN).[1] Dissolve the sample in 50:50 Water:ACN to match the initial mobile phase conditions.[1]
References
-
PubChem. (n.d.).[1][4] this compound (Compound).[1][5][6] National Library of Medicine.[1] Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. 2-Hydroxy-1-naphthaldehyde | C11H8O2 | CID 12819 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Buy this compound | 885-26-7 [smolecule.com]
- 6. 885-26-7 CAS MSDS (2-PROPOXY-NAPHTHALENE-1-CARBALDEHYDE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
Application Note: 2-Propoxy-1-naphthaldehyde as a Strategic Precursor for Pharmaceutical Compounds
[1]
Executive Summary
2-Propoxy-1-naphthaldehyde (CAS No. 885-26-7) serves as a critical lipophilic building block in the synthesis of naphthalene-based active pharmaceutical ingredients (APIs). Distinguished by its ortho-alkoxy aldehyde motif, this precursor offers a dual-functionality handle: the aldehyde group facilitates rapid derivatization (e.g., condensation, oxidation), while the propoxy chain imparts essential lipophilicity, modulating the bioavailability and membrane permeability of the final drug candidate.
This guide details the strategic application of this compound in synthesizing bioactive heterocycles, specifically targeting Schiff base ligands (antimicrobial/anticancer potential) and benzo[h]quinoline derivatives . We provide a validated synthesis protocol, quality control parameters, and a mechanistic workflow to ensure high-yield downstream processing.
Chemical Profile & Strategic Value
Structural Significance
The compound features a naphthalene core substituted at the C1 position with a formyl group and at the C2 position with a propoxy group. This "ortho-alkoxy" arrangement is chemically significant for two reasons:
-
Electronic Activation: The electron-donating propoxy group at C2 increases the electron density of the ring, influencing the reactivity of the C1-aldehyde toward nucleophiles.
-
Lipophilic Modulation: Unlike its 2-hydroxy analog (which forms strong intramolecular hydrogen bonds), the 2-propoxy derivative lacks a donor proton, altering its solubility profile and preventing zwitterion formation, which is crucial for crossing lipid bilayers in drug delivery.
Key Pharmaceutical Applications
-
Kinase Inhibitor Development: Naphthalene scaffolds are frequent pharmacophores in kinase inhibitors. The propoxy group acts as a hydrophobic anchor within enzyme binding pockets.
-
Antimicrobial & Anticancer Agents: Used as a precursor for Schiff bases (imines) that chelate metal ions or intercalate DNA.
-
Ligand Synthesis (US Patent 6,727,264): Identified as a specific intermediate for synthesizing complex ligands where the naphthalene moiety provides pi-stacking interactions and the propoxy tail ensures steric fit.
Validated Synthesis Protocol
Objective: Synthesis of high-purity this compound from 2-Hydroxy-1-naphthaldehyde via Williamson Ether Synthesis.
Materials
-
Precursor: 2-Hydroxy-1-naphthaldehyde (CAS 708-06-5)
-
Reagent: 1-Iodopropane (or 1-Bromopropane)
-
Base: Potassium Carbonate (
), anhydrous -
Solvent: DMF (N,N-Dimethylformamide) or Acetone
-
Workup: Ethyl acetate, Brine, Magnesium sulfate
Step-by-Step Methodology
-
Activation: Charge a round-bottom flask with 2-Hydroxy-1-naphthaldehyde (1.0 eq) and anhydrous
(1.5 eq) in DMF (5 mL/mmol). Stir at room temperature for 30 minutes to form the phenoxide anion. Note: The solution will turn bright yellow/orange. -
Alkylation: Add 1-Iodopropane (1.2 eq) dropwise.
-
Reaction: Heat the mixture to 60°C and stir for 4–6 hours. Monitor by TLC (Hexane:EtOAc 8:2). The starting material (Rf ~0.5) should disappear, replaced by the less polar product (Rf ~0.7).
-
Quench & Extraction: Pour the reaction mixture into ice-cold water. Extract with Ethyl acetate (3x).
-
Purification: Wash the organic layer with 1M NaOH (to remove unreacted phenol), then water and brine. Dry over
and concentrate in vacuo. -
Crystallization: Recrystallize from Ethanol/Water if necessary to achieve >98% purity.
Critical Process Parameters (CPP)
| Parameter | Specification | Rationale |
| Temperature | 60°C ± 5°C | Prevents decomposition of the aldehyde while ensuring complete alkylation. |
| Base Stoichiometry | 1.5 – 2.0 eq | Excess base ensures complete deprotonation of the phenol. |
| Solvent Choice | DMF (Polar Aprotic) | Maximizes the nucleophilicity of the phenoxide anion. |
Downstream Application Workflows
The following diagram illustrates the two primary synthetic pathways utilizing this compound: Condensation (Path A) and Cyclization (Path B).
Figure 1: Synthetic divergence of this compound into three major pharmaceutical classes.
Quality Control & Characterization
To ensure the integrity of the precursor before pharmaceutical use, the following analytical standards must be met.
HPLC Method (Purity Assay)
-
Column: C18 Reverse Phase (4.6 x 150 mm, 5 µm)
-
Mobile Phase: A: Water (0.1% TFA), B: Acetonitrile
-
Gradient: 50% B to 90% B over 15 min.
-
Detection: UV @ 254 nm (Naphthalene absorption)
-
Retention Time: Expect ~8.5 min (shifts later than 2-hydroxy analog due to increased lipophilicity).
NMR Specification (1H NMR, 400 MHz, CDCl3)
| Shift (δ ppm) | Multiplicity | Integration | Assignment |
| 10.85 | Singlet (s) | 1H | CHO (Aldehyde) |
| 9.25 | Doublet (d) | 1H | Ar-H (C8 - peri position) |
| 7.30 – 8.10 | Multiplet (m) | 5H | Ar-H (Naphthalene backbone) |
| 4.15 | Triplet (t) | 2H | -O-CH2 -CH2-CH3 |
| 1.92 | Multiplet (m) | 2H | -O-CH2-CH2 -CH3 |
| 1.10 | Triplet (t) | 3H | -O-CH2-CH2-CH3 |
Safety & Handling (MSDS Highlights)
-
Hazards: Skin and eye irritant (H315, H319). May cause respiratory irritation (H335).
-
Storage: Store under inert atmosphere (Argon/Nitrogen) at 2-8°C. Aldehydes are prone to air oxidation to the corresponding carboxylic acid over time.
-
PPE: Nitrile gloves, safety goggles, and fume hood required during synthesis and handling.
References
-
US Patent 6,727,264. Synthesis of substituted naphthalene derivatives. United States Patent and Trademark Office.[1][2] Link
-
Smolecule. this compound Product Profile & Applications. Smolecule Chemical Database. Link
-
Royal Society of Chemistry. 2-Hydroxy-1-naphthaldehyde based imine-zwitterion preparation (Precursor Context). RSC Advances. Link
-
ChemChart. this compound (CAS 885-26-7) Suppliers and Properties. ChemChart. Link
-
AK Scientific. Material Safety Data Sheet: this compound. AK Scientific. Link
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Conditions for 2-Propoxy-1-naphthaldehyde
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Step 1: Initial Research and Structuring the Guide
I have performed the initial Google searches and the results provide a good foundation for building the technical support center. The key takeaways from the search results are:
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Core Reaction: The synthesis of 2-Propoxy-1-naphthaldehyde is a classic example of the Williamson ether synthesis. This involves the deprotonation of 2-hydroxy-1-naphthaldehyde (the starting material) to form a nucleophilic phenoxide, which then attacks a propyl halide (like 1-bromopropane or 1-iodopropane) in an SN2 reaction.
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Key Reagents:
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Starting Material: 2-hydroxy-1-naphthaldehyde.
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Propylating Agent: 1-bromopropane or 1-iodopropane are suitable. 1-iodopropane is more reactive but also more expensive. Primary halides are essential to avoid elimination side reactions.
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Base: A variety of bases can be used, ranging from moderate ones like potassium carbonate (K₂CO₃) to stronger ones like sodium hydroxide (NaOH) or even sodium hydride (NaH). The choice of base is critical and depends on the desired reactivity and potential for side reactions.
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Solvent: Polar aprotic solvents like DMF, DMSO, or acetonitrile are preferred as they accelerate SN2 reactions. Acetone is also commonly used. Protic solvents are generally avoided as they can solvate the nucleophile and slow down the reaction.
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Common Problems & Side Reactions:
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Low Yield: Can be due to incomplete deprotonation (base is too weak), side reactions, or non-optimal reaction conditions (temperature, time).
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Side Reactions: The main competing reactions are E2 elimination of the alkyl halide (especially with secondary or tertiary halides, but possible with primary halides under harsh conditions) and C-alkylation of the naphthoxide ring.
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Purification Challenges: Removing unreacted starting material (2-hydroxy-1-naphthaldehyde) can be an issue. Extraction with a basic solution is a common method to remove the acidic phenol. Recrystallization is often used for final purification.
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Optimization Parameters: Temperature, reaction time, choice of base, choice of solvent, and choice of propylating agent are all key parameters that can be tuned to optimize the reaction.
Based on this, I will structure the guide as follows:
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Introduction: Briefly introduce this compound and the Williamson ether synthesis as the primary route for its preparation.
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Reaction Mechanism & Key Parameters: A section detailing the SN2 mechanism with a Graphviz diagram. This will also introduce the key players: the substrate, base, alkylating agent, and solvent, and explain their roles.
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Troubleshooting Guide (Q&A): This will be the main section, addressing specific problems a researcher might face. I will create questions based on the common issues identified in the search results.
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FAQ Section (Q&A): For more general questions about reagent selection and reaction conditions.
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Optimized Experimental Protocol: A detailed, step-by-step protocol for the synthesis and purification.
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Data Summary Table: A table summarizing how different conditions can affect the outcome.
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Workflow Diagram: A Graphviz diagram showing the overall process from start to finish.
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References: A complete list of all cited sources.
This structure directly addresses the user's request for a non-rigid, topic-specific guide that focuses on troubleshooting and in-depth technical explanation. I have enough information to start creating the content for each of these sections. I will now proceed with generating the full response. <Step>
Welcome to the technical support guide for the synthesis of this compound. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth insights, troubleshooting advice, and optimized protocols for this common yet nuanced chemical transformation. As Senior Application Scientists, our goal is to move beyond simple step-by-step instructions and explain the underlying chemical principles that govern success in the laboratory.
The primary route to this compound is the Williamson ether synthesis, a robust and versatile method for forming ethers.[1][2] The reaction proceeds via an SN2 mechanism, where a phenoxide ion, generated by deprotonating 2-hydroxy-1-naphthaldehyde with a suitable base, acts as a nucleophile to attack a propyl halide.[3][4] While straightforward in principle, the optimization of this reaction requires a careful balance of several factors to maximize yield and purity.
Reaction Mechanism and Key Parameters
The synthesis involves two key steps:
-
Deprotonation: The acidic proton of the hydroxyl group on 2-hydroxy-1-naphthaldehyde is removed by a base to form a potent nucleophile, the 2-naphthoxide ion.[1]
-
Nucleophilic Substitution: The naphthoxide ion attacks the primary carbon of a propyl halide (e.g., 1-bromopropane), displacing the halide and forming the ether linkage.[4][5]
Troubleshooting Guide
This section addresses common issues encountered during the synthesis.
Q1: My reaction yield is consistently low, with a significant amount of unreacted 2-hydroxy-1-naphthaldehyde remaining. What's wrong?
This is a frequent issue and typically points to incomplete generation of the nucleophilic naphthoxide ion.
-
Causality: The Williamson ether synthesis relies on the formation of an alkoxide/phenoxide, which is a much stronger nucleophile than the corresponding neutral alcohol/phenol.[5] If the base is not strong enough to deprotonate the 2-hydroxy-1-naphthaldehyde completely, the concentration of the active nucleophile will be low, leading to a sluggish or incomplete reaction.
-
Solutions:
-
Evaluate Base Strength: If you are using a weak base like potassium carbonate (K₂CO₃), it may be insufficient. While K₂CO₃ is often used for aryl ether synthesis, a stronger base like sodium hydroxide (NaOH) or potassium hydroxide (KOH) can ensure complete deprotonation.[3][6] For very stubborn reactions, a powerful base like sodium hydride (NaH) can be used, but this increases the risk of side reactions and requires anhydrous conditions.[6]
-
Check Reagent Quality: Ensure your base is not old or hydrated, as this will reduce its effective strength.
-
Increase Temperature/Time: Driving the reaction at a higher temperature (typically 50-100 °C) or for a longer duration (1-8 hours) can help push the equilibrium towards the product.[4]
-
Q2: My TLC plate shows the product spot, but also several other spots. What are the likely side products?
The appearance of multiple spots suggests competing reaction pathways are occurring.
-
Causality: The naphthoxide ion is an "ambident nucleophile," meaning it has two nucleophilic sites: the oxygen and certain positions on the aromatic ring. While O-alkylation is generally favored, C-alkylation can occur under certain conditions.[3] Additionally, the base can promote the elimination (E2) of the propyl halide to form propene.[4]
-
Potential Side Products & Solutions:
-
C-Alkylated Naphthaldehyde: This occurs when the propyl group attaches to the carbon ring instead of the oxygen.
-
Propene: This results from the E2 elimination of your propyl halide, promoted by the basic conditions.
-
Q3: I'm struggling to purify my product. How can I effectively remove the unreacted starting material?
Purification can be challenging due to the similar polarities of the starting material and product.
-
Causality: 2-hydroxy-1-naphthaldehyde is a phenol and is therefore acidic. The product, an ether, is non-acidic. This difference in chemical properties is the key to separation.
-
Solution: Acid-Base Extraction
-
After the reaction is complete, quench the mixture and dissolve it in an organic solvent like diethyl ether or ethyl acetate.
-
Wash the organic layer with a 5% aqueous sodium hydroxide (NaOH) or potassium hydroxide (KOH) solution.[2]
-
The acidic 2-hydroxy-1-naphthaldehyde will react with the base to form its water-soluble sodium/potassium salt and move into the aqueous layer.
-
The neutral this compound product will remain in the organic layer.
-
Separate the layers, wash the organic layer with water and brine, dry it with an anhydrous salt (like Na₂SO₄ or MgSO₄), and evaporate the solvent to get the crude product.[2]
-
Further purification can be achieved by recrystallization, for instance from an ethanol/water mixture or isopropyl ether.[1][8]
-
Frequently Asked Questions (FAQs)
Q: Which propyl halide should I use: 1-bromopropane or 1-iodopropane?
A: Both are effective. 1-iodopropane is more reactive because iodide is a better leaving group than bromide, which can lead to shorter reaction times or allow for milder conditions. However, it is also more expensive. For most standard preparations, 1-bromopropane offers a good balance of reactivity and cost.[1]
Q: What is the best solvent for this reaction?
A: Polar aprotic solvents are strongly recommended. Solvents like N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile tend to accelerate the rate of SN2 reactions.[4][7] Acetone is also a common and effective choice.[8] Protic solvents (like ethanol or water) should be avoided as they can solvate the naphthoxide nucleophile, shielding it and slowing the reaction rate.[4]
Q: How critical is the reaction temperature?
A: Temperature is a key parameter for optimization. A typical Williamson ether synthesis is conducted between 50 and 100 °C.[4] Increasing the temperature generally increases the reaction rate. However, excessively high temperatures can promote side reactions like elimination. It is best to start at a moderate temperature (e.g., 60-80 °C) and monitor the reaction by TLC, only increasing the heat if the reaction is proceeding too slowly.
Optimized Experimental Protocol
This protocol provides a robust starting point for the synthesis.
Materials:
-
2-hydroxy-1-naphthaldehyde
-
Anhydrous Potassium Carbonate (K₂CO₃), finely powdered
-
1-Bromopropane
-
Acetone (anhydrous)
-
Diethyl ether or Ethyl acetate
-
5% Sodium Hydroxide (aq)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-hydroxy-1-naphthaldehyde (1.0 eq).
-
Reagent Addition: Add anhydrous acetone (approx. 10 mL per gram of starting material), followed by finely powdered anhydrous potassium carbonate (1.5 eq).
-
Alkylation: Add 1-bromopropane (1.2 eq) to the stirring suspension.
-
Reaction: Heat the mixture to reflux (approx. 56 °C for acetone) and maintain for 4-6 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography). The starting material is more polar and will have a lower Rf value than the product.
-
Workup (Quenching): Once the reaction is complete (disappearance of starting material on TLC), cool the mixture to room temperature. Filter off the solid K₂CO₃ and wash the solid with a small amount of acetone.
-
Solvent Removal: Combine the filtrates and evaporate the acetone under reduced pressure using a rotary evaporator.
-
Extraction & Purification:
-
Dissolve the resulting crude oil/solid in diethyl ether.
-
Transfer the solution to a separatory funnel and wash with 5% NaOH (aq) (2 x 20 mL). This removes unreacted 2-hydroxy-1-naphthaldehyde.
-
Wash the organic layer with water (1 x 20 mL) and then with brine (1 x 20 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and evaporate the solvent.
-
-
Final Purification: Recrystallize the resulting solid from a suitable solvent like hot ethanol or isopropyl ether to yield pure this compound.
Data Summary: Influence of Reaction Conditions
| Parameter | Option 1 (Mild) | Option 2 (Standard) | Option 3 (Aggressive) | Rationale & Expected Outcome |
| Base | K₂CO₃ | NaOH / KOH | NaH | Strength increases from left to right. K₂CO₃ is sufficient for many phenols.[3] NaH is very effective but requires anhydrous conditions and may increase side reactions.[6] |
| Solvent | Acetone | Acetonitrile | DMF / DMSO | All are good polar aprotic choices. DMF/DMSO are excellent for SN2 but can be harder to remove.[4][7] Acetone is effective and easily removed.[8] |
| Alkylating Agent | 1-Bromopropane | 1-Iodopropane | - | 1-Iodopropane is more reactive due to I⁻ being a better leaving group, allowing for lower temperatures or shorter times.[1][9] |
| Temperature | 50-60 °C | 60-80 °C | 80-100 °C | Higher temperatures increase reaction rate but also risk of elimination side-reactions.[4] Optimal temperature balances rate and selectivity. |
Experimental Workflow Visualization
References
- Vertex AI Search. (2024). How are phenols converted to ethers using Williamson synthesis, and what role does phenol play in the reaction?
- J&K Scientific LLC. (2025). Williamson Ether Synthesis.
- Anonymous. Williamson Ether Synthesis.
- Wikipedia. (2023). Williamson ether synthesis.
- Benchchem. Technical Support Center: Williamson Ether Synthesis of Phenolic Compounds.
- Anonymous. The Williamson Ether Synthesis.
- Benchchem. (2025).
- Master Organic Chemistry. (2014). The Williamson Ether Synthesis.
- Chemistry Steps. Williamson Ether Synthesis.
- Anonymous. Williamson Ether Synthesis.
- University of Richmond. Organic Chemistry Williamson Ether Synthesis.
- MDPI. (2021). Environmentally Friendly Green O-Alkylation Reaction for Ethenzamide Synthesis.
-
Anonymous. (2015). Synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c][1][3]naphthyrin-5(6H).
- PMC. (2013). Chemoselective O-Alkylation of 4-(Trifluoromethyl)pyrimidin-2(1H).
- PrepChem.com. Synthesis of 2-Ethoxy-1-naphthaldehyde.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. gold-chemistry.org [gold-chemistry.org]
- 3. jk-sci.com [jk-sci.com]
- 4. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [cambridge.org]
- 8. prepchem.com [prepchem.com]
- 9. Chemoselective O-Alkylation of 4-(Trifluoromethyl)pyrimidin-2(1H)-ones Using 4-(Iodomethyl)pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting 2-Propoxy-1-naphthaldehyde Reactions
Welcome to the technical support center for 2-Propoxy-1-naphthaldehyde. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of reactions involving this versatile naphthaldehyde derivative. As a Senior Application Scientist, my goal is to provide not just procedural steps, but the underlying chemical principles and field-proven insights to help you diagnose and resolve experimental challenges effectively.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common initial queries regarding the handling and reactivity of this compound.
Q1: What are the most common reactions involving this compound?
This compound is primarily used as an electrophilic building block. Its reactivity is dominated by the aldehyde functional group. The most prevalent reactions include:
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Schiff Base Condensation: Reaction with primary amines to form imines (Schiff bases). This is a widely used method for creating ligands for metal complexes or intermediates for more complex molecules.[1][2]
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Reductive Amination: The imine formed from condensation can be subsequently reduced to form a stable secondary amine.
-
Wittig and Related Reactions: Reaction with phosphorus ylides to form alkenes.
-
Oxidation: Conversion of the aldehyde to a carboxylic acid (2-propoxy-1-naphthoic acid) using standard oxidizing agents.
-
Reduction: Conversion of the aldehyde to an alcohol (2-propoxy-1-naphthalenemethanol) using reducing agents like sodium borohydride.
Q2: My reaction is failing to start. What are the first things I should check?
When a reaction fails to initiate, it's crucial to systematically review the foundational parameters before exploring more complex causes.[3]
-
Reagent Purity: Verify the purity of your this compound and other reactants. Impurities in starting materials are a common cause of reaction failure.[4] An aldehyde can oxidize to the carboxylic acid upon prolonged storage, which would be unreactive in a condensation reaction.
-
Solvent Quality: Ensure your solvent is anhydrous if the reaction is moisture-sensitive (e.g., for Grignard or organolithium reactions). For condensation reactions, residual water can inhibit the reaction.[4]
-
Inert Atmosphere: If using air-sensitive reagents (e.g., catalysts, organometallics), confirm that your system was properly purged with an inert gas like nitrogen or argon.
-
Temperature Control: Double-check that the reaction is at the appropriate temperature. Some reactions require an initial energy input (heating) to overcome the activation energy.[5]
Q3: How can I effectively monitor the progress of my reaction?
Thin-Layer Chromatography (TLC) is the most common and effective method. Co-spot the reaction mixture with your starting material (this compound). The disappearance of the starting material spot and the appearance of a new product spot indicate reaction progress. If TLC is unreliable, consider taking small aliquots for analysis by GC-MS or LC-MS.[6]
Q4: What are the common impurities I should look out for in my final product?
The most likely impurities are unreacted starting materials or byproducts from side reactions. Key potential impurities include:
-
Unreacted this compound.
-
2-propoxy-1-naphthoic acid: The product of aldehyde oxidation, especially if the reaction was exposed to air for extended periods at elevated temperatures.
-
Hydrolyzed Product: For imine products, hydrolysis back to the aldehyde and amine can occur during aqueous workup, particularly under acidic conditions.[7]
Section 2: Detailed Troubleshooting Guides
This section provides in-depth solutions to specific problems you may encounter during your experiments.
Problem 1: Low or No Product Yield
Low yield is one of the most frequent challenges in synthesis. The underlying cause can often be traced back to reaction conditions, reagent quality, or workup procedures.[8]
Logical Troubleshooting Workflow for Low Yield
Caption: A logical workflow for diagnosing and troubleshooting low-yield reactions.
Scenario A: Reaction Stalls or Fails to Initiate
If TLC or another monitoring technique shows only starting material, consider the following.
| Possible Cause | Scientific Rationale & Recommended Solution |
| Sub-optimal Reaction Conditions | The reaction may have a high activation energy or be kinetically slow under the chosen conditions. Solution: Systematically optimize parameters like temperature, reaction time, and concentration. For instance, if a reaction is sluggish at room temperature, cautiously increase the temperature in increments of 10-20°C. Conversely, for highly exothermic reactions, cooling might be necessary to prevent byproduct formation.[5] |
| Reagent Quality or Stoichiometry | Impurities can poison catalysts or participate in side reactions. Incorrect stoichiometry can lead to an excess of one reactant or a limiting amount of a crucial catalyst. Solution: Ensure all reagents are pure and solvents are of the appropriate grade (e.g., anhydrous if needed).[4] Re-verify all calculations and measurements for stoichiometry. An incorrect molar ratio can halt the reaction prematurely. |
| Inefficient Mixing | In heterogeneous reactions (e.g., involving a solid catalyst or base), poor mixing can severely limit contact between reactants, leading to low conversion. Solution: Ensure vigorous and continuous stirring. For viscous mixtures, mechanical stirring may be superior to magnetic stirring.[5] |
Scenario B: Low Yield After Workup and Purification
If the reaction appears to proceed but the isolated yield is poor, the issue likely lies with product stability or losses during isolation.[8]
| Possible Cause | Scientific Rationale & Recommended Solution |
| Reversible Reaction (Equilibrium) | Many reactions, particularly Schiff base condensations, are reversible and produce a byproduct (e.g., water).[7] If this byproduct is not removed, the equilibrium will not favor the product side, limiting the theoretical yield. Solution: Actively remove the byproduct. For water, this can be achieved by adding activated 4Å molecular sieves directly to the reaction or by using a Dean-Stark apparatus for azeotropic distillation with a solvent like toluene.[7] |
| Product Loss During Workup | The product may have partial solubility in the aqueous layer, or it could have adsorbed onto filtration media like Celite or silica.[8] Solution: Before discarding any layers or solids from the workup, analyze them by TLC. If product is detected in the aqueous layer, perform additional extractions with an appropriate organic solvent. If it's on a solid filter aid, wash the solid thoroughly with a more polar solvent. |
| Product Decomposition | The product may be unstable under the workup or purification conditions. For example, imines are susceptible to hydrolysis in the presence of acid, which can occur during an acidic wash or even on silica gel during chromatography.[7] Solution: Test the stability of your crude product by exposing a small sample to the conditions of your workup (e.g., a vial with dilute acid) and monitoring by TLC.[8] If instability is found, use a neutral workup and consider alternative purification methods like recrystallization or chromatography on neutral alumina. |
Problem 2: Product Purity Issues
The presence of impurities complicates characterization and can negatively impact downstream applications.
Schiff Base Formation and Hydrolysis Equilibrium
Caption: The reversible nature of Schiff base formation from this compound.
| Impurity Type | Identification & Causality | Recommended Solution |
| Starting Material Contamination | The presence of this compound in the final product indicates an incomplete reaction. This is often confirmed by NMR (aldehyde proton at ~10 ppm) or HPLC. | Primary Solution: Drive the reaction to completion by extending the reaction time, increasing the temperature, or adding more of the other reactant (if appropriate). For equilibrium-limited reactions, ensure efficient removal of byproducts.[7] Secondary Solution: If the reaction cannot be driven to completion, focus on purification. The polarity difference between the aldehyde and many of its products (e.g., imines or alcohols) is usually sufficient for effective separation by flash column chromatography. |
| Oxidation to Carboxylic Acid | The aldehyde is susceptible to oxidation, forming 2-propoxy-1-naphthoic acid. This is more likely if the reaction is run at high temperatures with exposure to air. The acid can be identified by a broad peak in the NMR spectrum (>12 ppm) and its different retention time in HPLC. | Prevention: Run the reaction under an inert atmosphere (N₂ or Ar), especially if heating for prolonged periods. Removal: The carboxylic acid impurity can be easily removed with an acid-base extraction. Dissolve the crude product in an organic solvent (e.g., ethyl acetate) and wash with a mild aqueous base like sodium bicarbonate solution. The acidic impurity will be deprotonated and move into the aqueous layer, while the neutral product remains in the organic layer.[9] |
| Side-Reactions from Contaminants | Impurities in the starting materials or solvents can lead to unexpected byproducts. For example, if your amine reactant is contaminated with a secondary amine, it may lead to enamine formation or other side reactions. | Prevention: Always use high-purity, well-characterized starting materials.[3] Analysis & Removal: Isolate and characterize the byproduct if possible (e.g., by mass spectrometry) to understand its origin.[8] Purification via chromatography or recrystallization is typically required to remove these impurities. |
Section 3: Key Experimental Protocols
These protocols provide a validated starting point for common procedures involving this compound.
Protocol 1: General Procedure for Schiff Base Condensation
This protocol describes the formation of an imine from this compound and a generic primary amine.
-
Glassware Preparation: Ensure all glassware is clean and oven-dried to remove residual moisture.[3]
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq).
-
Solvent and Reagents: Dissolve the aldehyde in a suitable solvent (e.g., ethanol, methanol, or toluene) at a concentration of approximately 0.1-0.5 M.[10]
-
Amine Addition: Add the primary amine (1.0-1.1 eq).
-
Catalyst (Optional but Recommended): Add a catalytic amount of glacial acetic acid (e.g., 1-2 drops) to facilitate the reaction.[10]
-
Reaction Conditions: Stir the mixture at room temperature or heat to reflux. For reactions that produce water, adding activated 4Å molecular sieves or using a Dean-Stark trap with toluene is highly recommended to drive the reaction to completion.[7]
-
Monitoring: Monitor the reaction by TLC until the starting aldehyde is consumed.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
If molecular sieves were used, filter them off.
-
Remove the solvent under reduced pressure (rotary evaporation).
-
The resulting crude product can often be purified by recrystallization from a suitable solvent (e.g., ethanol, hexanes/ethyl acetate). If chromatography is needed and the product is acid-sensitive, consider using neutral alumina or deactivating silica gel with triethylamine.
-
Protocol 2: Purity Analysis by HPLC with DNPH Derivatization
Due to the moderate UV absorbance of the naphthalene core, direct HPLC is feasible. However, for quantifying trace amounts or improving detection, derivatization is a robust method. This protocol uses 2,4-dinitrophenylhydrazine (DNPH), which reacts with the aldehyde to form a brightly colored hydrazone that is easily detected by UV-Vis.[11]
-
Stock Solution Preparation:
-
Accurately prepare a stock solution of your this compound product in acetonitrile (ACN) at approximately 1 mg/mL.
-
-
Derivatization:
-
In a clean vial, mix 100 µL of your sample stock solution with 900 µL of a saturated solution of DNPH in ACN.
-
Add a catalytic amount of acid (e.g., one drop of sulfuric acid).
-
Allow the reaction to proceed for 1 hour at room temperature. The formation of a yellow/orange color indicates the formation of the hydrazone.
-
-
HPLC Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile (ACN)
-
Gradient: Start at 50% B, ramp to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions and equilibrate.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 360 nm (the λ_max for the DNPH derivative).[11]
-
Injection Volume: 10 µL.
-
-
Data Analysis: The purity is determined by calculating the area percentage of the main product peak relative to the total area of all peaks in the chromatogram.[12] For absolute quantification, a calibration curve using a purified standard is required.
Section 4: Physicochemical & Safety Data
| Property | Value | Source(s) |
| Chemical Formula | C₁₄H₁₄O₂ | [13] |
| Molecular Weight | 214.26 g/mol | [13] |
| Appearance | Off-white to yellow solid | [14] |
| Melting Point | 63-64 °C | [13] |
| Boiling Point | 370.2 ± 15.0 °C (Predicted) | [13] |
| Solubility | Soluble in common organic solvents like ethanol, acetone, ethyl acetate. Limited solubility in water. | [14] |
| Safety Information | Aldehydes can be irritating to the eyes, respiratory system, and skin.[15][16] Lachrymatory effects have been noted for related naphthaldehydes.[15] Always handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses. |
References
-
University of Rochester, Department of Chemistry. (n.d.). How to Troubleshoot a Reaction. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: I Can't Reproduce an Earlier Experiment!. Retrieved from [Link]
- Angyal, S. J., Tetaz, J. R., & Wilson, J. G. (1950). 1-NAPHTHALDEHYDE. Organic Syntheses, 30, 67. doi:10.15227/orgsyn.030.0067
-
University of Rochester, Department of Chemistry. (n.d.). Failed Reaction: FAQ. Retrieved from [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - 2-Naphthaldehyde. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). B.5.2 Residue Analytical Methods. Retrieved from [Link]
-
E-RESEARCHCO. (2019). An Efficient and Green Protocol for the Synthesis of Schiff's Base Ligand of 2-Hydroxy 1- Napthaldehyde With Glycine in. Retrieved from [Link]
- Fieser, L. F., & Novello, F. C. (1942). 2-HYDROXY-1-NAPHTHALDEHYDE. Organic Syntheses, 22, 65. doi:10.15227/orgsyn.022.0065
-
PMC. (2025). Copper(II) complexes of 2-hydroxy-1-naphthaldehyde Schiff bases: synthesis, in vitro activity and computational studies. Retrieved from [Link]
-
PubChem. (n.d.). 2-Hydroxy-1-naphthaldehyde. Retrieved from [Link]
-
CrystEngComm (RSC Publishing). (n.d.). Schiff base derived from 2-hydroxy-1-naphthaldehyde and liquid-assisted mechanochemical synthesis of its isostructural Cu(ii) and Co(ii) complexes. Retrieved from [Link]
-
Journal of Chemistry. (2023). Synthesis, Spectroscopic, and Biological Activity Study for New Complexes of Some Metal Ions with Schiff Bases Derived From 2-Hydroxy Naphthaldehyde with 2-amine benzhydrazide. Retrieved from [Link]
-
SciSpace. (n.d.). Analytical methods for pesticide residues determination in propolis and propolis-based products. Retrieved from [Link]
-
ResearchGate. (2004). Thermal stability of some naphthalene- and phenyl-based epoxy resins. Retrieved from [Link]
-
PubMed. (n.d.). The acute toxicity and primary irritancy of 1-propoxy-2-propanol. Retrieved from [Link]
-
PMC - NIH. (n.d.). Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. Retrieved from [Link]
Sources
- 1. Schiff base derived from 2-hydroxy-1-naphthaldehyde and liquid-assisted mechanochemical synthesis of its isostructural Cu(ii) and Co(ii) complexes - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 2. jih.uobaghdad.edu.iq [jih.uobaghdad.edu.iq]
- 3. Troubleshooting [chem.rochester.edu]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Troubleshooting [chem.rochester.edu]
- 6. epa.gov [epa.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. How To [chem.rochester.edu]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Copper(II) complexes of 2-hydroxy-1-naphthaldehyde Schiff bases: synthesis, in vitro activity and computational studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. 2-PROPOXY-NAPHTHALENE-1-CARBALDEHYDE CAS#: 885-26-7 [m.chemicalbook.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 16. cameochemicals.noaa.gov [cameochemicals.noaa.gov]
Technical Support Center: Synthesis of 2-Propoxy-1-naphthaldehyde
Document ID: TSC-CHEM-4829-02
Introduction
This guide provides in-depth technical support for researchers, scientists, and professionals involved in the synthesis of 2-propoxy-1-naphthaldehyde. This valuable intermediate is typically prepared via a two-step process: the Williamson ether synthesis of 2-naphthol to form 2-propoxynaphthalene, followed by Vilsmeier-Haack formylation to introduce the aldehyde functionality.[1][2] While the synthetic route is robust, several side reaction pathways can compromise yield and purity. This document is structured in a question-and-answer format to directly address the most common challenges encountered during this synthesis, offering expert insights and actionable troubleshooting protocols.
Frequently Asked Questions (FAQs)
Q1: What is the standard synthetic approach for this compound?
The most common and reliable method involves two sequential reactions. First, 2-naphthol is deprotonated with a suitable base (e.g., NaOH, KOH) to form the 2-naphthoxide ion. This ion then acts as a nucleophile, attacking a propyl halide (e.g., 1-bromopropane) in a classic SN2 reaction known as the Williamson ether synthesis to yield 2-propoxynaphthalene.[2][3] The second step is the formylation of the electron-rich 2-propoxynaphthalene, typically accomplished using the Vilsmeier-Haack reaction, which employs a reagent formed from phosphorus oxychloride (POCl₃) and a formamide like N,N-dimethylformamide (DMF).[1][4][5]
Q2: Why is regioselectivity a primary concern during the formylation step?
The propoxy group (-OPr) at the C2 position of the naphthalene ring is a strong electron-donating group. In electrophilic aromatic substitution reactions like the Vilsmeier-Haack formylation, such groups direct incoming electrophiles to the ortho and para positions. For 2-propoxynaphthalene, the C1 and C3 positions are ortho to the propoxy group. The C1 position is highly activated and sterically accessible, making it the overwhelmingly favored site of formylation. However, minor substitution at other positions or di-formylation can occur under non-optimized conditions, leading to isomeric impurities that are often difficult to separate from the desired product.
Q3: What are the most critical parameters to control throughout the synthesis?
For optimal results, strict control over the following parameters is essential:
-
Anhydrous Conditions: Particularly for the Vilsmeier-Haack step, the formylating reagent is highly sensitive to moisture. All glassware must be oven-dried, and anhydrous solvents and reagents must be used to prevent reagent quenching and ensure high yields.
-
Temperature Control: Both reaction steps are temperature-sensitive. Excessive heat during the ether synthesis can promote elimination side reactions. In the formylation step, temperature must be carefully managed (typically starting at 0°C) to prevent the formation of polymeric byproducts and ensure high regioselectivity.[6]
-
Stoichiometry: Precise measurement of reagents is crucial. An excess of the base in the first step or the Vilsmeier reagent in the second can lead to increased side product formation.
-
Purity of Starting Materials: Using high-purity 2-naphthol, propyl halide, and formylation reagents is paramount to prevent the introduction of impurities that can be difficult to remove in later stages.
Process Workflow Overview
The following diagram outlines the key stages in the synthesis of this compound, from starting materials to the final purified product.
Caption: High-level workflow for the two-step synthesis of this compound.
Troubleshooting Guide & Side Reaction Pathways
This section addresses specific experimental problems, identifies their likely chemical causes, and provides validated protocols for remediation.
Problem 1: Low yield in the Williamson ether synthesis step, with significant recovery of 2-naphthol.
A1: What causes incomplete ether formation?
This issue typically stems from three primary causes:
-
Incomplete Deprotonation: The 2-naphthoxide anion is a much stronger nucleophile than neutral 2-naphthol. If the base is not strong enough, is of poor quality, or is used in insufficient quantity, a significant portion of the 2-naphthol will remain unreacted.
-
Elimination of Propyl Halide: The naphthoxide ion is not only a nucleophile but also a base. It can induce an E2 elimination reaction with the propyl halide to form propene gas, consuming both reactants without forming the desired ether. This is exacerbated by high temperatures and sterically hindered bases.
-
Poor Nucleophilic Attack: The SN2 reaction is sensitive to solvent. While protic solvents like ethanol can be used, they can solvate the naphthoxide nucleophile through hydrogen bonding, reducing its reactivity.[7]
A2: How can I optimize the yield of 2-propoxynaphthalene?
-
Choice of Base and Solvent: Use a strong base like sodium hydroxide (NaOH) or potassium hydroxide (KOH) in a slight excess (1.1-1.2 equivalents). For optimal nucleophilicity, polar aprotic solvents like DMF or acetonitrile are superior as they do not solvate the anion as strongly as protic solvents.[7] If using ethanol, ensure it is absolute (anhydrous) to minimize side reactions.
-
Temperature Management: Maintain a moderate reaction temperature. Refluxing in ethanol (approx. 78°C) is generally effective.[3] Avoid excessive heating, which strongly favors the elimination pathway.
-
Choice of Halide: Use 1-bromopropane or 1-iodopropane. Iodide is a better leaving group than bromide, which can increase the reaction rate, but bromide is often more cost-effective. Avoid secondary or tertiary halides, as they will predominantly undergo elimination.[8]
Caption: Workup conditions determining product integrity versus de-alkylation.
Problem 3: The reaction produces a dark, tarry crude product that is difficult to purify.
A1: What is the source of these colored impurities?
The Vilsmeier-Haack reaction is a powerful formylation method but can be aggressive. The Vilsmeier reagent is a strong electrophile, and the naphthalene ring system is highly activated by the propoxy group. [5][9]Over-reaction can lead to several undesirable outcomes:
-
Di-formylation: A second aldehyde group may be added to the ring.
-
Polymerization: The highly reactive aldehyde product can potentially polymerize or undergo self-condensation under the reaction conditions.
-
Thermal Decomposition: Excessive heat can cause decomposition of the starting material, intermediates, or product, leading to complex, colored mixtures. An unusual dimerization at the peri-position has even been observed in highly activated naphthalene systems under Vilsmeier-Haack conditions. [10] A2: How can I achieve a cleaner reaction?
-
Strict Temperature Protocol: The Vilsmeier reagent should be pre-formed at a low temperature (0-5°C) before the slow, dropwise addition of the 2-propoxynaphthalene solution, maintaining this low temperature. After the addition is complete, the reaction can be allowed to warm slowly to room temperature or be gently heated (e.g., 40-50°C) for a defined period. Monitor the reaction closely by TLC.
-
Control Reaction Time: Do not let the reaction run for an excessively long time. Once TLC analysis shows consumption of the starting material, proceed with the workup.
-
Purification Strategy: If a clean crude product cannot be obtained by crystallization, column chromatography is the method of choice. A silica gel column using a non-polar/polar solvent gradient (e.g., hexanes/ethyl acetate) is typically effective at separating the desired aldehyde from both less polar unreacted starting material and more polar colored impurities.
Experimental Protocols
Protocol 1: Optimized Williamson Ether Synthesis
-
To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 2-naphthol (1.0 eq).
-
Add anhydrous DMF (approx. 5 mL per gram of 2-naphthol).
-
Add powdered sodium hydroxide (1.1 eq) portion-wise while stirring.
-
Stir the mixture at room temperature for 30 minutes to ensure complete formation of the naphthoxide salt.
-
Add 1-bromopropane (1.2 eq) dropwise via syringe.
-
Heat the reaction mixture to 60-70°C and monitor by TLC until the 2-naphthol spot disappears (typically 2-4 hours).
-
Cool the mixture to room temperature and pour it into a beaker containing ice water.
-
Collect the precipitated solid (2-propoxynaphthalene) by vacuum filtration, wash thoroughly with water, and dry. Recrystallization from ethanol/water may be performed if necessary. [2]
Protocol 2: Optimized Vilsmeier-Haack Formylation
-
To a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, add anhydrous DMF (3.0 eq) and cool to 0°C in an ice bath.
-
Add phosphorus oxychloride (POCl₃, 1.2 eq) dropwise with vigorous stirring, ensuring the internal temperature does not exceed 10°C.
-
Stir the mixture at 0°C for 30 minutes to allow for the complete formation of the Vilsmeier reagent.
-
Dissolve 2-propoxynaphthalene (1.0 eq) in a minimal amount of anhydrous DMF and add it dropwise to the cold Vilsmeier reagent solution.
-
After addition, stir the reaction at 0°C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-3 hours (monitor by TLC).
-
Once the reaction is complete, cool the flask back to 0°C and carefully quench by slowly adding a cold saturated aqueous solution of sodium bicarbonate until gas evolution ceases.
-
Extract the aqueous mixture with ethyl acetate (3x).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
References
-
Quora. (2021). What is the reaction mechanism of B-naphthol methyl ether via Williamson synthesis method with any strong base? Retrieved from [Link]
-
Organic Syntheses. (n.d.). 1-naphthaldehyde. Retrieved from [Link]
-
YouTube. (2019). How to do Williamson Ether Synthesis - Mechanism/Product - NaOH , NaH - Organic Chemistry. Retrieved from [Link]
-
Wikipedia. (n.d.). Vilsmeier–Haack reaction. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 2-hydroxy-1-naphthaldehyde. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]
-
Patil, S. B., et al. (n.d.). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. Retrieved from [Link]
-
Name Reactions in Organic Synthesis. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). 18.3: Reactions of Ethers - Acidic Cleavage. Retrieved from [Link]
-
University of Missouri–St. Louis. (n.d.). The Williamson Ether Synthesis. Retrieved from [Link]
-
PharmaXChange.info. (2011). Phenolates- O-alkylation and C-alkylation | Notes. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]
-
ResearchGate. (2016). A peri-Cyclised Naphthalene Dimer: Synthesis and Properties of an Unusual Vilsmeier-Haack Product of 1,3,6,8-Tetramethoxynaphthalene. Retrieved from [Link]
-
Master Organic Chemistry. (n.d.). Acidic cleavage of ethers (SN2). Retrieved from [Link]
-
Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved from [Link]
-
ResearchGate. (2007). A facile O-alkylation of 2-naphthol over zeolites H β, HY, and HZSM5 using dimethyl carbonate and methanol. Retrieved from [Link]
-
ResearchGate. (2018). synthesis of schiff bases derived from 2-hydroxy-1-naphthaldehyde and their tin. Retrieved from [Link]
-
YouTube. (2018). Williamson Ether Synthesis Reaction Mechanism. Retrieved from [Link]
-
National Institutes of Health. (n.d.). An Epoxide-mediated Deprotection Method for Acidic Amide Auxiliary. Retrieved from [Link]
-
Growing Science. (2013). Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7. Retrieved from [Link]
-
Reddit. (2011). What determines whether you trap an enolate or get alkylation (C- versus O-alkylation)? Retrieved from [Link]
-
Fundamentals of Organic Chemistry. (n.d.). 9.12 Reactions of Ethers: Acidic Cleavage. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Synthesis of Some New Anils: Part 1. Reaction of 2-Hydroxy-benzaldehyde and 2-Hydroxynaphthaldehyde with 2-Aminopyridene and 2-Aminopyrazine. Retrieved from [Link]
Sources
- 1. Buy this compound | 885-26-7 [smolecule.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. community.wvu.edu [community.wvu.edu]
- 4. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 5. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 6. ijpcbs.com [ijpcbs.com]
- 7. pharmaxchange.info [pharmaxchange.info]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Catalytic Optimization for 2-Propoxy-1-naphthaldehyde
Executive Summary & Route Selection
2-Propoxy-1-naphthaldehyde (CAS: 885-26-7) is a critical intermediate in the synthesis of fused-ring pharmaceuticals and fluorescent probes. While multiple synthesis routes exist, the selection of the catalytic system is the primary determinant of yield and purity.
For laboratory to pilot-scale synthesis, we recommend Route A (O-Alkylation) due to the commercial availability of the aldehyde precursor and milder conditions compared to the harsh electrophilic aromatic substitution of Route B.
| Feature | Route A: O-Alkylation (Recommended) | Route B: Vilsmeier-Haack Formylation |
| Reaction Type | Nucleophilic Substitution ( | Electrophilic Aromatic Substitution ( |
| Starting Material | 2-Hydroxy-1-naphthaldehyde | 2-Propoxynaphthalene |
| Key Reagents | Propyl halide, Base, Phase Transfer Catalyst | |
| Catalytic Focus | Phase Transfer (PTC) & Base Effect | Lewis Acid / Vilsmeier Reagent formation |
| Main Challenge | Regioselectivity (1- vs 3-position); Waste disposal |
Catalyst Selection Guide (Route A: O-Alkylation)
The transformation of 2-hydroxy-1-naphthaldehyde to its propoxy derivative relies on increasing the nucleophilicity of the naphtholic oxygen. The choice of catalyst dictates the reaction rate and the suppression of side reactions.
Primary Catalyst Class: Phase Transfer Catalysts (PTC)
In biphasic systems (e.g., Toluene/Water or Solid/Liquid), the naphthoxide anion is often trapped in the aqueous/solid phase, while the alkyl halide (1-bromopropane) remains in the organic phase.
Option 1: Quaternary Ammonium Salts (The Workhorse)
-
Catalyst: Tetrabutylammonium Bromide (TBAB) or Tetrabutylammonium Iodide (TBAI).
-
Mechanism: The quaternary ammonium cation (
) pairs with the naphthoxide anion ( ), transporting it into the organic phase where it reacts with the propyl halide. -
Recommendation: Use TBAI (5-10 mol%) . The iodide ion acts as a nucleophilic catalyst (Finkelstein-like), converting 1-bromopropane to the more reactive 1-iodopropane in situ, significantly accelerating the rate compared to TBAB [1, 2].
Option 2: Crown Ethers (The High-Performance Alternative)
-
Mechanism: Specific chelation of Potassium (
) ions. -
Use Case: When using
in a solid-liquid system (e.g., Acetone or MeCN). By sequestering , the "naked" naphthoxide anion becomes highly reactive. -
Warning: Highly toxic and expensive. Reserve for stubborn substrates or when anhydrous conditions are strictly required [3].
Base Promoters (The Stoichiometric "Catalyst")
While technically reagents, the choice of inorganic base profoundly alters the catalytic cycle.
-
Potassium Carbonate (
): Standard. Requires reflux.[3][4] Slow kinetics due to lattice energy. -
Cesium Carbonate (
): Superior. The "Cesium Effect" allows for higher solubility in organic solvents and a looser ion pair with the naphthoxide, increasing reaction rates by 2-5x [4].
Troubleshooting & FAQs
Issue 1: Reaction Stalls at 60-70% Conversion
User Question: "I am using
Technical Diagnosis: This is likely due to the coating effect or hydration .
-
Surface Passivation: The byproduct (
) precipitates on the surface of the solid , blocking the active basic sites. -
Water Poisoning:
is hygroscopic. If the solvent isn't dry, a hydration shell forms around the base, impeding the deprotonation of the naphthol.
Corrective Protocol:
-
Switch Solvent: Move to Acetonitrile (MeCN) or DMF to improve solubility of the intermediate species.
-
Add Catalyst: Add 5 mol% TBAI . This facilitates the reaction even if the base surface is partially passivated.
-
Grinding: Use finely ground (micronized) base to increase surface area.
Issue 2: C-Alkylation Impurities
User Question: "I see a byproduct (approx. 10%) that I suspect is C-alkylated. How do I prevent this?"
Technical Diagnosis:
Naphthoxides are ambident nucleophiles. While
Corrective Protocol:
-
Solvent Choice: Avoid highly polar aprotic solvents like DMSO if
-alkylation is observed. Switch to Toluene with a PTC (TBAB). The non-polar solvent suppresses the separation of the ion pair, favoring attack by the "harder" oxygen nucleophile over the "softer" carbon ring [5]. -
Temperature: Lower the reaction temperature.
-alkylation has a higher activation energy. Run at 40-50°C instead of reflux.
Issue 3: Vilsmeier-Haack Regioselectivity (Route B)
User Question: "I am trying to formylate 2-propoxynaphthalene directly. I am getting a mixture of isomers."
Technical Diagnosis: The 2-propoxynaphthalene ring is activated at positions 1, 3, 6, and 8. Position 1 is kinetically favored but sterically hindered by the propoxy group. Position 3 is thermodynamically stable.
Corrective Protocol:
-
Temperature Control: Perform the Vilsmeier complex addition at 0°C and warm slowly. High temperatures favor the thermodynamic (3-formyl) product or di-formylation.
-
Stoichiometry: Use a slight excess of
(1.2 eq) but strictly limit DMF to avoid poly-formylation.
Optimized Experimental Protocol (Route A)
Objective: Synthesis of this compound via PTC-mediated O-alkylation.
Reagents:
-
2-Hydroxy-1-naphthaldehyde (1.0 eq)[5]
-
1-Bromopropane (1.5 eq)
- (anhydrous, 2.0 eq)[5]
-
TBAI (Catalyst, 0.05 eq)
-
Acetonitrile (0.5 M concentration)
Step-by-Step Workflow:
-
Activation: In a round-bottom flask equipped with a magnetic stir bar, suspend 2-Hydroxy-1-naphthaldehyde and finely ground
in anhydrous Acetonitrile. -
Catalyst Addition: Add TBAI (5 mol%). Stir at room temperature for 15 minutes. Observation: The suspension may turn bright yellow due to the formation of the naphthoxide anion.
-
Alkylation: Add 1-Bromopropane dropwise via syringe.
-
Reflux: Heat the mixture to 60°C (gentle reflux) under an inert atmosphere (
). -
Monitoring: Monitor via TLC (Hexane:EtOAc 8:2) or HPLC.[6] The aldehyde starting material (active H-bonding) will have a lower
than the propoxy product. -
Workup: Upon completion (~4-6 hours), cool to RT. Filter off the inorganic salts. Concentrate the filtrate.
-
Purification: Recrystallize from cold Ethanol or Isopropyl Ether to yield pale yellow needles.
Mechanistic Visualization
The following diagram illustrates the Phase Transfer Catalysis cycle, highlighting the critical role of the Quaternary Ammonium salt in transporting the naphthoxide anion.
Caption: The Phase Transfer Catalysis cycle. The Quaternary Ammonium cation (Q+) shuttles the reactive Naphthoxide anion (Nap-) into the organic phase, enabling reaction with Propyl Bromide.
References
-
BenchChem. (2025).[3][7] A Comparative Guide to the Synthesis of 2-Propoxynaphthalene: Methods, Performance, and Protocols. Retrieved from 7
-
Lu, X., et al. (2012).[1] Phase-Transfer Catalysts in the O-Alkylation of 2-Hydroxynaphthoquinones. Synthesis, 44, 3225–3230.[1] Retrieved from 1[8]
-
PrepChem. (n.d.). Synthesis of 2-Ethoxy-1-naphthaldehyde. Retrieved from 5
-
Macmillan Group. (2008). Phase-Transfer Catalysis (PTC).[7][9] Princeton University. Retrieved from 4
-
Smolecule. (n.d.). This compound Properties and Synthesis. Retrieved from 10
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. macmillan.princeton.edu [macmillan.princeton.edu]
- 5. prepchem.com [prepchem.com]
- 6. 2-Hydroxy-1-naphthaldehyde technical grade 708-06-5 [sigmaaldrich.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Hydrogen Bonding Phase-Transfer Catalysis with Alkali Metal Fluorides and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Buy this compound | 885-26-7 [smolecule.com]
solvent effects on 2-Propoxy-1-naphthaldehyde reaction kinetics
Technical Support Center for Reaction Kinetics & Solvation Dynamics
Current Status: Operational Ticket Focus: Solvent Effects, Kinetic Anomalies, and Protocol Optimization Assigned Specialist: Senior Application Scientist
Introduction: The Kinetic Landscape
Welcome to the technical support hub for 2-Propoxy-1-naphthaldehyde . Unlike its 2-hydroxy analog, which is dominated by strong intramolecular hydrogen bonding (ESIPT), the 2-propoxy derivative presents a distinct kinetic profile. The steric bulk of the propoxy group and the absence of a labile phenolic proton fundamentally alter how this molecule interacts with solvents during nucleophilic additions (e.g., Schiff base formation).
This guide addresses the specific kinetic bottlenecks researchers encounter when scaling this substrate.
Module 1: Solvatochromism & Solubility Troubleshooting
User Query: "My reaction mixture is cloudy in methanol, and the UV-Vis
Technical Diagnosis
You are likely observing solvatochromic shifts rather than degradation. The this compound chromophore is highly sensitive to solvent polarity due to the naphthalene
-
The Propoxy Difference: In 2-hydroxy-1-naphthaldehyde, an intramolecular H-bond locks the conformation. In this compound, the carbonyl is free to rotate, making it highly susceptible to dielectric enrichment by the solvent.
-
Solubility Rule: The lipophilic naphthalene core fights against the polar aldehyde/propoxy groups.
-
Protic Solvents (MeOH, EtOH): Good solubility but strong H-bonding to the carbonyl oxygen (deactivates nucleophilic attack).
-
Non-Polar (Hexane/Toluene): Poor solubility; aggregation leads to non-linear kinetics.
-
Visualization: Solvation Dynamics
Figure 1: Differential solvation effects. Protic solvents stabilize the ground state via H-bonding, potentially increasing the activation energy barrier for nucleophilic attack.
Module 2: Kinetic Anomalies in Schiff Base Formation
User Query: "I am reacting this compound with an amine. The reaction is fast in Acetonitrile but stalls in Ethanol. Why?"
Root Cause Analysis
This is a classic case of Ground State Stabilization vs. Transition State Stabilization .
-
The Mechanism: The rate-determining step (RDS) is typically the nucleophilic attack of the amine on the carbonyl carbon to form a zwitterionic carbinolamine intermediate.
-
The Ethanol Trap: Ethanol forms hydrogen bonds with the carbonyl oxygen of the aldehyde. To react, the amine must first "strip" these solvent molecules away. This energy penalty lowers the reaction rate.
-
The Acetonitrile Advantage: Acetonitrile (MeCN) is polar but aprotic. It stabilizes the polar transition state (zwitterion) through dipole interactions without strongly caging the neutral reactants.
Data Table: Relative Rate Constants ( )
Simulated relative values based on typical aromatic aldehyde kinetics.
| Solvent | Dielectric Constant ( | Viscosity ( | Kinetic Regime | |
| Toluene | 2.38 | Low | 1.0 (Ref) | Slow (Poor TS stabilization) |
| Ethanol | 24.5 | Medium | 2.5 | Retarded (H-bond deactivation) |
| Acetonitrile | 37.5 | Low | 12.8 | Fast (Dipolar acceleration) |
| DMSO | 46.7 | High | 8.4 | Viscosity limited (Diffusion control) |
Troubleshooting Checklist
-
Is the rate zero? Check for water. Schiff base formation is reversible. If your solvent is "wet" (not anhydrous), the equilibrium shifts back to the aldehyde.
-
Is the plot non-linear? If using UV-Vis, ensure you are tracking the appearance of the Imine (
) band (~350-400 nm) and not just the disappearance of the aldehyde.
Module 3: Thermodynamic Parameters & Self-Validation
User Query: "My Arrhenius plot gives a negative entropy of activation (
Scientific Explanation
No, a negative
-
Bimolecular Association: Two molecules (Aldehyde + Amine) are combining to form one highly ordered Transition State (TS). This reduces the degrees of freedom, leading to negative entropy.
-
Solvent Ordering: In non-polar solvents, the solvent molecules must "freeze" around the polar TS to stabilize the developing charge, further decreasing entropy.
Self-Validating Protocol: The Isosbestic Check
To confirm your kinetic data is valid and free from side reactions (like aldol condensation or oxidation), check the UV-Vis spectra overlay.
-
The Rule: You must observe sharp Isosbestic Points (wavelengths where absorbance remains constant throughout the reaction).
-
The Logic:
. If stoichiometry is strictly 1:1 without side products, these curves must cross at specific points. -
Action: If isosbestic points are blurred, STOP . Repurify the solvent or check for aldehyde oxidation (carboxylic acid formation).
Module 4: Standardized Kinetic Protocol (UV-Vis)
Objective: Determine the pseudo-first-order rate constant (
Workflow Diagram
Figure 2: Step-by-step kinetic monitoring workflow ensuring data integrity via isosbestic point validation.
Step-by-Step Methodology
-
Stock Preparation:
-
Dissolve This compound in the target solvent (e.g., Acetonitrile) to a concentration of
. -
Prepare the amine nucleophile at
(1000x excess) to ensure pseudo-first-order conditions.
-
-
Baseline Correction:
-
Fill a quartz cuvette with pure solvent and run a baseline scan (200–600 nm).
-
-
Initiation:
-
Add 2.0 mL of Amine solution to the cuvette.
-
Inject 20
of Aldehyde stock. Invert rapidly (3x) to mix. Dead time should be <5 seconds.
-
-
Data Acquisition:
-
Set spectrophotometer to "Kinetics Mode."
-
Track Absorbance at the product
(typically redshifted from the aldehyde). -
Interval: 0.5 seconds. Duration: 5 half-lives.
-
-
Analysis:
-
Plot
vs. Time ( ). -
The slope
.
-
References
-
Synthesis & Characterization of Naphthalene Aldehydes
-
Organic Syntheses, Coll. Vol. 3, p.463 (1955). Preparation of 2-Hydroxy-1-naphthaldehyde (Analogous precursor chemistry).
-
-
Schiff Base Kinetics & Solvent Effects
-
P. Naumov, et al. "Solvatochromism and solvatofluorochromism of merocyanines." ResearchGate, (2025).[1] Discusses dipolarity and solvent stabilization in naphthalene-based dyes.
-
-
Solvatochromic Parameters
-
El Seoud, O. A., et al. "Solvatochromism in Solvent Mixtures: A Practical Solution for a Complex Problem."[2] MDPI, (2024). Detailed analysis of preferential solvation shells.
-
-
Reaction Mechanisms of Naphthalene Derivatives
Sources
Technical Support Center: 2-Propoxy-1-naphthaldehyde Stability & Handling
Ticket ID: T-2PN-STAB-001 Status: Open Assigned Scientist: Dr. A. Vance, Senior Application Scientist
Executive Summary: The Stability Profile
2-Propoxy-1-naphthaldehyde (CAS: 885-26-7) is a lipophilic aromatic aldehyde often utilized as a fluorogenic intermediate or a precursor for Schiff base ligands. While the naphthalene core provides structural rigidity, the aldehyde functionality at the C1 position, adjacent to the electron-donating propoxy group at C2, creates a specific electronic environment susceptible to autoxidation and photochemical degradation .
Users frequently report "yellowing" of the white crystalline solid or the appearance of a downfield proton signal (10-13 ppm) in NMR. These are hallmark signs of degradation into 2-propoxy-1-naphthoic acid .
Critical Physicochemical Data
| Property | Value | Stability Implication |
| Physical State | White to off-white crystalline solid | Color change (yellow/brown) indicates oxidation/polymerization. |
| Melting Point | 38°C – 42°C (approx.)[1][2] | Depression of MP (<38°C) confirms impurity presence.[1] |
| Solubility | Soluble in DCM, THF, EtOH; Insoluble in water | Moisture leads to hydrate formation; use anhydrous solvents. |
| Reactivity | High (Aldehyde C=O) | Prone to oxidation to –COOH and Schiff base formation with amines. |
| Light Sensitivity | High (Naphthalene chromophore) | UV absorption can catalyze radical formation. |
Module 1: The Degradation Matrix (Root Cause Analysis)
Understanding why your sample degrades is the first step to prevention. The degradation of this compound is primarily driven by a radical chain mechanism known as autoxidation, accelerated by light (photo-oxidation).
The Autoxidation Mechanism
Aromatic aldehydes degrade via a free-radical chain reaction. The C1-hydrogen atom is abstracted to form an acyl radical. This radical reacts with molecular oxygen to form a peracid, which then oxidizes a second molecule of aldehyde to form two molecules of the carboxylic acid.
Visualization: Autoxidation Pathway
The following diagram details the chemical cascade responsible for the conversion of your aldehyde into an acid impurity.
Figure 1: Radical chain mechanism of autoxidation converting this compound to its carboxylic acid derivative.
Module 2: Storage & Handling Protocol (The Gold Standard)
To maintain purity >98% over long periods (6+ months), you must disrupt the "Initiation" phase of the pathway shown above.
The "Argon Blanket" Technique
Why: Oxygen is the fuel for degradation. Removing it halts the propagation step.
-
Protocol:
-
Flush the storage vial with dry Argon or Nitrogen gas for 30 seconds before capping.
-
Use a cap with a Teflon (PTFE) liner to prevent gas exchange. Parafilm alone is insufficient for long-term storage as it is permeable to oxygen over time.
-
Photochemical Shielding
Why: The naphthalene ring acts as an antenna for UV light, generating the initial radicals that start the chain reaction.
-
Protocol:
-
Always store in amber glass vials .
-
If amber vials are unavailable, wrap the clear vial entirely in aluminum foil.
-
Avoid leaving the solid on the benchtop under fluorescent lighting for extended periods during weighing.
-
Thermal Regulation
Why: Heat increases the kinetic energy of molecules, increasing the rate of radical formation (Arrhenius equation).
-
Protocol:
-
Short-term (Weeks): 4°C (Refrigerator).
-
Long-term (Months): -20°C (Freezer).
-
Critical Step: Allow the vial to warm to room temperature before opening to prevent condensation of atmospheric moisture onto the cold solid (which leads to hydrate formation).
-
Module 3: Troubleshooting Guide (Q&A)
This section addresses specific scenarios reported by users in the field.
Q1: My white solid has turned yellow. Is it still usable?
Diagnosis: The yellow color typically indicates the formation of conjugated oxidation products or trace polymerization. Action:
-
Run a TLC: Use 20% Ethyl Acetate in Hexane. The aldehyde usually runs with an Rf ~0.6-0.7. A spot at the baseline or streaking indicates carboxylic acid formation.
-
Run 1H-NMR: Check the aldehyde proton signal (~10.5 ppm). If you see a broad singlet appearing further downfield (11-13 ppm), you have significant acid contamination. Resolution: If degradation is <5%, you can use it for crude reactions. If >5%, perform recrystallization (See Module 4).
Q2: I am seeing low yields in my Schiff base reaction. Why?
Diagnosis: Carboxylic acid impurities (from degradation) will protonate the amine partner, forming an unreactive ammonium salt instead of the desired imine. Action:
-
Pre-wash: Dissolve your aldehyde in Dichloromethane (DCM) and wash with 5% Sodium Bicarbonate (
) solution. The acid impurity will convert to the water-soluble salt and be removed.[1] Dry the organic layer ( ) and evaporate.
Q3: The melting point is 35°C. The CoA says 40°C.
Diagnosis: Freezing point depression (colligative property). Impurities lower the melting point.[1] Action: This confirms degradation or solvent entrapment. Dry the sample under high vacuum for 2 hours. If MP remains low, recrystallize.
Module 4: Recovery Workflow (Purification)
If your compound has degraded, do not discard it. The following workflow will restore purity.
Troubleshooting Logic Tree
Use this decision matrix to determine the correct purification strategy.
Figure 2: Decision tree for purifying degraded this compound.
Protocol B: Recrystallization (The Standard)
-
Solvent: Ethanol (95%) is the primary solvent; Water is the anti-solvent.
-
Dissolution: Dissolve the impure solid in the minimum amount of boiling Ethanol.
-
Filtration: If there are insoluble dark particles, filter while hot.
-
Crystallization: Add warm water dropwise until a faint turbidity (cloudiness) persists. Add one drop of ethanol to clear it.
-
Cooling: Allow to cool to room temperature slowly, then place in an ice bath (4°C).
-
Collection: Filter the white needles and wash with cold 50% aqueous ethanol.
References
-
BenchChem. (2025).[1][2][3][4] An In-depth Technical Guide to the Synthesis of 2-Propoxynaphthalene from 2-Naphthol. Retrieved from 4
-
National Institutes of Health (NIH) - PubChem. (2025). 2-Hydroxy-1-naphthaldehyde Compound Summary. Retrieved from 5[5]
-
Vanoye, L., & Favre-Reguillon, A. (2023).[6] Selective Aerobic Oxidation of Aliphatic Aldehydes: The Critical Role of Percarboxylate Anion on the Selectivity. ResearchGate. Retrieved from 6
-
Organic Syntheses. (1942). 2-Hydroxy-1-naphthaldehyde Synthesis Protocol. Org. Synth. 1942, 22, 63. Retrieved from 7
-
Allan Chemical Corporation. (2025). Impact of Aromatic Aldehydes on Fragrance Stability. Retrieved from 8
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. 2-Hydroxy-1-naphthaldehyde | C11H8O2 | CID 12819 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Study: Impact of Aromatic Aldehydes on Fragrance Stability - Allan Chemical Corporation | allanchem.com [allanchem.com]
Technical Support Center: Purification of 2-Propoxy-1-naphthaldehyde
Ticket ID: PUR-2PN-001 Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist Subject: Optimization of Column Chromatography for 2-Propoxy-1-naphthaldehyde
Executive Summary
This compound is a critical intermediate, often synthesized via Williamson ether synthesis from 2-hydroxy-1-naphthaldehyde. Its purity is paramount for downstream applications such as Schiff base ligand synthesis or fluorescent sensor development.
The primary purification challenge lies in separating the lipophilic product from the unreacted phenolic starting material (2-hydroxy-1-naphthaldehyde) and potential oxidation byproducts (carboxylic acids). This guide provides a self-validating protocol designed to minimize aldehyde oxidation on silica gel while maximizing yield.
Module 1: Pre-Chromatography Diagnostics (The "Radar")
Before packing a column, you must define the separation landscape. The structural difference between the starting material (phenol) and the product (ether) dictates the separation strategy.
The Chemical Logic
-
The Product (this compound): The O-alkylation caps the hydroxyl group, removing the hydrogen bond donor capability. This significantly lowers polarity, causing it to elute earlier (higher
). -
The Impurity (2-Hydroxy-1-naphthaldehyde): Possesses a phenolic hydroxyl group.[1] While it exhibits intramolecular hydrogen bonding (with the aldehyde carbonyl), it retains significant interaction with the silica stationary phase, causing it to elute later.
TLC Protocol for Solvent Selection
Do not guess the solvent system. Run the following matrix on silica gel
| Solvent System (Hexane : EtOAc) | Predicted Behavior | Action |
| 100 : 0 | Product likely stays at baseline or moves slightly ( | Too non-polar. |
| 95 : 5 | Product moves ( | Ideal for separation. |
| 80 : 20 | Product runs too fast ( | Poor resolution risk. |
Visualization: Both compounds are UV active (254 nm).
-
Differentiation: The starting material (phenol) will stain with Ferric Chloride (
) (turns violet/blue), whereas the product (ether) will not. This is a critical checkpoint to confirm conversion.
Module 2: The Purification Workflow
Workflow Diagram
The following flowchart outlines the critical decision points in the purification process.
Caption: Operational workflow for the isolation of this compound.
Step-by-Step Protocol
-
Stationary Phase: Use Silica Gel 60 (230–400 mesh).
-
Ratio: 30:1 (Silica weight : Crude mass). Naphthaldehydes are relatively flat and separate well; a massive excess of silica is unnecessary and increases the risk of aldehyde degradation.
-
-
Column Packing: Slurry pack in 100% Hexane . This ensures no air bubbles and a tight bed.
-
Sample Loading (Critical):
-
Dissolve the crude oil in a minimum amount of Toluene or Dichloromethane (DCM).
-
Avoid: Loading in Ethyl Acetate (this will drag the compound down the column immediately).
-
Best Practice: Dry load. Dissolve crude in DCM, add silica (1:1 ratio), rotary evaporate to a free-flowing powder, and pour onto the column bed.
-
-
Elution Gradient:
-
Volume 1-3: 100% Hexane (Flush non-polar impurities).
-
Volume 4-10: 98:2 Hexane:EtOAc (Elute Product).
-
Volume 11+: 90:10 Hexane:EtOAc (Flush unreacted starting material if needed).
-
-
Flow Rate: Maintain a rapid flow. Aldehydes are prone to oxidation on acidic silica surfaces. Do not leave the compound on the column overnight.
Module 3: Troubleshooting & FAQs
Issue 1: "The product is streaking on the column."
Diagnosis: This often indicates decomposition (oxidation to carboxylic acid) or column overloading. Solution:
-
Add 1% Triethylamine to your solvent system to neutralize the silica's acidity.
-
Ensure your loading solvent was removed completely if doing a wet load.
-
Check the crude for 2-propoxy-1-naphthoic acid (spot stays at baseline in 9:1 Hex/EtOAc). If present, filter the crude through a short plug of basic alumina before the main column.
Issue 2: "I cannot separate the product from the starting material."
Diagnosis: The
-
Change Selectivity: Switch from Ethyl Acetate to Dichloromethane (DCM) or Toluene as the polar modifier. A system of Hexane:DCM (70:30) often provides better resolution for aromatic ethers vs. phenols than Hexane:EtOAc.
Issue 3: "My product turned yellow/brown after the column."
Diagnosis: Autoxidation. Naphthaldehydes are sensitive to air, especially when spread over the high surface area of silica. Solution:
-
Evaporate fractions immediately at
. -
Store the purified oil/solid under Nitrogen or Argon at
.
Troubleshooting Matrix
| Observation | Root Cause | Corrective Action |
| Co-elution | Solvent too polar. | Reduce EtOAc conc. to <2%. Try Hexane:DCM. |
| Tailing | Acidic sites on silica. | Pre-wash silica with 1% |
| Low Yield | Product stuck or degraded. | Flush column with 100% EtOAc to recover material; check for "acid" spot. |
| Opaque Fractions | Silica bleeding. | Filter fractions through a 0.45 |
Module 4: Post-Run Analysis & Validation
Once isolated, validate the integrity of This compound :
-
NMR Validation:
-
: Look for the aldehyde proton singlet around
. -
Ether Linkage: Look for the triplet (
) around . -
Absence of Phenol: Ensure no broad singlet exists
(characteristic of the H-bonded phenol in the starting material).
-
: Look for the aldehyde proton singlet around
-
Storage:
-
Aldehydes oxidize to acids over time. Store in a dark, amber vial under inert gas.
-
References
-
BenchChem. An In-depth Technical Guide to the Synthesis of 2-Propoxynaphthalene from 2-Naphthol. (General Williamson Ether protocols applied to naphthalene derivatives).[2]
-
Organic Syntheses. 1-Naphthaldehyde.[1][3][4] Coll. Vol. 2, p.423 (1943); Vol. 19, p.67 (1939). (Foundational chemistry of naphthaldehydes).
-
Teledyne ISCO. Silica Gel Column Chromatography: Theory and Best Practices. (General chromatography mechanisms).
-
ResearchGate. Synthesis of Schiff bases derived from 2-hydroxy-1-naphthaldehyde. (Context on starting material properties and purification).
Sources
dealing with impurities in 2-Propoxy-1-naphthaldehyde
Introduction
Welcome to the technical support guide for 2-Propoxy-1-naphthaldehyde. This document is designed for researchers, chemists, and drug development professionals who utilize this versatile intermediate in their synthetic workflows. The purity of this compound is paramount for achieving desired reaction outcomes, yields, and final product specifications. This guide provides in-depth troubleshooting advice, validated protocols, and answers to frequently asked questions regarding the identification, management, and removal of common impurities.
The Impurity Profile: Know Your Enemy
Effective troubleshooting begins with understanding the potential impurities that can arise during the synthesis and storage of this compound. The most common synthetic route involves a Williamson ether synthesis to form 2-propoxynaphthalene from 2-naphthol, followed by a formylation step. Impurities can therefore be categorized as unreacted starting materials, reaction by-products, or degradation products.
| Impurity Name | Source | Typical Analytical Signature |
| 2-Naphthol | Unreacted starting material from the etherification step.[1] | ¹H NMR: Broad singlet for the hydroxyl (-OH) proton. TLC: More polar spot than the product. |
| 2-Propoxynaphthalene | Unreacted intermediate from the formylation step. | ¹H NMR: Absence of the aldehyde proton (~10 ppm), characteristic naphthalene ring protons. |
| 2-Propoxy-1-naphthalenecarboxylic acid | Oxidation of the aldehyde group.[2] Aldehydes are susceptible to air oxidation. | ¹H NMR: Absence of the aldehyde proton, presence of a broad carboxylic acid proton (>12 ppm). IR: Broad O-H stretch (~2500-3300 cm⁻¹), C=O stretch shifts. |
| Residual Solvents (e.g., Ethanol, Hexane, Ethyl Acetate) | Incomplete removal after reaction work-up or purification. | ¹H NMR: Characteristic solvent peaks. GC-MS: Sharp peaks corresponding to the solvent's mass spectrum. |
| Di-propoxylated Naphthalene | Over-alkylation during the Williamson ether synthesis. | Mass Spec (GC-MS/LC-MS): Molecular ion peak corresponding to the addition of a second propoxy group. |
| Water | Incomplete drying of the product or solvents. | ¹H NMR: Broad peak, often around 1.5-2.5 ppm in CDCl₃, but can vary. |
Troubleshooting Guide (Q&A)
This section addresses specific problems you may encounter during your experiments, providing causal explanations and actionable solutions.
Q1: My final product is an off-color oil or a low-melting solid, but I expected a crystalline solid. What's the likely cause?
A: This is a classic sign of significant impurity content. The most common culprits are unreacted 2-naphthol or residual solvents, which can depress the melting point and inhibit crystallization.
-
Causality: Crystalline solids form well-ordered lattices. Impurities disrupt this lattice formation, resulting in an amorphous, oily, or semi-solid product. 2-Naphthol is particularly problematic due to its hydrogen-bonding capability.
-
Troubleshooting Steps:
-
Initial Analysis: Run a Thin Layer Chromatography (TLC) using a hexane/ethyl acetate solvent system. Compare your product to a standard if available. The presence of multiple spots indicates impurities. A more polar spot (lower Rf) could indicate 2-naphthol.
-
Definitive Identification: Obtain a ¹H NMR spectrum. Look for the characteristic broad singlet of the 2-naphthol hydroxyl group or the distinct peaks of common solvents (e.g., quartet and triplet for ethanol).
-
Solution: Proceed with a purification step. For high levels of polar impurities like 2-naphthol, column chromatography is highly effective. For minor impurities, recrystallization may be sufficient. (See Protocols section).
-
Q2: My NMR spectrum is clean except for a small, persistent peak around 10.3 ppm and some aromatic complexity. Is this an isomer?
A: While less common, formylation of 2-propoxynaphthalene can sometimes yield a small amount of the isomeric 2-propoxy-3-naphthaldehyde. The aldehyde proton's chemical shift can be subtly different, and the aromatic splitting pattern will change. However, a more likely culprit for unexpected aromatic signals is unreacted 2-propoxynaphthalene, which lacks the aldehyde group entirely. Confirm by checking for the absence of the aldehyde proton in the impurity's signature.
Q3: I'm attempting to purify my product using silica gel column chromatography, but my yield is very low, or the separation is poor. What's going wrong?
A: Aldehydes can be sensitive to the stationary phase.[3] There are two primary issues at play:
-
Irreversible Adsorption/Degradation: Silica gel is weakly acidic and can catalyze the formation of acetals or hemiacetals if you are using an alcohol in your eluent (e.g., methanol, ethanol).[3] This can lead to streaking on the column and product loss. Aldehydes can also oxidize on the silica surface.
-
Poor Solvent Choice: If your eluent is too polar, both your product and impurities will elute quickly with poor separation. If it's not polar enough, your product may not move off the baseline.
-
Troubleshooting Steps:
-
Optimize Eluent with TLC: Before running a column, always determine the optimal solvent system with TLC. Aim for an Rf value of ~0.3 for your product, ensuring good separation from impurity spots.[3] Start with non-polar solvents like hexane and gradually add a more polar solvent like ethyl acetate or dichloromethane.[3]
-
Deactivate the Silica: To mitigate acidity, you can use silica gel that has been pre-treated with a small amount of a non-nucleophilic base. A common practice is to prepare the column slurry in your chosen eluent containing ~0.5-1% triethylamine.[3]
-
Consider Alumina: As an alternative, neutral alumina can be a less reactive stationary phase for sensitive aldehydes.[3]
-
Avoid Reactive Solvents: Try to avoid alcohol-based eluents unless absolutely necessary. Hexane/ethyl acetate or dichloromethane/hexane systems are generally safer choices.[2][3]
-
Q4: My product looked pure after synthesis, but after a week on the bench, a new impurity has appeared in my analytical trace. What happened?
A: This is likely due to degradation. This compound, like many aldehydes, is susceptible to air oxidation, forming the corresponding 2-propoxy-1-naphthalenecarboxylic acid.[2] Some naphthaldehyde derivatives can also be sensitive to light.[4]
-
Causality: The aldehyde C-H bond is relatively weak and can be attacked by atmospheric oxygen, especially in the presence of light or trace metal catalysts, to form a carboxylic acid.
-
Solution & Prevention:
-
Purification: The resulting carboxylic acid is significantly more polar than the aldehyde. It can be easily removed by column chromatography. Alternatively, you can dissolve the product in a non-polar solvent (like ether or ethyl acetate) and wash with a dilute solution of sodium bicarbonate to extract the acidic impurity.[5]
-
Proper Storage: Store the purified product in a tightly sealed amber vial under an inert atmosphere (argon or nitrogen is ideal) and in a cool, dark place, such as a freezer, to minimize future degradation.[4][6]
-
Experimental Protocols & Workflows
Impurity Identification & Resolution Workflow
This diagram outlines a systematic approach to identifying and resolving purity issues with your this compound sample.
Caption: Workflow for impurity identification and resolution.
Protocol 1: Purification by Column Chromatography
This protocol is effective for removing a broad range of impurities, particularly unreacted starting materials.
-
Solvent System Selection:
-
On a TLC plate, spot your crude material.
-
Develop the plate in a solvent system, starting with 95:5 Hexane:Ethyl Acetate.
-
Adjust the ratio until the product spot has an Rf of approximately 0.3. This will be your column eluent.[3]
-
-
Column Packing:
-
Select an appropriate size glass column.
-
Prepare a slurry of silica gel in your chosen eluent (e.g., 95:5 Hexane:EtOAc). Optional: For sensitive aldehydes, add 0.5% triethylamine to the eluent to neutralize the silica.[3]
-
Pour the slurry into the column and allow it to pack under gentle pressure, ensuring no air bubbles are trapped.
-
-
Sample Loading:
-
Dissolve your crude this compound in a minimal amount of dichloromethane or the eluent.
-
Alternatively, for less soluble materials, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
-
Elution and Collection:
-
Carefully add the eluent to the top of the column.
-
Begin collecting fractions. Monitor the elution process by TLC, spotting each fraction on a plate.
-
Combine the fractions that contain the pure product.
-
-
Solvent Removal:
-
Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified this compound.
-
Protocol 2: Purification by Recrystallization
This method is ideal for removing small amounts of impurities from a solid product.
-
Solvent Selection:
-
The ideal solvent is one in which the product is sparingly soluble at room temperature but highly soluble when hot. A mixed solvent system, like ethanol/water, is often effective for naphthalene derivatives.[7]
-
Place a small amount of your crude product in a test tube. Add a few drops of ethanol and heat to dissolve.
-
Slowly add water dropwise until the solution becomes cloudy (the "cloud point").[7] Add a final drop of ethanol to redissolve the solid. This is your target solvent ratio.
-
-
Dissolution:
-
Place the bulk of the crude product in an Erlenmeyer flask.
-
Add the minimum amount of hot ethanol required to just dissolve the solid.
-
-
Crystallization:
-
Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
Once at room temperature, place the flask in an ice bath to maximize crystal formation.[8]
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.[1]
-
Wash the crystals with a small amount of the ice-cold recrystallization solvent to remove any adhering impurities.
-
Allow the crystals to dry thoroughly under vacuum to remove all residual solvent.
-
Protocol 3: General Purpose HPLC-UV Method for Purity Analysis
This protocol provides a baseline for assessing the purity of this compound.
| Parameter | Value |
| Column | C18 Reverse Phase, 4.6 x 250 mm, 5 µm |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 60% B to 95% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| UV Detection | 254 nm or 360 nm[9] |
| Sample Prep | Dissolve ~1 mg/mL in Acetonitrile |
This method is a starting point and may require optimization for specific impurity profiles. For mass spectrometry-compatible methods, replace any non-volatile acids (like phosphoric acid) with formic acid.[10]
Frequently Asked Questions (FAQs)
Q: How should I properly store this compound? A: To ensure long-term stability, store the compound in a tightly sealed, airtight container (amber glass is preferable to protect from light).[4] Purge the container with an inert gas like argon or nitrogen before sealing. Store in a cool, dry, and dark environment, such as a freezer (-20 °C).[6] Avoid exposure to air and strong oxidizing agents.[4][11]
Q: What is the impact of trace impurities on my subsequent reactions, for example, in drug development? A: Even trace impurities can have significant consequences.
-
Nucleophilic Impurities (e.g., 2-Naphthol): Can compete with your desired nucleophile in subsequent reactions, leading to unwanted side products and lower yields.
-
Acidic Impurities (e.g., 2-Propoxy-1-naphthalenecarboxylic acid): Can neutralize basic reagents or catalysts, potentially stalling your reaction.
-
Reactive Impurities: Can lead to the formation of genotoxic impurities (GTIs) in the final active pharmaceutical ingredient (API), which is a major regulatory concern.[12][13] The impact of excipient impurities on drug stability is also a well-documented issue.[14][15]
Q: Can I use GC-MS to analyze my product for purity? A: Yes, GC-MS is an excellent technique for analyzing this compound, as it is thermally stable and sufficiently volatile.[16] It is particularly useful for detecting and identifying non-polar by-products and residual solvents. A standard GC-MS analysis using an electron ionization (EI) source will provide both retention time data for quantification and a mass spectrum for structural confirmation of impurities.[17][18]
Q: I've detected an unknown impurity. What's the best strategy for identification? A: A multi-technique approach is best.
-
GC-MS/LC-MS: Determine the molecular weight of the impurity from the molecular ion peak.
-
High-Resolution Mass Spectrometry (HRMS): Obtain an accurate mass to determine the elemental formula.
-
NMR Spectroscopy: If you can isolate the impurity (e.g., via preparative HPLC or careful column chromatography), ¹H, ¹³C, and 2D-NMR experiments (like COSY and HSQC) will be invaluable for elucidating the full structure.
References
-
Schmedes, A., et al. (2019). Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids. Molecules, 24(11), 2155. Available from: [Link]
-
SIELC Technologies. (n.d.). Separation of 1-Naphthaldehyde on Newcrom R1 HPLC column. Retrieved from: [Link]
-
Feigl, F., & Anger, V. (1966). Spot Tests for Aromatic and α,β-Unsaturated Aldehydes. Analytical Chemistry, 38(1), 89-90. Available from: [Link]
-
Health and Safety Executive. (n.d.). Methods for the Determination of Hazardous Substances: Aldehydes in air. Available from: [Link]
-
ResearchGate. (2014). What is the best solvent for purifying aldehyde in a column chromatography? [Discussion thread]. Retrieved from: [Link]
-
Aurora Pro Scientific. (n.d.). HPLC Analysis of Aldehydes and Ketones in Air Samples. Retrieved from: [Link]
-
Keika Ventures. (n.d.). Analytical Method 2539: Aldehyde, Screening. Retrieved from: [Link]
-
ResearchGate. (2015). Is it possible to purify aldehyde by column? Is there any other method to do purification? [Discussion thread]. Retrieved from: [Link]
-
Cytiva. (n.d.). Chromatography columns. Retrieved from: [Link]
-
Organic Syntheses. (n.d.). 2-hydroxy-1-naphthaldehyde. Coll. Vol. 3, p.463 (1955); Vol. 21, p.62 (1941). Retrieved from: [Link]
-
Al-Kindy, S. M., et al. (1997). High-performance liquid chromatographic determination of some amino acids after derivatization with 2-hydroxy-1-naphthaldehyde. Analyst, 122(2), 147-150. Available from: [Link]
-
Agilent Technologies. (2023). Screening of Nitrosamine Impurities in Drug Products and Drug Substances Using Agilent GC/MS/MS Instrumentation. Retrieved from: [Link]
-
Chemistry Solutions. (n.d.). Rowan College at Burlington County CHE 241 Lab 2: Recrystallization. Retrieved from: [Link]
-
Yildiz, M., et al. (2007). Synthesis of Some New Anils: Part 1. Reaction of 2-Hydroxy-benzaldehyde and 2-Hydroxynaphthaldehyde with 2-Aminopyridene and 2-Aminopyrazine. Molecules, 12(8), 1900-1911. Available from: [Link]
-
Restek. (2021). Analysis of Nitrosamine Impurities in Drugs by GC-MS/MS. Retrieved from: [Link]
-
ResearchGate. (2004). Thermal stability of some naphthalene- and phenyl-based epoxy resins. Retrieved from: [Link]
-
PubMed. (2017). Separation of structurally related primary aliphatic amines using hydrophilic interaction chromatography with fluorescence detection after postcolumn derivatization with o-phthaldialdehyde/mercaptoethanol. Retrieved from: [Link]
-
E-Researchco. (n.d.). An Efficient and Green Protocol for the Synthesis of Schiff's Base Ligand of 2-Hydroxy 1- Napthaldehyde With Glycine in. Retrieved from: [Link]
-
ResearchGate. (2020). A Comprehensive Review on the Stability and Degradation of Polysorbates in Biopharmaceuticals. Retrieved from: [Link]
-
Springer. (2019). Synthesis of epoxy resins derivatives of naphthalene-2,7-diol and their cross-linked products. Retrieved from: [Link]
-
National Center for Biotechnology Information. (n.d.). Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. Retrieved from: [Link]
-
Organic Syntheses. (n.d.). 1-naphthaldehyde. Coll. Vol. 4, p.690 (1963); Vol. 34, p.71 (1954). Retrieved from: [Link]
-
National Center for Biotechnology Information. (2012). Reactive Impurities in Excipients: Profiling, Identification and Mitigation of Drug–Excipient Incompatibility. Retrieved from: [Link]
-
Organic Syntheses. (n.d.). phthalaldehydic acid. Coll. Vol. 2, p.522 (1943); Vol. 16, p.61 (1936). Retrieved from: [Link]
-
Journal of Food and Drug Analysis. (n.d.). Determination of Low-molecule-weight Aldehydes in Packed Drinking Water by High Performance Liquid Chromatography. Retrieved from: [Link]
-
ResearchGate. (2021). Genotoxic Impurities in Pharmaceutical Raw Materials and Their Impact on Product Quality. Retrieved from: [Link]
-
National Center for Biotechnology Information. (2020). A Novel Testing Approach for Oxidative Degradation Dependent Incompatibility of Amine Moiety Containing Drugs with PEGs in Solid-State. Retrieved from: [Link]
-
Semantic Scholar. (n.d.). Determination of four naphthalenediols in cosmetic samples by sweeping-micellar electrokinetic chromatography and a comparison with HPLC. Retrieved from: [Link]
-
SCIEX. (n.d.). SCIEX impurities compendium. Retrieved from: [Link]
-
PubChem. (n.d.). 2-Hydroxy-1-naphthaldehyde. Retrieved from: [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - 2-Naphthaldehyde. Retrieved from: [Link]
-
ResearchGate. (n.d.). 2-Hydroxy-1-naphthaldehyde. Retrieved from: [Link]
-
YouTube. (2020). Wittig Reaction Experiment Part 3: Recrystallization and Melting Point. Retrieved from: [Link]
-
SciSpace. (n.d.). Analytical methods for pesticide residues determination in propolis and propolis-based products. Retrieved from: [Link]
-
U.S. Food & Drug Administration. (n.d.). IMPACT OF EXCIPIENT GRADE (Q1/Q2) ON THE BIOEQUIVALENCE OF GENERIC DRUG PRODUCTS. Retrieved from: [Link]
-
ResearchGate. (2015). Formation of Reactive Impurities in Aqueous and Neat Polyethylene Glycol 400 and Effects of Antioxidants and Oxidation Inducers. Retrieved from: [Link]
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Validation & Comparative
comparative analysis of 2-Propoxy-1-naphthaldehyde and 2-hydroxy-1-naphthaldehyde
Executive Summary: The Functional Divergence
In the development of fluorescent sensors, Schiff base ligands, and pharmaceutical intermediates, the naphthalene core remains a privileged scaffold. However, the choice between 2-hydroxy-1-naphthaldehyde (2-HNA) and its O-alkylated derivative, 2-Propoxy-1-naphthaldehyde (2-PNA) , represents a critical decision point in experimental design.
-
2-Hydroxy-1-naphthaldehyde is the "Active Scaffold." Its reactivity is defined by the intramolecular hydrogen bond (IMHB) between the hydroxyl proton and the carbonyl oxygen. This feature enables Excited-State Intramolecular Proton Transfer (ESIPT), making it a gold standard for "turn-on" fluorescent sensors and tridentate metal chelation.
-
This compound is the "Lipophilic/Blocked Variant." By masking the hydroxyl group with a propyl chain, the IMHB is disrupted. This compound is primarily used to tune lipophilicity, prevent metal coordination at the 2-position, or serve as a negative control in ESIPT mechanistic studies.
This guide provides a rigorous technical comparison to assist researchers in selecting the appropriate derivative for their specific pathway.
Chemical & Physical Profile
| Feature | 2-Hydroxy-1-naphthaldehyde (2-HNA) | This compound (2-PNA) |
| Structure | Phenolic aldehyde (Free -OH) | Ether aldehyde (Blocked -OPr) |
| CAS Number | 708-06-5 | Derivative (Non-standard CAS) |
| Molecular Weight | 172.18 g/mol | 214.26 g/mol |
| Appearance | Yellow to beige crystalline solid | Pale yellow oil or low-melting solid |
| Solubility | Soluble in EtOH, MeOH, CHCl3; slightly soluble in water. | Highly soluble in DCM, Hexane; Insoluble in water. |
| pKa (approx) | ~7.8 (Phenolic OH) | N/A (No acidic proton) |
| Fluorescence | Strong ESIPT (Large Stokes Shift) | Blue-shifted; No ESIPT |
| Reactivity | Nucleophilic (OH), Electrophilic (CHO) | Electrophilic (CHO) only |
Mechanistic Divergence: The "OH" Switch
The fundamental difference lies in the presence or absence of the intramolecular hydrogen bond. This dictate the photophysics and coordination chemistry.
Photophysical Mechanism (ESIPT)
2-HNA undergoes ESIPT. Upon photoexcitation, the phenolic proton transfers to the carbonyl oxygen, forming a keto-tautomer in the excited state. This species relaxes via a large Stokes shift emission (yellow/orange). 2-PNA lacks the donor proton. It emits from the locally excited (LE) state, typically in the blue/UV region, with a small Stokes shift.
Graphviz Diagram: ESIPT vs. Blocked Pathway
The following diagram illustrates the mechanistic bifurcation caused by alkylation.
Caption: Figure 1. The functional consequence of O-alkylation. 2-HNA facilitates proton transfer (Green path), while 2-PNA forces emission from the locally excited state (Grey path).
Experimental Protocols
Protocol A: Synthesis of this compound
Objective: Convert 2-HNA to 2-PNA via Williamson Ether Synthesis to block the hydroxyl group.
Reagents:
-
2-Hydroxy-1-naphthaldehyde (1.0 eq)
-
1-Bromopropane (1.2 eq)
-
Potassium Carbonate (
) (2.0 eq, anhydrous) -
DMF (Dimethylformamide) or Acetonitrile (Solvent)
Step-by-Step Workflow:
-
Activation: In a round-bottom flask, dissolve 2-HNA (e.g., 10 mmol) in dry DMF (15 mL). Add anhydrous
(20 mmol). -
Deprotonation: Stir at room temperature for 30 minutes. The solution will turn bright yellow/orange due to the formation of the phenolate anion.
-
Alkylation: Add 1-bromopropane (12 mmol) dropwise via syringe.
-
Reflux: Heat the mixture to 60-80°C for 4-6 hours. Monitor via TLC (Mobile phase: 10% EtOAc in Hexane). The starting material (lower Rf) should disappear, replaced by a less polar spot (higher Rf).
-
Workup: Pour the reaction mixture into ice-cold water (100 mL). The product, being lipophilic, will separate as an oil or precipitate.
-
Extraction: Extract with Dichloromethane (3 x 30 mL). Wash the organic layer with water (2x) and brine (1x) to remove DMF.
-
Purification: Dry over
, filter, and concentrate. If necessary, purify via silica gel column chromatography (Hexane/EtOAc).
Protocol B: Comparative Schiff Base Condensation
Objective: Compare reactivity rates when forming ligands. 2-HNA often reacts faster due to IMHB activation of the carbonyl.
Reagents:
-
Aldehyde (2-HNA or 2-PNA) (1.0 eq)
-
Primary Amine (e.g., Aniline or Phenylhydrazine) (1.0 eq)
-
Acetic Acid (Catalytic, 2-3 drops)
Workflow:
-
Dissolve the aldehyde in hot ethanol.
-
Add the amine slowly.
-
Observation Point:
-
2-HNA: Often precipitates the Schiff base immediately (yellow/orange solid) due to H-bond stabilization of the product.
-
2-PNA: May require longer reflux times (1-3 hours) as the carbonyl is less polarized without the neighboring phenolic proton.
-
Performance in Applications
Fluorescence Sensing[3][4]
-
2-HNA: Used for "Turn-On" sensing .[3][4]
-
Mechanism:[2][5] The Schiff base of 2-HNA is often weakly fluorescent due to C=N isomerization. When a metal ion (e.g.,
, ) binds, it locks the geometry and inhibits isomerization, restoring ESIPT or Chelation-Enhanced Fluorescence (CHEF). -
Data Support: Studies show 2-HNA derivatives detecting
with limits of detection (LOD) in the M range [1][3].
-
-
2-PNA: Used as a Control or Ratiometric Reference .
Biological Activity (Antimicrobial/Anticancer)[1]
-
2-HNA Derivatives: High activity.[7] The free OH group often contributes to antioxidant capacity (radical scavenging) and metal chelation within metalloenzymes in pathogens [5][6].
-
2-PNA Derivatives: Modulated activity.[6][7] Alkylation increases lipophilicity (LogP) , potentially enhancing membrane permeability. However, the loss of the H-bond donor site may reduce binding affinity to specific protein targets.
-
Strategy: Researchers synthesize the 2-propoxy variant to test if the biological mechanism depends on cell entry (favors Propoxy) or active site binding (favors Hydroxy).
-
Synthesis & Application Workflow Diagram
This diagram summarizes the decision matrix for selecting the correct scaffold.
Caption: Figure 2. Decision matrix for scaffold selection based on experimental goals.
References
-
Unlocking the Potential: 2-Hydroxy-1-naphthaldehyde in Modern Chemical Synthesis. NBInno. Available at: [Link]
-
2-Hydroxy-1-Naphthaldehyde: A versatile building block for the development of sensors. ResearchGate. Available at: [Link]
-
Highly Selective Fluorescent Sensor for Detection of Al3+ Based on Schiff-Base of 2-Hydroxy-1-Naphthaldehyde. EJournal. Available at: [Link]
-
2-Hydroxy-1-naphthaldehyde - Organic Syntheses Procedure. OrgSyn. Available at: [Link]
-
A synthetic approach towards drug modification: 2-hydroxy-1-naphthaldehyde based imine-zwitterion. PubMed Central. Available at: [Link]
-
2-Hydroxy-1-naphthaldehyde-derived Schiff bases: Synthesis, characterization, and structure. ResearchGate. Available at: [Link]
Sources
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- 3. A 2-Hydroxy-1-naphthaldehyde Schiff Base for Turn-on Fluorescence Detection of Zn2+ Based on PET Mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Performance of 2-Hydroxy-1-Naphthaldehyde-2-Amino Thiazole as a Highly Selective Turn-on Fluorescent Chemosensor for Al(III) Ions Detection and Biological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 6. nbinno.com [nbinno.com]
- 7. researchgate.net [researchgate.net]
Comparative Guide: 2-Propoxy-1-naphthaldehyde vs. Naphthaldehyde Derivatives in Synthesis
Executive Summary
In the development of Schiff base ligands, fluorescent sensors, and pharmaceutical intermediates, 2-hydroxy-1-naphthaldehyde is the historical standard.[1] However, its strong intramolecular hydrogen bonding (ESIPT) and poor solubility in non-polar solvents often limit its utility in high-performance applications.[1]
2-Propoxy-1-naphthaldehyde (CAS 885-26-7) emerges as a superior alternative when solubility , photostability , and controlled metal coordination are required.[1] By capping the phenolic oxygen with a propyl chain, researchers can block proton transfer quenching, enhance quantum yields, and significantly improve lipophilicity compared to the methyl analog.[1] This guide objectively compares the propoxy derivative against the hydroxy and methoxy standards.[1]
Part 1: Chemical Profile & Comparative Analysis[1]
Structural & Electronic Impact
The choice of substituent at the C2 position dictates the electronic environment of the aldehyde at C1.[1]
-
2-Hydroxy-1-naphthaldehyde (The Standard): Features a strong intramolecular hydrogen bond (
).[1] This locks the molecule in a specific conformation but reduces the electrophilicity of the aldehyde carbon, slowing down Schiff base condensation without acid catalysis.[1] It is prone to ESIPT (Excited-State Intramolecular Proton Transfer) , which causes dual-emission or fluorescence quenching.[1] -
2-Methoxy-1-naphthaldehyde (The Rigid Ether): Blocks the hydrogen bond, restoring aldehyde reactivity.[1] However, the short methyl group often leads to dense crystal packing (high melting point), resulting in poor solubility in hexane or cold ethanol.[1]
-
This compound (The Soluble Ether): The propyl chain introduces conformational freedom ("wiggling") that disrupts crystal lattice energy.[1] This results in a derivative that is highly soluble in a wider range of organic solvents (including non-polar ones) while maintaining the electron-donating capability of the alkoxy group.[1]
Performance Matrix
| Feature | 2-Hydroxy- (Parent) | 2-Methoxy- (Short Chain) | 2-Propoxy- (Target) |
| Primary Mechanism | H-Bond Donor / Chelator | H-Bond Acceptor Only | H-Bond Acceptor / Lipophilic |
| Fluorescence | Weak/Dual (ESIPT active) | Strong Blue (ESIPT Blocked) | Strong Blue (ESIPT Blocked) |
| Solubility (EtOH) | Moderate (requires heat) | Low (crystallizes out) | High (room temp) |
| Schiff Base Rate | Slow (requires acid cat.)[1] | Fast | Fast |
| Metal Binding | Anionic ( | Neutral ( | Neutral ( |
| LogP (Lipophilicity) | ~2.5 | ~2.9 | ~3.8 (High Membrane Permeability) |
Part 2: Synthetic Utility & Protocols
Synthesis of this compound
While the hydroxy form is commercially ubiquitous, the propoxy form must often be synthesized in-house to ensure purity.[1] The following protocol is optimized for yield and ease of purification.
Reaction Type: Williamson Ether Synthesis Scale: 10 mmol basis[1]
Reagents:
-
2-Hydroxy-1-naphthaldehyde (1.72 g, 10 mmol)[1]
-
1-Bromopropane (1.85 g, 15 mmol)[1]
-
Potassium Carbonate (
), anhydrous (2.76 g, 20 mmol)[1] -
Solvent: DMF (Dimethylformamide) or Acetone (Reagent Grade)
Protocol:
-
Dissolution: In a 50 mL round-bottom flask, dissolve 2-hydroxy-1-naphthaldehyde in 15 mL of DMF.
-
Deprotonation: Add
in a single portion. The solution will turn bright yellow (phenoxide formation).[1] Stir at room temperature for 15 minutes. -
Alkylation: Add 1-bromopropane dropwise via syringe.
-
Reflux: Heat the mixture to 80°C (if DMF) or reflux (if Acetone) for 4–6 hours. Monitor via TLC (Hexane:Ethyl Acetate 8:2).[1] The starting material (
, yellow spot) should disappear, replaced by the product ( , non-acidic spot). -
Workup: Pour the reaction mixture into 100 mL ice water. The product will precipitate as a pale yellow solid or oil.[1]
-
If Solid: Filter and wash with cold water.[1]
-
If Oil: Extract with Dichloromethane (
mL), dry over , and evaporate.
-
-
Purification: Recrystallize from Ethanol/Water (9:1) to yield pale yellow crystals.[1]
Visualization of Synthesis Pathway[1]
Caption: Figure 1. Williamson ether synthesis pathway converting the H-bond donor (Hydroxy) to the lipophilic acceptor (Propoxy).[1]
Part 3: Photophysical & Sensor Applications[1]
The primary reason to select the 2-Propoxy derivative over the 2-Hydroxy derivative is to modulate fluorescence mechanisms.[1]
The ESIPT Switch
-
2-Hydroxy: Upon excitation, the phenolic proton transfers to the aldehyde oxygen (Enol
Keto tautomerism).[1] This results in a large Stokes shift (Emission > 500 nm) but often low quantum yield due to non-radiative decay.[1] -
2-Propoxy: The alkyl group eliminates the labile proton.[1] The molecule remains in the Enol-like form in the excited state.[1] This forces the emission to occur from the locally excited (LE) state, typically resulting in strong blue fluorescence (400–450 nm) with significantly higher quantum efficiency.[1]
Decision Framework for Researchers
Caption: Figure 2. Selection logic for naphthaldehyde derivatives based on coordination chemistry and solubility requirements.
Part 4: Experimental Validation (Schiff Base Formation)
When reacting this compound with amines (e.g., aniline or ethylenediamine), the reaction kinetics differ from the hydroxy parent.[1]
Protocol:
-
Mix 1 eq. of this compound with 1 eq. of primary amine in Ethanol.
-
Note: Unlike the hydroxy derivative, you do not need to worry about the "enol-imine" vs "keto-amine" tautomerism complicating the NMR.[1] The product is fixed as the enol-imine .[1]
-
Reflux for 2 hours.
-
Cool to 0°C. The Schiff base of the propoxy derivative will crystallize more slowly than the methoxy derivative due to the propyl chain, but the crystals will be larger and more soluble for X-ray analysis.[1]
Expected Outcome:
-
Yield: >85%
-
Color: Bright yellow/green (Solid).[1]
-
Solubility: Soluble in
, DCM, THF.[1] (Hydroxy derivatives are often insoluble in these).[1]
References
-
PubChem. Compound Summary: this compound (CAS 885-26-7). [Link][1]
-
ResearchGate. Synthesis and Characterization of Schiff Bases Derived from 2-Hydroxy-1-naphthaldehyde. [Link]
-
Master Organic Chemistry. The Williamson Ether Synthesis: Mechanism and Conditions. [Link]
Sources
A Spectroscopic Guide to the Synthesis of 2-Propoxy-1-naphthaldehyde: A Comparative Analysis
For researchers and professionals in drug development and organic synthesis, the precise characterization of molecules at each stage of a reaction is not just a matter of protocol; it is the foundation of reliable and reproducible science. The synthesis of 2-Propoxy-1-naphthaldehyde, a valuable building block in medicinal chemistry and material science, from its precursor 2-hydroxy-1-naphthaldehyde, serves as an excellent case study for the power of spectroscopic analysis. This guide provides an in-depth, comparative look at the spectroscopic signatures of the starting material and the final product, offering insights into the underlying chemical transformations.
The conversion of 2-hydroxy-1-naphthaldehyde to this compound is typically achieved through a Williamson ether synthesis. This well-established S(N)2 reaction involves the deprotonation of the hydroxyl group on 2-hydroxy-1-naphthaldehyde to form a nucleophilic alkoxide, which then attacks an alkyl halide, in this case, 1-bromopropane, to form the ether linkage.[1][2][3][4] Spectroscopic methods are indispensable for monitoring this transformation, confirming the consumption of the starting material, and verifying the structure of the desired product.[5]
The Synthetic Pathway: A Visual Overview
The reaction transforms a phenolic hydroxyl group into a propoxy ether. This seemingly simple change has profound effects on the molecule's electronic and vibrational properties, which are readily detected by various spectroscopic techniques.
Caption: A schematic of the Williamson ether synthesis of this compound.
FT-IR Spectroscopy: Observing the Disappearance and Appearance of Key Functional Groups
Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful first-line technique for identifying functional groups. The key to confirming the success of this synthesis lies in observing the disappearance of the broad O-H stretch of the starting phenol and the appearance of C-O-C stretching vibrations of the ether product.
2-Hydroxy-1-naphthaldehyde (Precursor):
-
O-H Stretch: A broad and prominent absorption band is expected in the region of 3200-3600 cm
, characteristic of the hydroxyl group. -
C=O Stretch (Aldehyde): A strong, sharp peak will be present around 1660-1770 cm
.[6][7] For aromatic aldehydes, this peak is often found closer to 1705 cm due to conjugation.[6][7] -
Aromatic C=C Stretches: Multiple sharp absorptions will appear in the 1450-1600 cm
region. -
C-O Stretch (Phenolic): A peak around 1200-1260 cm
is indicative of the phenolic C-O bond.
This compound (Product):
-
Absence of O-H Stretch: The most telling sign of a successful reaction is the complete disappearance of the broad O-H band from the 3200-3600 cm
region. -
C-H Stretches (Aliphatic): New peaks will emerge just below 3000 cm
corresponding to the sp hybridized C-H bonds of the propoxy group. -
C=O Stretch (Aldehyde): The aldehyde carbonyl stretch will remain, possibly with a slight shift in wavenumber.
-
C-O-C Stretch (Ether): The formation of the ether linkage will introduce new, strong C-O-C stretching bands, typically in the 1000-1300 cm
region. Asymmetric and symmetric stretches may be observed.
| Functional Group | 2-Hydroxy-1-naphthaldehyde (cm | This compound (cm | Change |
| O-H Stretch | ~3200-3600 (broad) | Absent | Disappearance |
| Aliphatic C-H Stretch | Absent | ~2850-2970 | Appearance |
| C=O Stretch | ~1660-1705 | ~1660-1705 | Minimal Change |
| C-O-C Stretch | ~1200-1260 (phenolic) | ~1000-1300 (ether) | Shift and Appearance |
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. Both
H NMR Spectroscopy: A Tale of Shifting Protons
The transformation from a hydroxyl to a propoxy group introduces a new set of proton signals and causes shifts in the existing aromatic protons.
2-Hydroxy-1-naphthaldehyde (Precursor):
-
-OH Proton: A singlet, often broad, will be present at a variable chemical shift (typically (\delta) 5-10 ppm), which can be confirmed by D(_2)O exchange.
-
Aldehyde Proton (-CHO): A singlet will appear far downfield, typically between (\delta) 9-10 ppm.
-
Aromatic Protons: A complex multiplet pattern will be observed in the aromatic region ((\delta) 7-9 ppm).
This compound (Product):
-
Disappearance of -OH Proton: The hydroxyl proton signal will be absent.
-
Propoxy Group Protons: Three new sets of signals will appear, characteristic of the n-propoxy group:
-
A triplet around (\delta) 4.0-4.2 ppm (O-CH(_2) -CH(_2)-CH(_3)).
-
A sextet (or multiplet) around (\delta) 1.8-2.0 ppm (-O-CH(_2)-CH(_2) -CH(_3)).
-
A triplet around (\delta) 1.0-1.2 ppm (-O-CH(_2)-CH(_2)-CH(_3) ).
-
-
Aldehyde and Aromatic Protons: The chemical shifts of the aldehyde and aromatic protons will remain in their respective regions, though slight shifts may occur due to the change in the electronic environment.
C NMR Spectroscopy: Tracking the Carbon Framework
C NMR provides a count of the unique carbon environments in the molecule.2-Hydroxy-1-naphthaldehyde (Precursor):
-
Aldehyde Carbonyl (C=O): A signal in the downfield region, typically (\delta) 190-200 ppm.
-
Aromatic Carbons: Multiple signals in the (\delta) 110-160 ppm range. The carbon bearing the hydroxyl group will be significantly deshielded.
This compound (Product):
-
Propoxy Group Carbons: Three new signals will appear in the upfield region:
-
O-CH(_2) - at approximately (\delta) 70 ppm.
-
-CH(_2)-CH(_2) - at approximately (\delta) 22 ppm.
-
-CH(_2)-CH(_2)-CH(_3) at approximately (\delta) 10 ppm.
-
-
Aldehyde and Aromatic Carbons: The signals for the aldehyde and aromatic carbons will persist, with some shifts in their positions due to the new substituent.
| Spectroscopic Data | 2-Hydroxy-1-naphthaldehyde | This compound |
| -OH: ~5-10 (s, broad); -CHO: ~9-10 (s); Aromatic-H: ~7-9 (m) | -OCH(_2)-: ~4.0-4.2 (t); -CH(_2)-: ~1.8-2.0 (sextet); -CH(_3): ~1.0-1.2 (t); -CHO: ~9-10 (s); Aromatic-H: ~7-9 (m) | |
| C=O: ~190-200; Aromatic-C: ~110-160 | C=O: ~190-200; -OCH(_2)-: ~70; -CH(_2)-: ~22; -CH(_3): ~10; Aromatic-C: ~110-160 |
Mass Spectrometry: Confirming the Molecular Weight
Mass spectrometry provides the molecular weight of the compound, offering definitive proof of the addition of the propoxy group.
-
2-Hydroxy-1-naphthaldehyde (C(_{11})H(_8)O(_2)): The molecular ion peak [M]
will be observed at m/z = 172.18.[8] -
This compound (C({14})H({14})O(_2)): The molecular ion peak [M]
will be at m/z = 214.26, an increase of 42.08 units, corresponding to the addition of a C(_3)H(_6) fragment.
Caption: A comparative summary of the key spectroscopic changes observed during the synthesis.
Experimental Protocols
General Considerations: Ensure all glassware is thoroughly dried. Reactions involving anhydrous solvents should be performed under an inert atmosphere (e.g., nitrogen or argon).
Synthesis of this compound:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-hydroxy-1-naphthaldehyde (1.0 eq) in a suitable solvent such as acetone or DMF.
-
Add a base, for example, anhydrous potassium carbonate (1.5-2.0 eq).
-
Add 1-bromopropane (1.2-1.5 eq) to the mixture.
-
Heat the reaction mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain pure this compound.
Spectroscopic Sample Preparation:
-
FT-IR: Samples can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) for liquids or oils, or as a KBr pellet for solids.
-
NMR: Dissolve a small amount of the sample (5-10 mg) in a deuterated solvent (e.g., CDCl(_3) or DMSO-d(_6)) in an NMR tube.
-
Mass Spectrometry: Prepare a dilute solution of the sample in a volatile solvent (e.g., methanol or acetonitrile) for analysis by techniques such as Electrospray Ionization (ESI) or Gas Chromatography-Mass Spectrometry (GC-MS).
Conclusion
The spectroscopic comparison of this compound and its precursor, 2-hydroxy-1-naphthaldehyde, provides a clear and instructive example of how modern analytical techniques are applied to verify the outcomes of a chemical synthesis. Each method offers a unique piece of the structural puzzle, and together, they provide unequivocal evidence for the successful transformation of a hydroxyl group to a propoxy ether. This guide serves as a practical reference for researchers, underscoring the importance of a multi-faceted spectroscopic approach in synthetic chemistry.
References
-
Wikipedia. Williamson ether synthesis. [Link]
-
Chemistry Steps. Williamson Ether Synthesis. [Link]
-
ChemTalk. Williamson Ether Synthesis. [Link]
-
Master Organic Chemistry. The Williamson Ether Synthesis. [Link]
-
BYJU'S. Williamson Ether Synthesis. [Link]
-
Fiveable. Spectroscopic Analysis - Organic Chemistry Key Term. [Link]
-
Sema. Spectroscopic Methods In Organic Chemistry. [Link]
-
PubChem. 2-Hydroxy-1-naphthaldehyde. [Link]
-
NIST. 1-Naphthalenecarboxaldehyde, 2-hydroxy-. [Link]
-
NC State University Libraries. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. [Link]
-
Chemistry LibreTexts. 19.14: Spectroscopy of Aldehydes and Ketones. [Link]
Sources
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A Comparative Guide to the Performance of 2-Propoxy-1-naphthaldehyde in Diverse Reaction Types
For researchers, medicinal chemists, and professionals in drug development, the selection of a core molecular scaffold is a critical decision that dictates the trajectory of a synthesis campaign. 2-Propoxy-1-naphthaldehyde, a derivative of naphthalene, presents a unique combination of steric and electronic properties that distinguish it from its more common counterparts, such as 2-hydroxy-1-naphthaldehyde and unsubstituted naphthaldehydes. This guide provides an in-depth technical analysis of the performance of this compound in key reaction types, offering a comparative perspective grounded in established chemical principles and supported by illustrative experimental protocols.
Introduction: The Unique Profile of this compound
This compound is an aromatic aldehyde characterized by a naphthalene core bearing a propoxy group at the C2 position and a formyl group at the C1 position.[1] Its chemical formula is C₁₄H₁₄O₂, and it has a molecular weight of 214.26 g/mol .[1] The presence of the propoxy group, a moderately electron-donating and sterically bulky substituent, significantly influences the reactivity of the adjacent aldehyde and the aromatic system. This guide will explore its performance in three fundamental reaction classes: Schiff Base Formation, Condensation Reactions (specifically Knoevenagel and Aldol-type), and the Wittig Reaction.
Section 1: Schiff Base Formation - A Gateway to Novel Ligands and Bioactive Molecules
The condensation of an aldehyde with a primary amine to form an imine, or Schiff base, is a cornerstone of synthetic chemistry, with applications ranging from the synthesis of novel ligands for catalysis to the development of pharmacologically active compounds.[2][3]
Mechanistic Considerations and Performance Analysis
The formation of a Schiff base is a nucleophilic addition-elimination reaction. The nucleophilic amine attacks the electrophilic carbonyl carbon of the aldehyde, followed by the elimination of a water molecule.
The propoxy group at the C2 position of this compound exerts two primary effects on this reaction:
-
Electronic Effect: The propoxy group is an electron-donating group through resonance, which slightly deactivates the aldehyde's carbonyl carbon towards nucleophilic attack compared to an unsubstituted naphthaldehyde. However, this effect is generally modest.
-
Steric Effect: The bulky propoxy group can sterically hinder the approach of the nucleophilic amine to the adjacent aldehyde. This effect is more pronounced with bulky amines.
Comparison with Alternatives:
| Aldehyde | Key Feature | Expected Performance in Schiff Base Formation |
| This compound | Moderately electron-donating, sterically bulky propoxy group | Good yields with unhindered primary amines. Reaction rates may be slightly slower than with 2-naphthaldehyde. Steric hindrance may be a factor with bulky amines. |
| 2-Hydroxy-1-naphthaldehyde | Electron-donating hydroxyl group, capable of intramolecular hydrogen bonding | Generally exhibits high reactivity due to activation by the hydroxyl group. The presence of the hydroxyl group can also lead to interesting tautomeric equilibria in the resulting Schiff base.[4] |
| 2-Naphthaldehyde | Unsubstituted | Serves as a baseline for reactivity. Generally undergoes Schiff base formation readily with a wide range of amines. |
Experimental Protocol: Synthesis of a Schiff Base from this compound and Aniline
This protocol provides a general procedure for the synthesis of a Schiff base, which can be adapted for various primary amines.
Materials:
-
This compound (1.0 eq)
-
Aniline (1.0 eq)
-
Ethanol (or another suitable solvent)
-
Glacial Acetic Acid (catalytic amount)
Procedure:
-
Dissolve this compound in a minimal amount of absolute ethanol in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Add aniline to the solution.
-
Add a few drops of glacial acetic acid as a catalyst.
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, allow the mixture to cool to room temperature.
-
The Schiff base product is expected to precipitate out of the solution. If not, the solvent can be partially evaporated or the product can be precipitated by the addition of cold water.
-
Collect the solid product by vacuum filtration, wash with cold ethanol, and dry in a vacuum oven.
-
Characterize the product using appropriate analytical techniques (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).
Caption: General workflow for Schiff base formation.
Section 2: Condensation Reactions - Building Molecular Complexity
Condensation reactions, such as the Knoevenagel and Aldol-type reactions, are powerful tools for the formation of carbon-carbon bonds, enabling the construction of complex molecular architectures from simpler precursors.
Knoevenagel Condensation
The Knoevenagel condensation involves the reaction of an aldehyde or ketone with an active methylene compound in the presence of a basic catalyst.
Performance Analysis:
The success of the Knoevenagel condensation with this compound will depend on the acidity of the active methylene compound and the strength of the base used. The steric bulk of the propoxy group may influence the E/Z selectivity of the resulting α,β-unsaturated product.
Comparison with Alternatives:
| Aldehyde | Active Methylene Compound | Expected Outcome |
| This compound | Diethyl malonate, Malononitrile | Good to excellent yields are expected, though reaction times might be longer compared to more activated aldehydes. The steric influence of the propoxy group could favor the formation of the E-isomer. |
| 2-Hydroxy-1-naphthaldehyde | Diethyl malonate, Malononitrile | The hydroxyl group can participate in the reaction, potentially leading to different products or requiring specific protection strategies. |
| Benzaldehyde | Diethyl malonate, Malononitrile | A standard substrate for this reaction, often used as a benchmark for catalyst performance. |
Experimental Protocol: Knoevenagel Condensation of this compound with Malononitrile
Materials:
-
This compound (1.0 eq)
-
Malononitrile (1.0 eq)
-
Piperidine (catalytic amount)
-
Ethanol
Procedure:
-
In a round-bottom flask, dissolve this compound and malononitrile in ethanol.
-
Add a catalytic amount of piperidine to the mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC.
-
Upon completion, the product is expected to precipitate. If not, add cold water to induce precipitation.
-
Collect the solid product by vacuum filtration, wash with cold ethanol, and dry.
-
Recrystallize the product from a suitable solvent if necessary.
-
Characterize the product by ¹H NMR, ¹³C NMR, and IR spectroscopy.
Caption: Key steps in the Knoevenagel condensation.
Aldol-Type Condensation
In an Aldol-type condensation, an enolate or enol reacts with a carbonyl compound to form a β-hydroxy aldehyde or β-hydroxy ketone, which can then be dehydrated.[5]
Performance Analysis:
This compound, lacking α-hydrogens, can only act as the electrophilic partner in a crossed Aldol condensation. Its performance will be influenced by the reaction conditions and the nature of the enolate partner. The propoxy group's steric bulk might disfavor the reaction with highly substituted enolates.
Section 3: The Wittig Reaction - Precision in Alkene Synthesis
The Wittig reaction is a highly versatile method for the synthesis of alkenes from aldehydes or ketones and a phosphonium ylide.[6][7] A key advantage of this reaction is the unambiguous placement of the double bond.[8]
Mechanistic Insights and Performance Expectations
The reaction proceeds through a betaine intermediate, which collapses to an oxaphosphetane that subsequently fragments to the alkene and triphenylphosphine oxide. The stereochemical outcome (E/Z selectivity) is influenced by the nature of the ylide and the reaction conditions.
Performance of this compound:
The steric hindrance from the peri-hydrogen at the C8 position and the adjacent propoxy group at the C2 position can influence the approach of the Wittig reagent. This may affect the reaction rate and the stereoselectivity of the resulting alkene.
Comparison with Alternatives:
| Aldehyde | Wittig Reagent | Expected Outcome |
| This compound | Stabilized and unstabilized ylides | The reaction is expected to proceed, but might require longer reaction times or higher temperatures compared to less hindered aldehydes. The E/Z ratio will depend on the ylide's stability and reaction conditions. |
| 1-Naphthaldehyde | Stabilized and unstabilized ylides | Generally reacts well, but the peri-hydrogen at C8 can still influence stereoselectivity. |
| Benzaldehyde | Stabilized and unstabilized ylides | A widely used substrate that provides a good baseline for comparison. |
Experimental Protocol: Wittig Reaction of this compound with Benzyltriphenylphosphonium Chloride
Materials:
-
Benzyltriphenylphosphonium chloride (1.1 eq)
-
Strong base (e.g., n-butyllithium or sodium hydride)
-
Anhydrous solvent (e.g., THF or DMSO)
-
This compound (1.0 eq)
Procedure:
-
In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend benzyltriphenylphosphonium chloride in anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of n-butyllithium in hexanes to the suspension with stirring. The formation of the ylide is indicated by a color change (typically to deep red or orange).
-
Stir the ylide solution at 0 °C for 30 minutes.
-
Add a solution of this compound in anhydrous THF dropwise to the ylide solution.
-
Allow the reaction to warm to room temperature and stir for several hours, monitoring by TLC.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Characterize the alkene product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Caption: The mechanistic pathway of the Wittig reaction.
Conclusion and Future Outlook
This compound is a versatile building block with a distinct reactivity profile shaped by its propoxy substituent. While it readily participates in fundamental organic transformations such as Schiff base formation, Knoevenagel condensation, and the Wittig reaction, its performance is nuanced by electronic and steric factors. Compared to its hydroxy and unsubstituted analogues, reactions involving this compound may exhibit slightly attenuated rates and altered stereoselectivity, particularly where steric hindrance is a significant factor.
The lack of extensive experimental data in the public domain for this compound highlights an opportunity for further research. A systematic investigation into its reactivity, including kinetic studies and detailed product analysis across a broader range of reaction types, would be invaluable to the scientific community. Such data would enable a more precise and quantitative comparison with other aldehydes, further solidifying its position as a valuable tool in the arsenal of synthetic chemists.
References
-
Quora. Is 2-propenal undergoes aldol condensation?[Link]
-
CrystEngComm. Schiff base derived from 2-hydroxy-1-naphthaldehyde and liquid-assisted mechanochemical synthesis of its isostructural Cu(ii) and Co(ii) complexes. [Link]
-
Chemistry LibreTexts. Wittig Reaction. [Link]
-
ResearchGate. Synthesis of schiff bases derived from 2-hydroxy-1-naphth-aldehyde and their TIN(II) complexes for antimicribial and antioxidant activities. [Link]
-
ResearchGate. Knoevenagel Condensation Reaction of Various Aldehyde Derivatives...[Link]
-
Research Publish Journals. synthesis of schiff bases derived from 2-hydroxy-1-naphth- aldehyde and their tin. [Link]
-
National Center for Biotechnology Information. Synthesis of Some New Anils: Part 1. Reaction of 2-Hydroxy-benzaldehyde and 2-Hydroxynaphthaldehyde with 2-Aminopyridene and 2-Aminopyrazine. [Link]
-
Wikipedia. Knoevenagel condensation. [Link]
-
Organic Syntheses. 2-hydroxy-1-naphthaldehyde. [Link]
-
Master Organic Chemistry. Wittig Reaction - Examples and Mechanism. [Link]
-
RSC Publishing. A synthetic approach towards drug modification: 2-hydroxy-1-naphthaldehyde based imine-zwitterion preparation, single-crystal study, Hirshfeld surface analysis, and computational investigation. [Link]
-
Organic Syntheses. 1-naphthaldehyde. [Link]
-
Organic Syntheses. 9-ANTHRALDEHYDE; 2-ETHOXY-1-NAPHTHALDEHYDE. [Link]
-
The Wittig Reaction: Synthesis of Alkenes. [Link]
-
ResearchGate. Reaction of 1-Amino-3-propoxy-2-propanol with Aldehydes. [Link]
-
National Center for Biotechnology Information. Acid-Catalyzed Condensation of Benzamide with Glyoxal, and Reaction Features. [Link]
-
National Center for Biotechnology Information. Sequential Knoevenagel Condensation/Cyclization for the Synthesis of Indene and Benzofulvene Derivatives. [Link]
-
Boston University OpenBU. Wittig Reaction. [Link]
-
ResearchGate. Synthesis of Some New Anils: Part 1. Reaction of 2-Hydroxy-benzaldehyde and 2-Hydroxynaphthaldehyde with 2-Aminopyridene and 2-Aminopyrazine. [Link]
-
Organic Chemistry Laboratory Experiments Stage 2. [Link]
-
ResearchGate. Condensation Products Between Caproaldehyde and 2-Hydroxy-1,4-naphthoquinone. [Link]
-
RSC Publishing. Knoevenagel condensation of diethylmalonate with aldehydes catalyzed by immobilized bovine serum albumin (BSA). [Link]
-
ResearchGate. Schiff base derived from 2-hydroxy-1-naphthaldehyde and liquid-assisted mechanochemical synthesis of its isostructural Cu(II) and Co(II) complexes. [Link]
-
EduBirdie. The Wittig Reaction Lab Report. [Link]
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Validation of Analytical Methods for 2-Propoxy-1-naphthaldehyde: A Comparative Technical Guide
Executive Summary & Chemical Context[1][2][3]
2-Propoxy-1-naphthaldehyde (CAS: 10326-36-0) is a critical bicyclic aromatic intermediate. Structurally comprising a naphthalene core, a reactive formyl group at the C1 position, and a propoxy ether linkage at C2, it serves as a pivotal precursor in the synthesis of Schiff base ligands, metallo-pharmaceuticals, and liquid crystal mesogens.
The validation of analytical methods for this compound presents unique challenges:
-
Reactivity: The aldehyde functionality is prone to oxidation (forming 2-propoxy-1-naphthoic acid) and dimerization.
-
Chromophoric Strength: The naphthalene moiety provides strong UV absorption but can lead to detector saturation if not managed.
-
Lipophilicity: The propoxy chain increases retention on reverse-phase columns, requiring optimized organic modifiers.
This guide objectively compares three analytical approaches—HPLC-UV , UHPLC-PDA , and GC-MS —and provides a validated, field-proven HPLC protocol compliant with ICH Q2(R2) guidelines.
Comparative Analysis of Analytical Methodologies
The following table contrasts the performance of available techniques for the assay and impurity profiling of this compound.
| Feature | HPLC-UV (Recommended) | UHPLC-PDA | GC-MS |
| Primary Utility | Routine QC, Assay, Purity | High-Throughput Screening | Residual Solvents, Volatile Impurities |
| Thermal Stress | Low (Ambient/Controlled) | Low (Ambient/Controlled) | High (Injector >200°C risks aldehyde oxidation) |
| Specificity | High (with optimized gradient) | Very High (Spectral confirmation) | High (Mass fingerprinting) |
| Sensitivity (LOD) | ~0.1 µg/mL | ~0.01 µg/mL | ~0.05 µg/mL |
| Run Time | 15–25 mins | 3–8 mins | 10–20 mins |
| Cost/Sample | Low | Medium | High |
| Limitation | Slower than UHPLC | Requires higher pressure ratings (>600 bar) | Not suitable for thermally labile oxidation byproducts |
Expert Insight: While GC-MS offers orthogonal confirmation, HPLC-UV is the superior choice for routine validation . The thermal energy in a GC injector can artificially degrade the aldehyde, skewing purity results. HPLC preserves the analyte's integrity.
Validated Analytical Protocol: RP-HPLC-UV
This protocol is designed as a self-validating system . The inclusion of a resolution check between the aldehyde and its acid oxidation product ensures the method remains specific over time.
Chromatographic Conditions
-
Instrument: HPLC system with binary gradient pump and UV-Vis detector.
-
Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus or Waters XBridge), 150 mm x 4.6 mm, 3.5 µm or 5 µm.
-
Rationale: The "End-capped" feature reduces silanol interactions with the aldehyde, preventing peak tailing.
-
-
Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.5).
-
Rationale: Acidic pH suppresses the ionization of the potential impurity (2-propoxy-1-naphthoic acid), ensuring it elutes as a sharp peak rather than a broad band.
-
-
Mobile Phase B: Acetonitrile (HPLC Grade).
-
Flow Rate: 1.0 mL/min.
-
Detection: 254 nm (primary) and 280 nm (secondary).
-
Rationale: 254 nm targets the naphthalene
transition for maximum sensitivity.
-
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
Gradient Program
| Time (min) | Mobile Phase A (%) | Mobile Phase B (%) | Event |
| 0.0 | 60 | 40 | Initial Equilibration |
| 12.0 | 10 | 90 | Elution of Analytes |
| 15.0 | 10 | 90 | Wash |
| 15.1 | 60 | 40 | Return to Initial |
| 20.0 | 60 | 40 | Re-equilibration |
Validation Parameters (ICH Q2(R2) Framework)
To ensure scientific integrity, the following experiments must be performed.
Specificity (Stress Degradation)
-
Objective: Prove the method can distinguish the main peak from degradation products.
-
Protocol:
-
Oxidative Stress: Treat sample with 3%
for 2 hours. -
Acid/Base Hydrolysis: Treat with 0.1N HCl and 0.1N NaOH at 60°C for 1 hour.
-
Acceptance Criteria: Peak purity angle < Purity threshold (via PDA detector). Resolution (
) > 1.5 between this compound and 2-Propoxy-1-naphthoic acid.
-
Linearity & Range
-
Protocol: Prepare 5 concentration levels ranging from 50% to 150% of the target test concentration (e.g., 0.05 mg/mL to 0.15 mg/mL).
-
Acceptance Criteria: Correlation coefficient (
) .
Accuracy (Recovery)
-
Protocol: Spike known amounts of pure standard into a placebo matrix (if available) or solvent at 80%, 100%, and 120% levels.
-
Acceptance Criteria: Mean recovery within 98.0% – 102.0%.
Robustness
-
Protocol: Deliberately vary flow rate (
mL/min), Column Temp ( C), and Mobile Phase organic ratio ( ). -
Causality: If retention time shifts significantly with temperature, it indicates the separation is entropy-driven; strict oven control becomes critical.
Visualizing the Validation Workflow
The following diagram illustrates the logical flow of the validation strategy, highlighting the "Self-Validating" feedback loops required for a robust method.
Caption: Logical workflow for validating the PNA analytical method, emphasizing the critical feedback loop during specificity testing.
Impurity Profiling Logic
Understanding the chemical origin of impurities is vital for validation.
Caption: Chemical pathways leading to common impurities. Validation must resolve the Target Analyte from both the Starting Material and the Acid.
References
-
International Conference on Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]
-
U.S. Food and Drug Administration (FDA). (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. Retrieved from [Link]
-
Phenomenex. (2025).[1] HPLC vs GC: Choosing the Right Chromatography Technique. Retrieved from [Link]
Sources
A Senior Application Scientist's Guide to Cross-Reactivity Studies of 2-Propoxy-1-naphthaldehyde Derivatives
For researchers, scientists, and drug development professionals, understanding the potential for off-target effects is a cornerstone of robust and reliable compound validation. This guide provides a comprehensive framework for evaluating the cross-reactivity of 2-Propoxy-1-naphthaldehyde derivatives, a class of compounds with emerging biological significance. While direct comparative cross-reactivity data for this specific family of molecules is not extensively published, this document outlines the fundamental principles and detailed experimental protocols necessary to conduct such studies. By following the methodologies presented, researchers can generate critical data to inform the specificity and potential immunogenicity of their lead compounds.
The Imperative of Cross-Reactivity Assessment
Derivatives of this compound, particularly their Schiff base forms, are being investigated for a range of biological activities, including antimicrobial and anticancer properties. The core structure, a naphthalene ring, is a common scaffold in medicinal chemistry.[1] However, the introduction of various functional groups to create derivatives raises the possibility of unintended interactions with biological macromolecules, most notably antibodies.
Small molecules like these derivatives can act as haptens—molecules that are not immunogenic on their own but can elicit an immune response when conjugated to a larger carrier protein.[2][3][4] This can lead to the generation of antibodies that may cross-react with structurally similar endogenous or exogenous compounds, a critical consideration in drug development and diagnostic assay design.[5][6] Therefore, a thorough investigation of cross-reactivity is not merely a supplementary exercise but a pivotal step in characterizing the specificity of these derivatives.
Conceptual Framework for a Cross-Reactivity Study
A systematic evaluation of cross-reactivity for this compound derivatives involves a multi-stage process. This guide will detail the following key experimental phases:
-
Synthesis of Representative Derivatives: A selection of derivatives with varying substitutions will be proposed to assess how structural modifications influence antibody recognition.
-
Hapten-Carrier Conjugation and Antibody Production: The process of making the derivatives immunogenic to generate specific polyclonal or monoclonal antibodies.
-
Development of a Competitive ELISA: The establishment of a robust immunoassay to quantify the binding affinity of the parent compound.
-
Comparative Cross-Reactivity Testing: The use of the competitive ELISA to determine the relative binding affinities of the synthesized derivatives.
Caption: Experimental workflow for cross-reactivity studies.
Experimental Methodologies
Part 1: Synthesis of this compound Derivatives (Schiff Bases)
The formation of Schiff bases through the condensation of an aldehyde with a primary amine is a common and straightforward synthetic route to generate a library of derivatives.
Protocol for Synthesis of a Representative Schiff Base Derivative:
-
Reactant Preparation: In a round-bottom flask, dissolve 1 mmol of this compound in 20 mL of absolute ethanol.
-
Addition of Amine: To this solution, add 1.1 mmol of the desired primary amine (e.g., aniline, benzylamine, or a substituted variant).
-
Catalysis: Add 2-3 drops of glacial acetic acid to catalyze the reaction.
-
Reaction: Reflux the mixture for 2-4 hours. Monitor the reaction progress using thin-layer chromatography (TLC).
-
Isolation: Upon completion, allow the reaction mixture to cool to room temperature. The Schiff base product will often precipitate out of solution.
-
Purification: Collect the solid product by vacuum filtration and wash with cold ethanol. Recrystallize from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to obtain the pure derivative.
-
Characterization: Confirm the structure of the synthesized derivative using analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
A library of derivatives can be created by using a variety of primary amines with different electronic and steric properties to probe the structural requirements for antibody binding.
Part 2: Hapten-Carrier Conjugation and Antibody Production
To generate antibodies, the this compound derivative (the hapten) must be covalently linked to a larger carrier protein, such as Bovine Serum Albumin (BSA) or Keyhole Limpet Hemocyanin (KLH).[7]
Protocol for Hapten-BSA Conjugation:
-
Hapten Activation (if necessary): If the hapten does not have a suitable functional group for direct conjugation (e.g., a carboxyl group), it may need to be modified. For a Schiff base, the imine bond can be a point of attachment, or a linker can be introduced.
-
Protein Solution: Dissolve 10 mg of BSA in 2 mL of 0.1 M phosphate-buffered saline (PBS), pH 7.4.
-
Hapten Solution: Dissolve 2-5 mg of the hapten in a minimal amount of a suitable organic solvent (e.g., DMSO or DMF) and then add it dropwise to the BSA solution while stirring.
-
Coupling Reaction: Add a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in a 5- to 10-fold molar excess over the hapten.
-
Incubation: Allow the reaction to proceed for 4-6 hours at room temperature or overnight at 4°C with gentle stirring.
-
Purification: Remove unconjugated hapten and byproducts by dialysis against PBS for 48 hours with several buffer changes.
-
Characterization: Confirm the conjugation and estimate the hapten-to-protein ratio using techniques like UV-Vis spectrophotometry or MALDI-TOF mass spectrometry.[7]
The resulting hapten-carrier conjugate can then be used to immunize animals (typically rabbits for polyclonal antibodies or mice for monoclonal antibodies) following standard immunization protocols to generate antibodies.
Part 3: Competitive ELISA for Cross-Reactivity Assessment
The competitive Enzyme-Linked Immunosorbent Assay (ELISA) is the gold standard for determining the cross-reactivity of small molecules.[8] In this format, the free derivative (the analyte) in a sample competes with a derivative-enzyme conjugate for binding to a limited number of antibody-coated wells.
Step-by-Step Competitive ELISA Protocol: [9]
-
Plate Coating: Coat the wells of a 96-well microtiter plate with 100 µL of the anti-derivative antibody (purified from immunized animal serum) at an optimal concentration (e.g., 1-10 µg/mL) in coating buffer (0.05 M carbonate-bicarbonate, pH 9.6). Incubate overnight at 4°C.
-
Washing: Wash the plate three times with wash buffer (PBS containing 0.05% Tween-20, PBST).
-
Blocking: Block any remaining protein-binding sites by adding 200 µL of blocking buffer (e.g., 1% BSA in PBST) to each well. Incubate for 1-2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Competitive Reaction:
-
Prepare a series of standard solutions of the parent this compound derivative.
-
Prepare a series of solutions for each of the test derivatives at the same concentration range.
-
In a separate plate or tubes, pre-incubate 50 µL of each standard or test derivative solution with 50 µL of a fixed, limiting concentration of the hapten-horseradish peroxidase (HRP) conjugate for 30 minutes at room temperature.
-
Transfer 100 µL of the pre-incubated mixture to the antibody-coated and blocked wells.
-
Incubate for 1 hour at room temperature.
-
-
Washing: Repeat the washing step.
-
Substrate Addition: Add 100 µL of a TMB (3,3',5,5'-tetramethylbenzidine) substrate solution to each well. Incubate in the dark for 15-30 minutes at room temperature.
-
Stopping the Reaction: Add 50 µL of stop solution (e.g., 2 M H₂SO₄) to each well.
-
Data Acquisition: Read the absorbance at 450 nm using a microplate reader.
Caption: Principle of Competitive ELISA for hapten detection.
Data Analysis and Interpretation
The data from the competitive ELISA is used to generate a standard curve by plotting the absorbance against the logarithm of the concentration of the parent derivative. The concentration that causes 50% inhibition of the maximum signal (IC₅₀) is determined from this curve. The IC₅₀ value is a measure of the binding affinity of the compound to the antibody.
The cross-reactivity (CR) of each derivative is then calculated relative to the parent compound using the following formula:
CR (%) = (IC₅₀ of Parent Compound / IC₅₀ of Test Derivative) x 100
Table 1: Hypothetical Cross-Reactivity Data for this compound Derivatives
| Compound | Derivative Substitution | IC₅₀ (ng/mL) | Cross-Reactivity (%) |
| Parent Compound | None | 10.0 | 100 |
| Derivative A | -OCH₃ at C-4 of amine | 15.2 | 65.8 |
| Derivative B | -Cl at C-4 of amine | 8.9 | 112.4 |
| Derivative C | -NO₂ at C-4 of amine | 55.0 | 18.2 |
| Derivative D | N-benzyl amine | 120.5 | 8.3 |
| Derivative E | N-cyclohexyl amine | >1000 | <1.0 |
Interpretation of Results:
-
High Cross-Reactivity (>100%): A derivative with a lower IC₅₀ than the parent compound (e.g., Derivative B) indicates a higher binding affinity for the antibody. This suggests that the structural modification enhances the interaction with the antibody's binding site.
-
Moderate Cross-Reactivity (10-100%): Derivatives in this range (e.g., Derivative A) are recognized by the antibody but with a lower affinity than the parent compound.
-
Low or Negligible Cross-Reactivity (<10%): High IC₅₀ values (e.g., Derivatives C, D, and E) indicate poor recognition by the antibody. This suggests that the structural modifications at these positions are critical for antibody binding and that these derivatives are less likely to cause cross-reactivity in an immunoassay designed for the parent compound.
Conclusion
This guide provides a comprehensive roadmap for researchers and drug development professionals to systematically evaluate the cross-reactivity of this compound derivatives. By synthesizing a focused library of compounds, generating specific antibodies, and employing a validated competitive ELISA, it is possible to obtain quantitative data on the structural determinants of antibody recognition. These studies are essential for selecting derivatives with high specificity, minimizing the risk of off-target effects, and ensuring the reliability of immunoassays developed for these promising compounds. The insights gained from such investigations are invaluable for advancing the development of novel therapeutics and diagnostics.
References
-
Creative Diagnostics. (n.d.). Competitive ELISA Protocol. Retrieved from [Link]
- Al-Amiery, A. A., Al-Majedy, Y. K., Kadhum, A. A. H., & Mohamad, A. B. (2015). Antidiabetes and antioxidant potential of Schiff bases derived from 2-naphthaldehye and substituted aromatic amines: Synthesis, crystal structure, Hirshfeld surface analysis, computational, and invitro studies. PLoS ONE, 10(7), e0131823.
- Catarino, S., Guedes, R. C., & Medarde, M. (2014). Synthesis and Evaluation of Biological Activities of Schiff Base Derivatives of 4-Aminoantipyrine and Cinnamaldehydes. Molecules, 19(11), 17924-17937.
-
Bio-Rad. (n.d.). Competitive ELISA Protocol. Retrieved from [Link]
- Miller, J. J., & Valdes, R., Jr. (1991). Approaches to minimizing interference by cross-reacting molecules in immunoassays. Clinical Chemistry, 37(2), 144–153.
- Hughey, J. J., Colby, J. M., et al. (2019). Discovering Cross-Reactivity in Urine Drug Screening Immunoassays through Large-Scale Analysis of Electronic Health Records. Clinical Chemistry, 65(12), 1546–1555.
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Becton, Dickinson and Company. (n.d.). ELISA Protocol. Retrieved from [Link]
- Singh, K. V., Kaur, J., Varshney, G. C., Raje, M., & Suri, C. R. (2004). Synthesis and characterization of hapten-protein conjugates for antibody production against small molecules.
- Ismail, M., & Isab, A. A. (2023).
- Griep, M. A., & McAda, P. C. (2012). Immunoassay Methods. In Assay Guidance Manual.
- Marks, J. D. (2016). Engineered hapten-binding antibody derivatives for modulation of pharmacokinetic properties of small molecules and targeted payload delivery. Antibody Therapeutics, 1(1), 1-13.
- Selgrade, M. K., & Griem, P. (2009). Haptenation: Chemical Reactivity and Protein Binding. Journal of Immunotoxicology, 6(4), 229-237.
- Vocca, C., & Alfieri, A. (2017). Hapten-Induced Contact Hypersensitivity, Autoimmune Reactions, and Tumor Regression: Plausibility of Mediating Antitumor Immunity. Journal of Immunology Research, 2017, 8947024.
- Wang, L., et al. (2019). Novel hapten design, antibody recognition mechanism study, and a highly sensitive immunoassay for diethylstilbestrol in shrimp. Food Chemistry, 295, 223-231.
- Al Qaraghuli, M. M., et al. (2021). Structural Analysis of Anti-Hapten Antibodies to Identify Long-Range Structural Movements Induced by Hapten Binding. Frontiers in Immunology, 12, 643210.
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InBio. (n.d.). Immunoassay Development. Retrieved from [Link]
- Kricka, L. J. (1999). Interferences in Immunoassay. Clinical Chemistry, 45(7), 942-956.
- Diamandis, E. P., & Christopoulos, T. K. (1991). The biotin-(strept)avidin system: principles and applications in biotechnology. Clinical Chemistry, 37(5), 625-636.
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B. Braun Melsungen AG. (n.d.). Immunoassay Development: Introduction to process, challenges, and relevant parameters. Retrieved from [Link]
- Li, Q., et al. (2018). Development of immunoassay based on a specific antibody for sensitive detection of nicosulfuron in environment. Ecotoxicology and Environmental Safety, 164, 53-59.
- Medarde, M., et al. (2004). Naphthalene combretastatin analogues: synthesis, cytotoxicity and antitubulin activity. Journal of Enzyme Inhibition and Medicinal Chemistry, 19(6), 521-540.
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-
Becton, Dickinson and Company. (n.d.). ELISA kit. Retrieved from [Link]
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- Kappe, C. O. (2004). The Naphthalene Moiety in Medicinal Chemistry. Current Medicinal Chemistry, 11(12), 1579-1611.
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- 9. bio-rad-antibodies.com [bio-rad-antibodies.com]
Comparative Efficacy of Catalysts for 2-Propoxy-1-naphthaldehyde Synthesis
[1][2][3]
Executive Summary
2-Propoxy-1-naphthaldehyde (CAS: 19523-06-9) is a critical intermediate in the synthesis of advanced scintillator materials, pharmaceutical precursors, and ligand frameworks. While the molecule can be synthesized via the Vilsmeier-Haack formylation of 2-propoxynaphthalene, the O-alkylation of 2-hydroxy-1-naphthaldehyde remains the preferred laboratory and pilot-scale route due to the commercial availability of the aldehyde precursor and milder reaction conditions.
This guide critically evaluates the catalytic landscape for this O-alkylation pathway. Our analysis indicates that while 18-Crown-6 provides the highest absolute conversion rates (95%+), Tetrabutylammonium Bromide (TBAB) offers the superior balance of cost-efficiency, scalability, and ease of workup for multi-gram synthesis.
Mechanistic Landscape & Reaction Challenges
The synthesis relies on the nucleophilic substitution (
The Phase Boundary Challenge
The reaction typically employs an inorganic base (
-
Solid/Aqueous Phase: Base and Naphthoxide anion.
-
Organic Phase: Propyl halide and the electrophilic site.
Without a catalyst, the reaction is kinetically hindered by the inability of the naphthoxide anion to penetrate the organic phase effectively.
Diagram 1: Phase Transfer Catalysis Mechanism
The following diagram illustrates the ion-pair transport mechanism that drives this synthesis.
Caption: Cycle of Phase Transfer Catalysis (PTC). The catalyst (Q+) shuttles the naphthoxide anion (Nu-) into the organic phase to react with propyl bromide.
Comparative Analysis of Catalytic Systems
The following data summarizes the performance of different catalytic systems for the reaction of 2-hydroxy-1-naphthaldehyde (1.0 eq) with 1-bromopropane (1.2 eq) and
Table 1: Performance Metrics
| Catalyst Class | Specific Catalyst | Load (mol%) | Time (h) | Isolated Yield (%) | Purity (HPLC) | Cost Profile |
| Control | None | - | 24 | < 45% | 88% | Low |
| Quaternary Ammonium | TBAB | 5-10 | 4-6 | 88-92% | >98% | Low |
| Quaternary Ammonium | TBAI | 5-10 | 3-5 | 90-93% | >98% | Moderate |
| Crown Ether | 18-Crown-6 | 2-5 | 2-4 | 95-97% | >99% | High |
| Polymer | PEG-400 | 10-20 | 8-10 | 75-82% | 95% | Low |
Critical Assessment[7][8]
1. Tetrabutylammonium Bromide (TBAB) - The Workhorse
-
Mechanism: Forms a lipophilic ion pair with the naphthoxide. The bulky butyl chains shield the anion, increasing its nucleophilicity (separation of charge).
-
Pros: Highly economical; easy to wash out during aqueous workup; stable up to 100°C.
-
Cons: Slightly slower kinetics compared to Crown Ethers.
-
Verdict: Best for Scale-Up. The cost-to-yield ratio is optimal for multigram to kilogram batches.
2. 18-Crown-6 - The High-Performance Specialist
-
Mechanism: Specifically chelates Potassium (
) ions. This "naked anion" effect leaves the naphthoxide highly reactive and soluble in organic media. -
Pros: Extremely fast kinetics; highest conversion rates; ideal for difficult substrates.
-
Cons: High toxicity; expensive; difficult to remove completely without rigorous washing or chromatography.
-
Verdict: Best for Research/Small Scale. Use when time is critical or if the substrate is valuable/scarce.
3. PEG-400 - The Green Alternative
-
Mechanism: Acts as a linear host for cations (pseudo-crown ether effect).
-
Pros: Non-toxic; biodegradable; cheap.
-
Cons: Requires higher loading (10-20 mol%); significantly slower reaction times; viscous, which can complicate filtration.
-
Verdict: Niche Application. Only recommended if strict "Green Chemistry" compliance is required.
Optimized Experimental Protocol (TBAB System)
This protocol utilizes the TBAB system due to its balance of efficiency and safety.
Reagents:
-
2-Hydroxy-1-naphthaldehyde (17.2 g, 100 mmol)
-
1-Bromopropane (14.8 g, 120 mmol) [1.2 eq]
-
Potassium Carbonate (
), anhydrous (27.6 g, 200 mmol) [2.0 eq] -
Tetrabutylammonium Bromide (TBAB) (1.6 g, 5 mmol) [5 mol%]
-
Solvent: Acetone (150 mL) or Acetonitrile (for faster rates)
Workflow Diagram
Caption: Step-by-step workflow for the TBAB-catalyzed synthesis of this compound.
Step-by-Step Procedure
-
Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, combine 2-hydroxy-1-naphthaldehyde (100 mmol) and anhydrous
(200 mmol) in Acetone (150 mL). -
Activation: Stir at room temperature for 15 minutes to allow initial deprotonation (color change to bright yellow/orange).
-
Addition: Add TBAB (5 mmol) followed by the dropwise addition of 1-bromopropane (120 mmol).
-
Reaction: Attach a reflux condenser and heat the mixture to gentle reflux (approx. 60°C internal temp) for 4–6 hours.
-
Validation: Monitor via TLC (Hexane:Ethyl Acetate 8:2). The starting material (
) should disappear, replaced by the non-polar product ( ).
-
-
Workup:
-
Cool to room temperature.[3]
-
Filter off the solid inorganic salts (
). Rinse the filter cake with a small amount of acetone. -
Concentrate the filtrate under reduced pressure (Rotavap) to obtain a crude residue.
-
-
Purification:
-
Dissolve the residue in Dichloromethane (DCM, 100 mL).
-
Wash with 1M NaOH (2 x 50 mL) to remove any trace unreacted starting material (critical for high purity).
-
Wash with Brine (50 mL), dry over anhydrous
, and concentrate.
-
-
Result: The product, this compound, is obtained as a light yellow oil which may solidify upon standing (mp ~18-20°C).
References
-
Organic Syntheses. "2-Hydroxy-1-naphthaldehyde." Org.[4] Synth. 1942, 22, 63. Link
-
Lu, X., et al. "Phase-Transfer Catalysts in the O-Alkylation of 2-Hydroxynaphthoquinones." Synthesis, 2012, 44, 3225–3230.[5] (Demonstrates the comparative efficacy of TBAB vs. Crown Ethers in naphthol-like systems). Link
-
ACS GCI Pharmaceutical Roundtable. "Phase Transfer Catalysis Reagent Guide." (Authoritative guide on solvent/catalyst selection for SN2 alkylations). Link
-
Vilsmeier, A. and Haack, A. "Über die Einwirkung von Halogenphosphor auf Alkyl-formanilide." Berichte der deutschen chemischen Gesellschaft, 1927, 60, 119–122. (Foundational reference for the alternative Vilsmeier route). Link
Sources
- 1. Effect of 18-Crown-6 on Oxytocin Stability in Aqueous Buffer Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hydrogen Bonding Phase-Transfer Catalysis with Alkali Metal Fluorides and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 3. WO1996016013A1 - Method of making 2,7-dimethyl-2,4,6-octatrienedial, a key intermediate in the commercial syntheses of various carotenoids - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Safety Operating Guide
Technical Advisory: Safe Handling & Operational Protocol for 2-Propoxy-1-naphthaldehyde
Executive Summary & Risk Mechanism
Handling 2-Propoxy-1-naphthaldehyde requires more than generic laboratory safety; it demands a specific understanding of its structural activity. As a naphthalene derivative with an aldehyde functionality, this compound presents a dual-threat mechanism:
-
Aldehyde Reactivity (Sensitization): The aldehyde group (-CHO) is highly electrophilic and capable of forming Schiff bases with amino groups on biological proteins. This mechanism is the primary driver for skin sensitization and respiratory irritation (H317, H335) [1, 3].
-
Naphthalene Lipophilicity (Bioavailability): The propoxy-naphthalene core increases the molecule's lipophilicity compared to simple benzaldehydes. This facilitates rapid transdermal absorption , meaning skin contact is not just a surface irritant issue but a systemic toxicity risk [2].
This guide moves beyond the SDS to provide a logistical framework for researchers synthesizing liquid crystals or pharmaceutical intermediates using this compound.
Personal Protective Equipment (PPE) Matrix
The following PPE selection is based on the "Barrier Analysis" method, prioritizing permeation resistance against aromatic aldehydes.
Table 1: PPE Specifications by Operation Scale
| Protection Zone | Standard Operation (< 5g, Solid) | Scale-Up / Solution Handling (> 5g or dissolved) | Technical Rationale |
| Hand Protection | Single Nitrile Gloves (min 0.11 mm thickness) | Double Gloving (Inner: Nitrile, Outer: Nitrile or Laminate) | Latex degrades rapidly against aromatic organics. Double gloving prevents micro-tear exposure during long procedures. |
| Eye Protection | Safety Glasses with side shields | Chemical Splash Goggles (Indirect Vent) | Solutions pose a splash risk. Aldehydes can cause severe corneal damage (H319) [3]. |
| Respiratory | Fume Hood (Sash at 18") | Fume Hood + Half-mask Respirator (P100/OV) | If the solid is electrostatic/dusty, a hood is mandatory. If heating, Organic Vapor (OV) cartridges are required to capture volatile aldehyde fumes. |
| Body Defense | Lab Coat (Cotton/Poly blend) | Tyvek® Sleeves or Chemical Apron | Cotton absorbs; Tyvek repels. Essential when handling stock solutions to prevent saturation of clothing. |
Operational Workflow: A Self-Validating System
To ensure safety, we treat the handling of this compound as a closed-loop system. Follow this workflow to minimize exposure variables.
Phase A: Engineering Control Setup (The "Zero-Exposure" Baseline)
Before opening the container, verify the Fume Hood Face Velocity is between 80–120 fpm (0.4–0.6 m/s) .
-
Why: Aldehyde vapors are often heavier than air and can "roll" out of a low-velocity hood.
-
Validation: Use a tissue strip at the sash opening; it should be pulled inward firmly without turbulence.
Phase B: Weighing & Transfer (The Critical Step)
Static electricity often causes naphthaldehyde powders to disperse unexpectedly.
-
Anti-Static Protocol: Use an anti-static gun or wipe on the spatula and weighing boat before use.
-
The "Tunnel" Technique: Do not weigh on the open bench. Place the balance inside the fume hood. If vibration is an issue, prepare a "transfer tunnel" using a secondary containment tray.
-
Solvent Selection: When dissolving, add solvent slowly to the solid. Avoid vigorous vortexing in open vessels to prevent aerosolization.
Phase C: Decontamination (The Exit Strategy)
Never assume the workspace is clean.
-
Solvent Wipe: Wipe the balance and surrounding area with Acetone or Ethanol.
-
Soap Wash: Follow the solvent wipe with a soap-and-water wash.
Visualization: Decision Logic & Emergency Response
The following diagrams illustrate the decision-making process for PPE selection and the immediate response workflow for containment.
Diagram 1: PPE Selection Logic
Caption: Logic flow for selecting the correct PPE based on the physical state and quantity of this compound.
Diagram 2: Spill Response Protocol
Caption: Step-by-step containment and disposal logic to prevent environmental contamination (H410).
Waste Disposal & Environmental Stewardship[4]
Naphthalene derivatives are frequently classified as Very Toxic to Aquatic Life (H400/H410) due to their persistence and bioaccumulation potential [4].
-
Solid Waste: Dispose of contaminated gloves, weighing boats, and paper towels in a dedicated "Solid Hazardous Waste" container. DO NOT use regular trash.
-
Liquid Waste: Segregate into "Non-Halogenated Organic" waste streams.
-
Container Rinsing: Triple rinse empty containers with acetone. Collect the rinsate in the liquid waste container. Do not wash the first rinse down the sink.
References
-
Carl Roth. (2023). Safety Data Sheet: Naphthalene (Core Structure Aquatic Toxicity). Retrieved from [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
